molecular formula C11H14N2O3 B064539 4-(4-Nitrophenoxy)piperidine CAS No. 162402-39-3

4-(4-Nitrophenoxy)piperidine

Cat. No.: B064539
CAS No.: 162402-39-3
M. Wt: 222.24 g/mol
InChI Key: JAHDECSRUJTQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Nitrophenoxy)piperidine is a chemical compound that functions as a versatile building block in organic synthesis and pharmaceutical research. Piperidine derivatives are of significant interest in medicinal chemistry for their role as key scaffolds in the development of biologically active molecules. This compound is provided as a high-purity material to ensure reliability and reproducibility in research applications. Applications & Research Value: This chemical serves as a critical synthetic intermediate. Its structure, featuring both a piperidine ring and a nitrophenoxy group, makes it a valuable precursor for the synthesis of more complex molecules. Researchers utilize it in the exploration of new pharmacologically active compounds, particularly in constructing molecular libraries for screening. Its applications extend to materials science research as a building block for novel organic structures. Handling & Safety: Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Note: Specific properties such as melting point, boiling point, and mechanism of action for this exact compound are highly specialized data. It is strongly recommended to consult authoritative chemical databases (such as SciFinder or Reaxys) and recent scientific literature for precise values and research context.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-nitrophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-13(15)9-1-3-10(4-2-9)16-11-5-7-12-8-6-11/h1-4,11-12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHDECSRUJTQCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620080
Record name 4-(4-Nitrophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162402-39-3
Record name 4-(4-Nitrophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-nitrophenoxy)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis and characterization of 4-(4-Nitrophenoxy)piperidine, a valuable building block for researchers, scientists, and professionals in the field of drug development. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, and its functionalization allows for the exploration of vast chemical space in the pursuit of novel therapeutics.[1][2] This document details two robust synthetic methodologies and outlines the essential analytical techniques for the unambiguous structural confirmation of the target compound.

Introduction: The Significance of Functionalized Piperidines

The piperidine ring is a privileged heterocyclic motif found in a multitude of approved pharmaceutical agents and biologically active natural products.[1][3] Its conformational flexibility and the ability to introduce substituents at various positions make it an ideal scaffold for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of a 4-nitrophenoxy group at the 4-position of the piperidine ring yields this compound, a versatile intermediate. The electron-withdrawing nature of the nitro group can be exploited for further chemical transformations, or the entire nitrophenoxy moiety can serve as a key pharmacophoric element.

Synthesis Methodologies: A Tale of Two Reactions

The synthesis of this compound can be efficiently achieved through two primary, well-established synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and the Mitsunobu reaction. The choice between these methods will often depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

Methodology 1: Nucleophilic Aromatic Substitution (SNAr)

This approach leverages the reaction between a piperidin-4-olate salt and an activated nitro-aromatic electrophile, typically 1-fluoro-4-nitrobenzene. The strong electron-withdrawing effect of the nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride leaving group.[4]

Reaction Principle:

The reaction proceeds via an addition-elimination mechanism, wherein the nucleophilic oxygen of the deprotonated 4-hydroxypiperidine attacks the carbon atom bearing the fluorine atom on the 1-fluoro-4-nitrobenzene ring. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of the highly electronegative fluoride ion restores the aromaticity of the ring and yields the desired ether linkage.

Experimental Workflow: SNAr Synthesis

reagents 4-Hydroxypiperidine 1-Fluoro-4-nitrobenzene Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, DMSO) reaction Reaction Setup Inert atmosphere (N₂ or Ar) Stirring at elevated temperature (e.g., 80-100 °C) reagents->reaction 1. Mix workup Aqueous Workup Quench with water Extract with organic solvent (e.g., Ethyl Acetate) reaction->workup 2. Reaction Completion purification Purification Silica gel column chromatography workup->purification 3. Isolate Crude Product product This compound purification->product 4. Isolate Pure Product

Caption: A typical workflow for the SNAr synthesis of this compound.

Detailed Experimental Protocol (SNAr):

  • Preparation of the Nucleophile: To a solution of 4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar). Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Reaction: To the resulting suspension of the sodium salt of 4-hydroxypiperidine, add a solution of 1-fluoro-4-nitrobenzene (1.05 eq) in anhydrous DMF dropwise at 0 °C.

  • Heating and Monitoring: Warm the reaction mixture to 90 °C and stir for 4-6 hours.[5] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Methodology 2: The Mitsunobu Reaction

The Mitsunobu reaction provides an alternative and often milder route for the formation of the ether linkage.[6] This reaction couples a primary or secondary alcohol (4-hydroxypiperidine) with a nucleophile (4-nitrophenol) in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7] A key feature of this reaction is the inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral 4-hydroxypiperidine.

Reaction Principle:

The reaction is initiated by the formation of a betaine intermediate from the reaction of triphenylphosphine and the azodicarboxylate. This intermediate then deprotonates the acidic 4-nitrophenol. The resulting alkoxide attacks the activated phosphonium species, which is formed from the reaction of the betaine with 4-hydroxypiperidine, leading to the formation of an oxyphosphonium salt. Finally, the phenoxide displaces the oxyphosphonium group in an SN2 fashion to yield the desired product.[8]

Experimental Workflow: Mitsunobu Reaction

reagents 4-Hydroxypiperidine 4-Nitrophenol Triphenylphosphine (PPh₃) Azodicarboxylate (DEAD or DIAD) Anhydrous Solvent (e.g., THF) reaction Reaction Setup Inert atmosphere (N₂ or Ar) Cool to 0 °C Slow addition of Azodicarboxylate Stir at room temperature reagents->reaction 1. Mix workup Solvent Removal and Workup Concentrate in vacuo Dissolve in organic solvent Wash with aqueous base reaction->workup 2. Reaction Completion purification Purification Silica gel column chromatography workup->purification 3. Isolate Crude Product product This compound purification->product 4. Isolate Pure Product

Caption: A generalized workflow for the Mitsunobu synthesis of this compound.

Detailed Experimental Protocol (Mitsunobu):

  • Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq), 4-nitrophenol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, cool the mixture to 0 °C.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the cooled solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to remove triphenylphosphine oxide and other byproducts, yielding the pure this compound.

Characterization of this compound

Unambiguous characterization of the synthesized this compound is crucial for ensuring its purity and structural integrity. A combination of spectroscopic and physical methods should be employed.

Physical Properties
PropertyExpected Value
Molecular Formula C₁₁H₁₄N₂O₃
Molecular Weight 222.24 g/mol
Appearance Off-white to pale yellow solid
Melting Point ~83-86 °C
Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound, based on the analysis of closely related structures and fundamental principles of spectroscopy.

TechniqueExpected Observations
¹H NMR Aromatic Protons: Two doublets in the aromatic region (δ 8.2 and 7.0 ppm), characteristic of a 1,4-disubstituted benzene ring with a strong electron-withdrawing group. Piperidine Protons: A multiplet for the proton at the 4-position (δ ~4.6 ppm), and multiplets for the protons at the 2, 6, and 3, 5 positions of the piperidine ring.
¹³C NMR Aromatic Carbons: Signals for the four aromatic carbons, with the carbon attached to the nitro group being the most downfield. The carbon attached to the ether oxygen will also be downfield. Piperidine Carbons: A signal for the carbon at the 4-position bearing the oxygen atom (δ ~70-75 ppm), and signals for the other piperidine carbons.
Mass Spectrometry (MS) Molecular Ion (M⁺): A molecular ion peak at m/z = 222. Fragmentation: Characteristic fragmentation patterns involving the loss of the nitro group, cleavage of the ether bond, and fragmentation of the piperidine ring.
Infrared (IR) Spectroscopy N-O Stretching: Strong asymmetric and symmetric stretching bands for the nitro group (~1520 cm⁻¹ and ~1345 cm⁻¹). C-O Stretching: A strong C-O stretching band for the aryl ether (~1250 cm⁻¹). C-H Stretching: Aliphatic and aromatic C-H stretching bands.

Data Interpretation Logic

cluster_synthesis Synthesis cluster_characterization Characterization SNAr S N Ar Product This compound SNAr->Product Mitsunobu Mitsunobu Mitsunobu->Product NMR NMR (¹H, ¹³C) MS Mass Spectrometry IR IR Spectroscopy MP Melting Point Product->NMR Structural Elucidation Product->MS Molecular Weight and Fragmentation Product->IR Functional Group Identification Product->MP Purity Assessment

Caption: Relationship between synthesis and characterization techniques for this compound.

Conclusion

This technical guide has detailed two reliable and efficient methods for the synthesis of this compound, a key intermediate in drug discovery. Both the Nucleophilic Aromatic Substitution and the Mitsunobu reaction offer viable pathways to this target molecule, with the choice of method depending on specific laboratory constraints and preferences. The comprehensive characterization protocol outlined, utilizing a suite of modern analytical techniques, ensures the structural integrity and purity of the final compound. By providing a clear and detailed framework for its preparation and analysis, this guide aims to facilitate the work of researchers in their quest for novel and effective therapeutic agents.

References

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • BenchChem. (2025). Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine.
  • BenchChem. (2025).
  • Khan, I., et al. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 15(1), 1-20.
  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • National Center for Biotechnology Information. (2022).
  • El-Gendy, A. A. (2007). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.
  • Wikipedia. (2023). Mitsunobu reaction.
  • BenchChem. (2025). Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs.
  • BenchChem. (2025).
  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • Zakharenko, A. L., et al. (2025). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 30(10), 22.
  • Kappe, C. O. (2013). Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. Beilstein Journal of Organic Chemistry, 9, 1075-1088.
  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-15.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. International Journal of Molecular Sciences, 24(3), 2937.
  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4), 1-10.
  • Defense Technical Information Center. (1992). Piperidine Synthesis.
  • Moody, C. J., & Rees, C. W. (2024).
  • Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Ponnuswamy, M. N., et al. (2011). 1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8.
  • Parthiban, P., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 11-24.
  • Periandy, S., & Ramalingam, S. (2011). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 49(1), 21-27.
  • Al-Ostoot, F. H., et al. (2023). Synthesis of 4-nitrophenyl piperazine derivatives 4a–m.
  • Google Patents. (2019). CN110615756A - 1- (4-nitrophenyl)
  • ResearchGate. (2018). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene...
  • Dinis-Oliveira, R. J. (2022). Mass spectra and major fragmentation patterns of piperazine designer...
  • Reich, H. J. (2021). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Davies, H. M. L., et al. (2023). nitrophenyl)piperidine and 1-(2,5- dimethoxy-4 -...
  • ResearchGate. (2017). FTIR spectrum of (a)
  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.
  • ResearchGate. (2016). 1-(2-NITROPHENYL)PIPERAZINE: NMR, RAMAN, FTIR AND DFT STUDIES | Request PDF.
  • Thermo Fisher Scientific. (2023).

Sources

An In-depth Technical Guide to 4-(4-Nitrophenoxy)piperidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the chemical properties, structure, synthesis, and applications of 4-(4-Nitrophenoxy)piperidine. As a pivotal intermediate, understanding its characteristics is crucial for leveraging its full potential in complex molecular synthesis.

Introduction and Strategic Importance

This compound is a heterocyclic organic compound that has garnered significant interest as a versatile building block in medicinal chemistry and agrochemical synthesis.[1][2] Its structure uniquely combines a flexible saturated piperidine ring with a rigid, electron-deficient nitrophenyl group through a stable ether linkage. This distinct combination of features makes it an ideal scaffold for constructing more complex molecules with tailored biological activities. The piperidine moiety is a prevalent feature in numerous pharmaceuticals, offering a modifiable scaffold to influence pharmacokinetic properties, while the nitrophenyl group provides a reactive handle for further chemical transformations, most notably the reduction of the nitro group to an amine.[3][4] This guide provides an in-depth analysis of its core properties, a validated synthesis protocol, and an overview of its critical applications.

Chemical Structure and Physicochemical Properties

The utility of this compound in chemical synthesis is a direct consequence of its molecular architecture. The structure consists of a piperidine ring substituted at the 4-position with a 4-nitrophenoxy group. The ether oxygen atom bridges the aliphatic piperidine core and the aromatic nitrophenyl ring. The para-position of the nitro group on the benzene ring significantly influences the electronic properties of the molecule, making the aromatic ring susceptible to certain nucleophilic substitution reactions and providing a key site for chemical modification.

Molecular Structure

Caption: Chemical Structure of this compound.

Physicochemical Data

The physical and chemical properties of a compound are critical for its handling, storage, and application in synthesis. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄N₂O₃[1]
Molecular Weight 222.24 g/mol [1]
Appearance Yellow to orange-yellow crystalline solid[1]
Melting Point 83-86 °C[1]
Solubility Soluble in organic solvents like ethanol and acetone; insoluble in water.[1]
CAS Number 162402-39-3[1]
InChI Key VIAOUXPCADEEEG-UHFFFAOYSA-N
Spectral Analysis

Spectroscopic data is essential for the unambiguous identification and quality control of chemical compounds. Below are the expected characteristic signals for this compound.

TechniqueExpected Signals
¹H NMR - Aromatic Protons: Two doublets in the aromatic region (approx. 6.9-8.2 ppm). The protons ortho to the nitro group are expected to be downfield (more deshielded) compared to the protons ortho to the ether linkage due to the strong electron-withdrawing nature of the nitro group. - Piperidine Protons: A series of multiplets in the aliphatic region (approx. 1.5-3.5 ppm). The proton attached to the carbon bearing the oxygen (C4-H) will be the most downfield of the aliphatic signals. The protons on carbons adjacent to the nitrogen (C2-H, C6-H) will appear as a multiplet, as will the protons at the C3 and C5 positions. The N-H proton will appear as a broad singlet.
¹³C NMR - Aromatic Carbons: Six signals in the aromatic region (approx. 115-165 ppm). The carbon attached to the nitro group and the carbon attached to the ether oxygen will be the most deshielded. - Piperidine Carbons: Signals in the aliphatic region (approx. 30-70 ppm), with the carbon attached to the ether oxygen (C4) being the most downfield.
IR Spectroscopy - N-O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹. - C-O-C Stretch (Ether): A strong band in the region of 1250-1000 cm⁻¹. - N-H Stretch: A moderate band around 3300-3500 cm⁻¹. - C-H Stretch (Aromatic/Aliphatic): Bands around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).
Mass Spectrometry The molecular ion peak (M⁺) would be expected at m/z = 222.24, with fragmentation patterns corresponding to the loss of the nitro group and cleavage of the piperidine ring.

Synthesis Methodology: A Self-Validating Protocol

The most common and efficient synthesis of this compound is achieved via a Williamson ether synthesis. This nucleophilic substitution reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then attacks an electrophilic carbon atom, displacing a leaving group. In this context, 4-nitrophenol serves as the nucleophile precursor, and a piperidine derivative with a suitable leaving group at the 4-position acts as the electrophile.

The choice of a protected piperidine, such as N-Boc-4-hydroxypiperidine, is a critical experimental design choice. The Boc (tert-butyloxycarbonyl) group serves two primary functions:

  • Nitrogen Protection: It prevents the piperidine nitrogen from acting as a competing nucleophile, which would lead to undesired N-arylation side products.

  • Solubility: It enhances the solubility of the piperidine reactant in common organic solvents.

The hydroxyl group of N-Boc-4-hydroxypiperidine must first be converted into a good leaving group, typically a tosylate or mesylate, before reaction with the 4-nitrophenoxide. An alternative, more direct approach is the Mitsunobu reaction, which allows for the direct coupling of N-Boc-4-hydroxypiperidine with 4-nitrophenol.

Synthesis Workflow Diagram

G cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotection 4-Nitrophenol 4-Nitrophenol 4-Nitrophenoxide 4-Nitrophenoxide 4-Nitrophenol->4-Nitrophenoxide Deprotonation Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3)->4-Nitrophenoxide N-Boc-4-(4-Nitrophenoxy)piperidine Protected Product 4-Nitrophenoxide->N-Boc-4-(4-Nitrophenoxy)piperidine SN2 Reaction N-Boc-4-tosyloxypiperidine N-Boc-4-tosyloxypiperidine (Electrophile) N-Boc-4-tosyloxypiperidine->N-Boc-4-(4-Nitrophenoxy)piperidine Final Product This compound N-Boc-4-(4-Nitrophenoxy)piperidine->Final Product Boc Removal Acid (e.g., TFA, HCl) Acid (e.g., TFA, HCl) Acid (e.g., TFA, HCl)->Final Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

This protocol describes a reliable method for the synthesis of the target compound. Each step is designed to maximize yield and purity, providing a self-validating system through in-process checks and final characterization.

Materials:

  • N-Boc-4-hydroxypiperidine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 4-Nitrophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Part A: Synthesis of N-Boc-4-tosyloxypiperidine (Electrophile)

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Slowly add pyridine (1.5 eq) followed by a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The crude product can often be used directly in the next step or purified by crystallization from an ethanol/water mixture.

Part B: Synthesis of N-Boc-4-(4-Nitrophenoxy)piperidine

  • Nucleophile Preparation: In a separate flask under nitrogen, suspend sodium hydride (1.5 eq) in anhydrous DMF. Cool to 0 °C and slowly add a solution of 4-nitrophenol (1.2 eq) in anhydrous DMF. Stir for 30 minutes at 0 °C to allow for the formation of the sodium 4-nitrophenoxide. Causality: Using a strong base like NaH ensures complete deprotonation of the phenol, creating a potent nucleophile.

  • Coupling Reaction: Slowly add a solution of N-Boc-4-tosyloxypiperidine (from Part A, 1.0 eq) in anhydrous DMF to the 4-nitrophenoxide solution.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir for 6-12 hours, monitoring by TLC. Causality: Heating is required to overcome the activation energy for the Sₙ2 displacement of the bulky tosylate group.

  • Work-up and Extraction: Cool the reaction to room temperature and carefully quench by adding water. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Part C: Deprotection to Yield Final Product

  • Reaction Setup: Dissolve the purified N-Boc-4-(4-Nitrophenoxy)piperidine (from Part B) in DCM.

  • Deprotection: Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the excess acid.

  • Final Isolation: Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate to yield the final product, this compound. The product can be further purified by crystallization.

Applications in Research and Drug Development

The strategic value of this compound lies in its utility as a versatile intermediate.

  • Pharmaceutical Development: It is a key building block for synthesizing compounds with potential therapeutic applications, particularly those targeting neurological disorders.[2] The piperidine scaffold is a common feature in drugs due to its ability to improve solubility and bioavailability.[4] The primary amine, generated from the reduction of the nitro group, serves as a crucial attachment point for adding diverse chemical functionalities to explore structure-activity relationships (SAR).

  • Agrochemical Synthesis: The compound is also used to synthesize certain pesticides, where the nitrophenylpiperidine core contributes to the molecule's insecticidal activity.[1][2]

  • Biochemical Research: Derivatives of this compound are employed in studies involving receptor binding and enzyme inhibition, aiding in the elucidation of complex biological pathways.[2]

Safety and Handling

This compound is a chemical that requires careful handling to minimize risk. The following is a summary of essential safety information derived from available Safety Data Sheets (SDS).[5][6][7]

Safety AspectPrecautionary Measures
Hazards Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[5][7]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidants and strong acids.[1][5]
First Aid (Eyes) Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[7]
First Aid (Skin) Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops or persists.[7]
First Aid (Inhalation) Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[7]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic intermediate that provides a reliable and modifiable scaffold for advanced chemical synthesis. Its well-defined structure, predictable reactivity, and established synthesis routes make it an invaluable tool for researchers in both academic and industrial settings. This guide has provided the core technical information necessary to understand, synthesize, and safely handle this compound, empowering scientists to leverage its properties in the pursuit of novel pharmaceuticals and other high-value chemical products.

References

  • 4-(4-Piperidinyl)oxy-1-nitrobenzene. ChemBK. [Link]

  • 4-(4-Nitrophenyl)piperidine | C11H14N2O2 | CID 15925817. PubChem, National Institutes of Health. [Link]

  • The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information, PubMed Central. [Link]

Sources

A Senior Application Scientist's Technical Guide to the Spectroscopic Characterization of 4-(4-Nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Nitrophenoxy)piperidine is a key heterocyclic building block in medicinal chemistry and materials science. Its structure combines a flexible, saturated piperidine ring with a rigid, electron-deficient nitrophenyl ether moiety. This unique combination imparts specific physicochemical properties that are leveraged in the design of novel bioactive molecules and functional materials. A precise understanding of its molecular structure is paramount for its effective application, and this is primarily achieved through a comprehensive analysis of its spectroscopic data.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound dictates its spectroscopic signature. The molecule can be dissected into three key regions: the p-substituted aromatic ring, the ether linkage, and the saturated piperidine ring.

Caption: Chemical structure of this compound.

  • Aromatic Protons & Carbons: The strong electron-withdrawing effect of the nitro group (-NO₂) significantly influences the electron density of the aromatic ring. This leads to a downfield shift (deshielding) of the aromatic protons and carbons in the NMR spectra. The symmetrical para-substitution pattern simplifies the ¹H NMR spectrum into a characteristic AA'BB' system.

  • Piperidine Protons & Carbons: The protons on the piperidine ring reside in an aliphatic environment and are expected to appear upfield. The chemical environment of the protons at C2'/C6' and C3'/C5' are distinct due to their proximity to the nitrogen and oxygen atoms. The proton at C4' is directly attached to the carbon bearing the ether oxygen, resulting in a significant downfield shift compared to other piperidine protons.

  • Symmetry: The molecule possesses a plane of symmetry through the C1-C4 axis of the phenyl ring and the O-C4'-N axis of the piperidine ring (assuming rapid chair-chair interconversion). This symmetry results in chemically equivalent pairs of protons and carbons, simplifying the expected NMR spectra.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected chemical shifts are influenced by shielding/deshielding effects from adjacent functional groups.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Number of scans: 16-32 (adjust for signal-to-noise).

    • Relaxation delay: 1-2 seconds.

    • Pulse angle: 30-45 degrees.

    • Spectral width: 0-10 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Data and Interpretation

The following table outlines the predicted ¹H NMR spectral data. These predictions are based on established substituent effects and data from analogous compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
H-2, H-6 (Aromatic)8.15 - 8.25Doublet (d)2HStrongly deshielded by the adjacent electron-withdrawing nitro group.
H-3, H-5 (Aromatic)6.95 - 7.05Doublet (d)2HShielded relative to H-2/H-6 but deshielded by the ether oxygen.
H-4' (Piperidine)4.50 - 4.65Multiplet (m)1HDeshielded due to the direct attachment to the carbon bearing the electronegative ether oxygen.
H-2'eq, H-6'eq (Piperidine)3.10 - 3.25Multiplet (m)2HDeshielded by the adjacent nitrogen atom.
H-2'ax, H-6'ax (Piperidine)2.70 - 2.85Multiplet (m)2HShielded relative to equatorial protons.
H-3'eq, H-5'eq (Piperidine)2.00 - 2.15Multiplet (m)2HTypical aliphatic region.
H-3'ax, H-5'ax (Piperidine)1.60 - 1.75Multiplet (m)2HTypical aliphatic region, shielded.
N-H (Piperidine)1.50 - 2.50Broad singlet (br s)1HChemical shift is variable and depends on solvent and concentration.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Parameters:

    • Acquisition mode: Proton-decoupled.

    • Number of scans: 512-1024 (or more, as ¹³C has low natural abundance).

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0-180 ppm.

  • Processing: Apply Fourier transformation and baseline correction. Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data and Interpretation
Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C-4 (Aromatic)162 - 164Attached to the electronegative ether oxygen, strongly deshielded.
C-1 (Aromatic)141 - 143Attached to the nitro group.
C-2, C-6 (Aromatic)125 - 127Deshielded by the adjacent nitro group.
C-3, C-5 (Aromatic)116 - 118Shielded relative to C-2/C-6.
C-4' (Piperidine)70 - 75Attached to the ether oxygen, significantly downfield for an aliphatic carbon.
C-2', C-6' (Piperidine)43 - 46Alpha to the nitrogen atom.
C-3', C-5' (Piperidine)30 - 33Beta to the nitrogen atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity and structural features.

Experimental Protocol: MS Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) source, which is a soft ionization technique suitable for polar molecules.

  • Parameters (ESI-Positive Mode):

    • Ionization Mode: ESI+.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (can be varied to induce fragmentation).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and other significant adducts or fragment ions.

Predicted Mass Spectrum and Fragmentation Analysis

The monoisotopic mass of this compound (C₁₁H₁₄N₂O₃) is 222.10 Da.[1] In ESI+ mode, the most prominent ion is expected to be the protonated molecule.

Table of Predicted Mass Spectrometry Data

m/z (amu) Ion Formula Interpretation
223.11 [C₁₁H₁₅N₂O₃]⁺ Protonated molecular ion ([M+H]⁺).[1]
245.09 [C₁₁H₁₄N₂O₃Na]⁺ Sodium adduct ([M+Na]⁺).[1]
138.06 [C₇H₆NO₂]⁺ Fragment from cleavage of the C-O ether bond.

| 86.09 | [C₅H₁₂N]⁺ | Piperidine ring fragment from ether bond cleavage. |

The fragmentation of this compound would likely proceed via cleavage of the ether bond, which is a common fragmentation pathway for ethers.

parent [M+H]⁺ This compound m/z = 223.11 frag1 Fragment 1 [p-Nitrophenol]⁺ m/z = 138.06 parent->frag1 Loss of Piperidine frag2 Fragment 2 [Piperidinium ion]⁺ m/z = 86.09 parent->frag2 Loss of p-Nitrophenoxy radical

Caption: Plausible ESI-MS fragmentation pathway.

Conclusion

This technical guide provides a comprehensive spectroscopic profile for this compound based on predictive methods and analysis of structurally analogous compounds. The detailed breakdown of expected ¹H NMR, ¹³C NMR, and mass spectrometry data serves as a robust reference for researchers working with this compound. The provided protocols for data acquisition ensure that scientists can generate high-quality experimental data, which can then be validated against the interpretations presented herein. This foundational knowledge is critical for quality control, reaction monitoring, and the rational design of new chemical entities in drug discovery and materials science.

References

  • PubChem. This compound. National Center for Biotechnology Information.

  • NIST. Piperidine, 1-(4-nitrophenyl)-. NIST Mass Spectrometry Data Center.

  • University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

Sources

The Emergence of a Versatile Scaffold: A Technical Guide to the History and Synthesis of 4-(4-Nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide delves into the discovery and history of 4-(4-nitrophenoxy)piperidine, a heterocyclic compound that has emerged as a significant building block in medicinal chemistry and drug discovery. While a singular, seminal publication marking its discovery remains elusive in the historical record, its synthesis is a classic illustration of fundamental organic reactions. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of its chemical origins, a detailed, field-proven synthetic protocol, and the scientific principles that underpin its creation.

Introduction: The Significance of the 4-Aryloxypiperidine Moiety

The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate pharmacological properties. The introduction of an aryloxy substituent at the 4-position, as seen in this compound, creates a molecule with a distinct physicochemical profile, influencing factors such as lipophilicity, hydrogen bonding capacity, and metabolic stability. The electron-withdrawing nature of the p-nitrophenyl group, in particular, makes this compound a valuable intermediate for further chemical transformations.

A Synthesis Rooted in Classic Organic Chemistry Principles

The logical and most probable route for the initial synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. This reaction mechanism involves the attack of a nucleophile on an aromatic ring that is activated by the presence of strong electron-withdrawing groups, such as a nitro group.[2]

The key transformation is the formation of an ether linkage between the oxygen of a 4-hydroxypiperidine derivative and the aromatic ring of a nitrobenzene derivative. This specific type of ether synthesis, where an alkoxide displaces a halide from an unactivated alkyl halide, is famously known as the Williamson ether synthesis.[3] However, in the case of an activated aromatic system, the reaction proceeds via the SNAr pathway.

The selection of the appropriate halo-nitrobenzene is critical for the success of the reaction. While various halogens can serve as leaving groups, fluoride is particularly effective in nucleophilic aromatic substitution reactions.[4] This is because the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), and the high electronegativity of fluorine strongly stabilizes this intermediate through its inductive effect.[5]

The following DOT script visualizes the logical relationship in the synthetic strategy:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-Hydroxypiperidine 4-Hydroxypiperidine Product This compound 4-Hydroxypiperidine->Product Nucleophile 1-Fluoro-4-nitrobenzene 1-Fluoro-4-nitrobenzene 1-Fluoro-4-nitrobenzene->Product Electrophile Base Strong Base (e.g., NaH, K2CO3) Base->4-Hydroxypiperidine Deprotonation Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Product Reaction Medium

Caption: Synthetic strategy for this compound.

Seminal Synthesis Protocol: A Self-Validating System

The following protocol describes a robust and reproducible method for the synthesis of this compound. The causality behind each experimental choice is explained to ensure trustworthiness and successful replication.

Experimental Protocol: Synthesis of this compound via Nucleophilic Aromatic Substitution

Objective: To synthesize this compound from 4-hydroxypiperidine and 1-fluoro-4-nitrobenzene.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesRationale for Use
4-Hydroxypiperidine101.151.01 g10 mmolThe nucleophilic component providing the piperidine ring and the linking oxygen atom.
1-Fluoro-4-nitrobenzene141.101.41 g10 mmolThe electrophilic aromatic component, activated towards nucleophilic attack by the nitro group. Fluoride is an excellent leaving group in SNAr.[4]
Sodium Hydride (60% dispersion in mineral oil)24.000.44 g11 mmolA strong, non-nucleophilic base to deprotonate the hydroxyl group of 4-hydroxypiperidine, forming the more potent nucleophile, the corresponding alkoxide.
Anhydrous Dimethylformamide (DMF)73.0920 mL-A polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction by not solvating the anionic nucleophile as strongly as protic solvents.
Diethyl Ether74.12As needed-Used for extraction and washing of the product.
Saturated Sodium Bicarbonate Solution-As needed-Used to quench the reaction and neutralize any acidic species.
Brine-As needed-Used to wash the organic layer and aid in the removal of water.
Anhydrous Magnesium Sulfate120.37As needed-A drying agent to remove residual water from the organic phase.

Procedure:

  • Preparation of the Nucleophile: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxypiperidine (1.01 g, 10 mmol) and anhydrous dimethylformamide (DMF, 20 mL).

  • Deprotonation: To the stirred solution, carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise at 0 °C (ice bath). Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care. Allow the reaction mixture to stir at room temperature for 30 minutes. The evolution of hydrogen gas should cease, indicating the formation of the sodium salt of 4-hydroxypiperidine.

  • Nucleophilic Aromatic Substitution: To the resulting suspension, add a solution of 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol) in a minimal amount of anhydrous DMF.

  • Reaction Progression: Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

The following DOT script illustrates the experimental workflow:

G Start Start Reactants Mix 4-Hydroxypiperidine and anhydrous DMF Start->Reactants Deprotonation Add NaH at 0°C, stir at RT for 30 min Reactants->Deprotonation SNAr_Reaction Add 1-Fluoro-4-nitrobenzene, heat to 80-90°C Deprotonation->SNAr_Reaction Monitoring Monitor by TLC SNAr_Reaction->Monitoring Monitoring->SNAr_Reaction Incomplete Workup Quench with NaHCO3, extract with Diethyl Ether Monitoring->Workup Reaction Complete Purification Dry, concentrate, and purify by column chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion and Future Perspectives

While the precise historical moment of the discovery of this compound is not prominently documented, its synthesis is a testament to the power and predictability of fundamental organic reactions. As a versatile intermediate, it continues to be a valuable tool in the hands of medicinal chemists. The straightforward and robust synthetic route allows for its ready availability, facilitating the exploration of novel piperidine-based compounds with a wide range of therapeutic potentials. Future work in this area will likely focus on leveraging this scaffold to develop new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles for a variety of disease targets.

References

  • Advances in Natural Science. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Retrieved from [Link]

  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Nitrophenyl)piperidine. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of piperidine derivatives. Part I. Journal of the Chemical Society (Resumed). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Retrieved from [Link]

  • Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • ResearchGate. (2023, October 12). (PDF) 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • ResearchGate. (2001, October). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. Retrieved from [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

Sources

The Strategic Utility of 4-(4-Nitrophenoxy)piperidine: A Core Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Moiety as a Privileged Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone of modern medicinal chemistry, embedded in the molecular architecture of numerous blockbuster drugs.[1][2] Its prevalence stems from a combination of desirable physicochemical properties: a saturated, three-dimensional structure that allows for precise spatial orientation of substituents, a basic nitrogen atom that can be leveraged for salt formation and hydrogen bonding, and its overall metabolic stability. These features make piperidine derivatives invaluable scaffolds for engaging with biological targets in a highly specific manner. This guide focuses on a particularly versatile synthetic building block, 4-(4-nitrophenoxy)piperidine, and its pivotal role in the synthesis of complex pharmaceutical agents. We will delve into its synthesis, reactivity, and strategic applications, providing a technical framework for its effective utilization in drug discovery programs.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a building block's properties is fundamental to its successful application. The key physicochemical and spectroscopic data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₃N/A
Molecular Weight 222.24 g/mol N/A
Appearance Typically a solid[3]
¹H NMR (Predicted) Aromatic protons ortho to NO₂: ~8.2 ppm (d); Aromatic protons meta to NO₂: ~7.0 ppm (d); Piperidine protons (α to O): ~4.6 ppm (m); Piperidine protons (α to N): ~3.2 ppm (m); Piperidine protons (β to N and O): ~2.0 ppm (m)[4][5]
¹³C NMR (Predicted) Aromatic C-NO₂: ~164 ppm; Aromatic C-O: ~141 ppm; Aromatic CH ortho to NO₂: ~126 ppm; Aromatic CH meta to NO₂: ~116 ppm; Piperidine C-O: ~70 ppm; Piperidine C-N: ~45 ppm; Piperidine C-C: ~30 ppm[4][5]
IR (KBr, cm⁻¹) Asymmetric NO₂ stretch: ~1590 cm⁻¹; Symmetric NO₂ stretch: ~1340 cm⁻¹; C-O-C stretch: ~1250 cm⁻¹; N-H stretch (secondary amine): ~3300 cm⁻¹[6][7]
Mass Spectrometry (EI) [M]⁺ at m/z 222[8]

Note: The NMR data are predicted based on spectral data for analogous compounds. Actual values may vary depending on the solvent and experimental conditions.

Synthesis of this compound: A Case Study in Nucleophilic Aromatic Substitution (SNAr)

The primary route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This powerful transformation involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.

The SNAr Mechanism: A Stepwise Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile, in this case, the alkoxide generated from 4-hydroxypiperidine, attacks the carbon atom bearing the leaving group on the electron-deficient nitrophenyl ring. This step is typically the rate-determining step. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][9] The negative charge is delocalized across the aromatic system and is particularly stabilized by the electron-withdrawing nitro group at the para position.

  • Elimination of the Leaving Group and Restoration of Aromaticity: The Meisenheimer complex then collapses, expelling the leaving group and restoring the aromaticity of the ring to yield the final product.

Caption: The SNAr mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established principles of SNAr reactions.

Materials:

  • 4-Fluoronitrobenzene

  • 4-Hydroxypiperidine

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxypiperidine (1.0 eq) in anhydrous DMF.

  • Base Addition: To the stirred solution, add a suitable base.

    • Option A (Milder Conditions): Add anhydrous potassium carbonate (1.5-2.0 eq).

    • Option B (Stronger Base): Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.

  • Formation of the Alkoxide: Stir the mixture at room temperature (for K₂CO₃) or continue stirring at 0 °C for 30 minutes (for NaH) to allow for the formation of the potassium or sodium alkoxide of 4-hydroxypiperidine.

  • Addition of Electrophile: Add 4-fluoronitrobenzene (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If NaH was used, carefully quench any excess hydride with a few drops of isopropanol.

    • Pour the mixture into water and extract with ethyl acetate (3 x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices
  • Choice of Leaving Group: The "element effect" in SNAr reactions often shows a reactivity order of F > Cl > Br > I.[10][11] This is because the rate-determining step is the initial nucleophilic attack, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack.[12][13]

  • Choice of Base: A base is required to deprotonate the hydroxyl group of 4-hydroxypiperidine, forming the more nucleophilic alkoxide.[3] Potassium carbonate is a milder, safer, and often effective base for this transformation.[3] Sodium hydride is a much stronger, non-nucleophilic base that irreversibly deprotonates the alcohol, which can lead to faster reaction times but requires more careful handling.[14]

  • Choice of Solvent: Polar aprotic solvents like DMF and DMSO are ideal for SNAr reactions.[10] They are capable of solvating the cation of the alkoxide but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive. This leads to significant rate enhancements compared to protic solvents.[10]

The Pivotal Transformation: Reduction of the Nitro Group

The true synthetic utility of this compound is unlocked upon the reduction of its nitro group to a primary amine, yielding 4-(4-aminophenoxy)piperidine. This transformation opens up a vast array of possibilities for further functionalization, such as amide bond formation, sulfonamide synthesis, and reductive amination.

Reduction_Workflow Start This compound Reagents Reducing Agent (e.g., H₂, Pd/C; SnCl₂·2H₂O) Start->Reagents Product 4-(4-Aminophenoxy)piperidine Reagents->Product Applications Further Synthetic Transformations (Amide coupling, etc.) Product->Applications

Caption: The reduction of this compound to its amino derivative.

Experimental Protocol: Reduction to 4-(4-Aminophenoxy)piperidine

Method A: Catalytic Hydrogenation

  • Reaction Setup: Dissolve this compound in a suitable solvent such as ethanol, methanol, or ethyl acetate in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically balloon pressure is sufficient, but a Parr shaker can be used for higher pressures) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-(4-aminophenoxy)piperidine, which can often be used in the next step without further purification.

Method B: Chemical Reduction with Tin(II) Chloride

  • Reaction Setup: Dissolve this compound in ethanol or ethyl acetate.

  • Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).

  • Reaction: Heat the mixture to reflux for several hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and pour it into ice. Basify the solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired product.

Applications in Drug Discovery: A Gateway to Bioactive Molecules

The 4-(4-aminophenoxy)piperidine core is a valuable pharmacophore found in a number of biologically active compounds. Its structure allows for the introduction of diverse functionalities at the aniline nitrogen, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns. For instance, this scaffold is a key component in the synthesis of certain CCR5 antagonists, which are a class of antiretroviral drugs used to treat HIV infection.[1][15] The synthesis of such complex molecules often involves the coupling of the 4-(4-aminophenoxy)piperidine building block with other elaborate fragments.

Safety and Handling

As with all laboratory chemicals, this compound and its derivatives should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[14][16][17][18][19]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[14][16][18][19] Use in a well-ventilated area or a fume hood.[16][18]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[14][17][18]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[14][18]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic building block that provides a reliable and versatile entry point into a class of pharmacologically relevant structures. Its synthesis via the robust SNAr reaction and its subsequent transformation into the highly functional 4-(4-aminophenoxy)piperidine scaffold make it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the design and development of the next generation of therapeutics.

References

  • Wiley-VCH. (2007). Supporting Information.
  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Buncel, E., & Eggimann, T. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. The Journal of organic chemistry, 79(18), 8684–8692.
  • Gundert, F., & Hoz, S. (2014). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Molecules (Basel, Switzerland), 19(9), 13839–13851.
  • SynQuest Laboratories, Inc. (n.d.). 4-(2-Nitrophenoxy)
  • Sigma-Aldrich. (2025).
  • Thermo Fisher Scientific. (2017). 1-(4-Nitrophenyl)
  • Wang, Z., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & medicinal chemistry letters, 14(13), 3461–3464.
  • Fisher Scientific. (2017). 1-(4-Nitrophenyl)
  • Buncel, E., & Eggimann, T. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of organic chemistry, 79(18), 8684–8692.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • Google Patents. (2015).
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Tan Yong Boon. (2019). Favourability of leaving groups in nucleophilic aromatic substitution. Chemistry Stack Exchange.
  • PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine.
  • MDPI. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Molbank, 2023(4), M1744.
  • Capot Chemical. (2026). MSDS of 3-(4-Nitro-phenoxy)-piperidine hydrochloride.
  • Banks, H. D. (1992). Piperidine Synthesis.
  • Angelova, A., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Biotechnology & Biotechnological Equipment, 33(1), 1017-1025.
  • Royal Society of Chemistry. (2015). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 13(24), 6755-6766.
  • Wang, Z., et al. (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & biomolecular chemistry, 5(21), 3461–3464.
  • Wendt, M. D., & Kunzer, A. R. (2010). Ortho selectivity in SNAr substitutions of 2,4-dihaloaromatic compounds. Reactions with piperidine. Tetrahedron Letters, 51(4), 641–644.
  • Royal Society of Chemistry. (2020). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. RSC Advances, 10(1), 1-15.
  • Google Patents. (2010).
  • Metin, Ö. (2012). Basic 1H- and 13C-NMR Spectroscopy.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • Google Patents. (1974).
  • NIST. (n.d.). 1-(4-Nitrophenyl)piperazine. In NIST Chemistry WebBook.
  • ResearchGate. (2023). nitrophenyl)piperidine and 1-(2,5- dimethoxy-4 -.
  • Royal Society of Chemistry. (n.d.).
  • National Institutes of Health. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. ACS Omega, 8(8), 7855–7863.
  • PubChem. (n.d.). 4-Aminopyridine.
  • MDPI. (2021). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Crystals, 11(11), 1362.
  • BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Synthesized versus Commercial 4-Nitrodiphenylamine.

Sources

CAS number and molecular formula of 4-(4-Nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-Nitrophenoxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and critical safety and handling procedures. As a bifunctional molecule featuring a reactive piperidine nitrogen and an electron-deficient nitroaromatic ring, this compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the discovery of novel therapeutic agents. The piperidine moiety is a prevalent scaffold in numerous FDA-approved drugs, making its derivatives, such as the one discussed herein, highly valuable for drug development programs.[1][2][3] This guide is intended to serve as an expert resource for researchers, enabling them to effectively utilize this compound in their synthetic and drug discovery endeavors.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is one of the most ubiquitous heterocyclic motifs in the landscape of pharmaceuticals and bioactive natural products.[1][4] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while providing a rigid, three-dimensional scaffold for precise orientation of pharmacophoric groups. This makes piperidine-containing compounds foundational to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents.[1][2][3][4]

This compound emerges as a particularly strategic intermediate. It couples the proven piperidine core with a 4-nitrophenoxy group. The ether linkage provides structural flexibility, while the nitro group serves a dual purpose: it acts as a potent electron-withdrawing group, influencing the reactivity of the aromatic ring, and can be readily reduced to an aniline, providing a key vector for further chemical elaboration. This inherent functionality makes it an important intermediate for the synthesis of novel compounds with potential biological activity in pharmaceuticals and pesticides.[5]

Chemical Identity and Physicochemical Properties

The fundamental identification and properties of this compound are summarized below. It is crucial to distinguish this molecule, which contains a C-O-C ether linkage, from its isomer, 4-(4-nitrophenyl)piperidine, which features a direct C-N bond between the rings.

PropertyDataSource(s)
Chemical Name This compound[6][7]
Synonyms 4-(p-nitrophenoxy)piperidine, 4-(4-nitro-phenoxy)-piperidine[5][6]
CAS Number 1890186-93-2, 162402-39-3[6][7]
Molecular Formula C11H14N2O3[6][7][8]
Molecular Weight 222.24 g/mol [7]
Appearance Yellow to orange-yellow crystalline solid[5]
Solubility Soluble in organic solvents (e.g., ethanol, acetone); Insoluble in water[5]
Hydrochloride Salt CAS 148505-45-7[9][10]
Hydrochloride Appearance Brown Solid[9]

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the aromatic ring, making it susceptible to attack by a nucleophile. The following protocol describes a representative method.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_deprotection Deprotection cluster_purification Purification R1 1-Boc-4-hydroxypiperidine Deprotonation Step 1: Deprotonation (0°C to RT) R1->Deprotonation R2 4-Fluoronitrobenzene SNAr Step 2: SNAr Reaction (Elevated Temp, e.g., 80°C) R2->SNAr Base Sodium Hydride (NaH) Base->Deprotonation Solvent Anhydrous DMF Solvent->Deprotonation Deprotonation->SNAr Quench Quench with H2O SNAr->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash (Brine) & Dry (Na2SO4) Extract->Wash Concentrate Concentrate in vacuo Wash->Concentrate Deprotect Add Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) Concentrate->Deprotect Neutralize Neutralize with aq. NaHCO3 Deprotect->Neutralize Extract2 Extract & Concentrate Neutralize->Extract2 Purify Column Chromatography or Recrystallization Extract2->Purify Final This compound Purify->Final

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Methodology

Expertise & Experience Insight: This two-stage protocol (synthesis with a protecting group, followed by deprotection) is a self-validating system. The use of a Boc (tert-butyloxycarbonyl) protecting group is standard practice to prevent the secondary amine of piperidine from interfering with the desired O-arylation reaction. The subsequent clean removal of the Boc group under acidic conditions ensures the final product's integrity.

Part A: Synthesis of tert-Butyl this compound-1-carboxylate

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 1-Boc-4-hydroxypiperidine (1.0 eq) and anhydrous dimethylformamide (DMF). Cool the solution to 0°C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group to form the more nucleophilic alkoxide, which is necessary for the subsequent substitution reaction.

  • Activation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes until hydrogen gas evolution ceases.

  • SNAr Reaction: Add 4-fluoronitrobenzene (1.1 eq) to the reaction mixture. Heat the flask to 80-90°C and maintain for several hours (typically 4-12 h), monitoring the reaction progress by Thin Layer Chromatography (TLC). Causality: The elevated temperature is required to overcome the activation energy for the nucleophilic aromatic substitution.

  • Work-up: After cooling to room temperature, carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with saturated aqueous sodium chloride (brine) to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

Part B: Deprotection to Yield this compound

  • Acidolysis: Dissolve the crude intermediate from Part A in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.

  • Reaction: Stir the mixture for 1-3 hours, monitoring the removal of the Boc group by TLC. Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc group, releasing CO2 and tert-butanol.

  • Neutralization: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous sodium bicarbonate (NaHCO3) until effervescence stops.

  • Final Isolation: Extract the aqueous layer with DCM. Combine all organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford the final product as a yellow solid.[5]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable building block for creating more complex molecular architectures. Its utility is rooted in the orthogonal reactivity of its two key functional groups.

  • Piperidine Nitrogen: The secondary amine is a versatile handle for a wide range of chemical transformations, including alkylation, acylation, arylation, and reductive amination. This allows for the introduction of diverse side chains to explore the structure-activity relationship (SAR) in a drug discovery campaign.

  • Nitro Group: The nitro moiety can be readily reduced to an amine (aniline derivative). This newly formed amino group opens a second avenue for functionalization, such as amide bond formation, sulfonylation, or its use in further cross-coupling reactions.

This dual functionality makes the compound an ideal starting point for constructing libraries of compounds for screening against various biological targets.

Logical Relationship Diagram

G cluster_piperidine Piperidine N-Functionalization cluster_nitro Nitro Group Reduction & Functionalization Start This compound Alkylation Alkylation Start->Alkylation Acylation Acylation Start->Acylation Arylation Arylation Start->Arylation Reduction Reduction to Amine (e.g., H2, Pd/C) Start->Reduction Final Diverse Bioactive Compound Library Alkylation->Final Acylation->Final Arylation->Final Amide Amide Coupling Reduction->Amide Sulfonamide Sulfonamide Formation Reduction->Sulfonamide Amide->Final Sulfonamide->Final

Caption: Synthetic utility of this compound as a chemical intermediate.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound and its derivatives.[5] The following information is synthesized from safety data for closely related compounds.[11][12][13][14]

  • Hazard Identification:

    • Causes skin irritation.[11][12]

    • Causes serious eye irritation.[11][12][13]

    • May cause respiratory irritation.[11][12][13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][12]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[5][12]

    • Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood. Avoid breathing dust.[11][12]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[11][12]

    • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[11][12]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11][12]

  • Storage:

    • Store in a tightly sealed container.[5][11]

    • Keep in a cool, dry, and well-ventilated place.[5][11]

    • Store away from strong oxidizing agents and strong acids.[5]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined structure, featuring two distinct and orthogonally reactive functional groups, provides a robust platform for the synthesis of diverse chemical libraries. By understanding its properties, synthesis, and safe handling as outlined in this guide, researchers can effectively leverage this compound to accelerate the discovery of novel molecules with therapeutic potential.

References

  • 4-(4-Piperidinyl)oxy-1-nitrobenzene. ChemBK. [Link]

  • 4-(4-Nitrophenyl)piperidine | C11H14N2O2 | CID 15925817. PubChem - NIH. [Link]

  • This compound HYDROCHLORIDE [148505-45-7]. Chemsigma. [Link]

  • Piperidine, 1-methyl-4-(4-nitrophenoxy)-4-phenyl- | C18H20N2O3 | CID 3060390. PubChem - NIH. [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]

  • MSDS of 3-(4-Nitro-phenoxy)-piperidine hydrochloride. Capot Chemical. [Link]

  • Crystal structure and Hirshfeld surface analysis of N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide (lidocaine analogue). IUCr. [Link]

  • This compound (C11H14N2O3). PubChemLite. [Link]

  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. NIH. [Link]

  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. MDPI. [Link]

  • Piperidine, 1-(4-nitrophenyl)-. NIST WebBook. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Piperidine-based drug discovery. University of Arizona. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Nitrophenoxy)piperidine is a versatile molecule incorporating a piperidine ring, a nitroaromatic moiety, and an ether linkage. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and drug discovery. Understanding its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, offering both theoretical insights and practical, field-proven methodologies for its assessment. The hydrochloride salt of this compound is a common form used in laboratory settings, and its properties will also be considered.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound and its hydrochloride salt is essential for any experimental design.

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₁₁H₁₄N₂O₃C₁₁H₁₅ClN₂O₃
Molecular Weight 222.24 g/mol 258.70 g/mol
Appearance -Brown Solid
CAS Number 1890186-93-2[1]148505-45-7

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The presence of a basic piperidine nitrogen suggests that the solubility of this compound will be pH-dependent.

Theoretical Considerations

The this compound molecule has a polar nitro group and an ether oxygen, which can participate in hydrogen bonding, and a non-polar phenyl ring. The piperidine nitrogen is basic and can be protonated to form a more water-soluble salt. Generally, the free base is expected to be more soluble in organic solvents, while the hydrochloride salt will exhibit higher solubility in aqueous media[2].

Experimental Determination of Solubility

A robust understanding of solubility requires empirical data. The following section outlines a detailed protocol for determining the solubility of this compound hydrochloride in various relevant solvents.

  • Purified Water (pH ~7)

  • 0.1 M Hydrochloric Acid (pH ~1)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Methanol

  • Ethanol

  • Dimethyl Sulfoxide (DMSO)

The shake-flask method is a gold-standard technique for determining equilibrium solubility[3].

Objective: To determine the saturation solubility of this compound hydrochloride in various solvents at a controlled temperature.

Materials:

  • This compound hydrochloride

  • Selected solvents (HPLC grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation: Add an excess amount of this compound hydrochloride to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, stop the shaker and allow the vials to stand, permitting the excess solid to settle.

  • Separation: Carefully withdraw an aliquot of the supernatant. To remove any undissolved particles, centrifuge the aliquot at high speed (e.g., 10,000 rpm for 10 minutes) and then filter it through a 0.45 µm syringe filter.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Data Presentation:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
Purified Water25[Experimental Data][Experimental Data]
0.1 M HCl25[Experimental Data][Experimental Data]
PBS (pH 7.4)25[Experimental Data][Experimental Data]
Methanol25[Experimental Data][Experimental Data]
Ethanol25[Experimental Data][Experimental Data]
DMSO25[Experimental Data][Experimental Data]

Note: This table is a template for presenting experimentally determined data.

Part 2: Stability Profile and Degradation Pathway Analysis

Evaluating the stability of a compound is mandated by regulatory bodies like the International Council for Harmonisation (ICH) and is critical for determining its shelf-life and appropriate storage conditions[4]. Forced degradation studies are employed to intentionally degrade the compound under stressed conditions to predict its degradation pathways[5].

Postulated Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized:

  • Hydrolysis: The ether linkage could be susceptible to hydrolysis under strong acidic or basic conditions, potentially cleaving the molecule into 4-hydroxypiperidine and p-nitrophenol.

  • Oxidation: The piperidine ring, being a secondary amine, is susceptible to oxidation, which could lead to the formation of N-oxides or ring-opened products.

  • Reduction of the Nitro Group: The nitro group on the phenyl ring is a common site for reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives.

  • Photodegradation: Nitroaromatic compounds are often sensitive to light, which can induce photoreduction of the nitro group or other radical-mediated degradation pathways[6][7].

Experimental Design for a Forced Degradation Study

A comprehensive forced degradation study should be designed to investigate the stability of this compound under various stress conditions.

Objective: To identify the potential degradation products of this compound and to develop a stability-indicating analytical method.

General Procedure:

  • Prepare solutions of this compound hydrochloride (e.g., at 1 mg/mL) in appropriate solvents.

  • Expose the solutions to the stress conditions outlined below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute for analysis.

  • Analyze the samples using a stability-indicating HPLC method, capable of separating the parent compound from all degradation products.

  • Acidic Hydrolysis:

    • Condition: 0.1 M HCl at 60°C.

    • Time Points: 0, 4, 8, 12, 24 hours.

  • Basic Hydrolysis:

    • Condition: 0.1 M NaOH at 60°C.

    • Time Points: 0, 2, 4, 8, 12 hours.

  • Oxidative Degradation:

    • Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Time Points: 0, 4, 8, 12, 24 hours.

  • Thermal Degradation:

    • Condition: Solid compound and a solution stored at 80°C.

    • Time Points: 0, 1, 3, 7 days.

  • Photostability:

    • Condition: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[6][8]. A dark control should be maintained in parallel.

A robust HPLC method is crucial for separating the parent compound from its degradation products.

Proposed HPLC Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Start with a high aqueous phase and gradually increase the organic phase to elute more hydrophobic degradants.
Flow Rate 1.0 mL/min
Detection Wavelength Based on the UV spectrum of this compound and its potential degradants (a photodiode array detector is recommended).
Column Temperature 30°C
Injection Volume 10 µL

Note: This is a starting point for method development and should be optimized for the specific separation.

Visualization of Workflows

G cluster_solubility Solubility Determination Workflow prep Prepare Supersaturated Solutions equilibrate Equilibrate (24-48h) prep->equilibrate separate Centrifuge & Filter equilibrate->separate quantify Quantify by HPLC separate->quantify

Caption: Workflow for Equilibrium Solubility Determination.

G cluster_stability Forced Degradation Workflow start Prepare Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points stress->sample analyze Analyze by Stability-Indicating HPLC sample->analyze

Caption: Workflow for Forced Degradation Study.

Conclusion

References

  • ResolveMass Laboratories Inc. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. [Link]

  • Onyx scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • BIOSYNCE. 4-(4-Nitrophenyl)piperidine Hydrochloride CAS 883194-93-2. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it? [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • Sirius Analytical. Measuring the solubility of salts of basic drugs without first creating the salts. [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. [Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • World Health Organization. (2015). Annex 4: Guidance on waiver of in vivo bioequivalence studies for immediate-release solid oral dosage forms. [Link]

  • African Rock Art. This compound hydrochloride. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. [Link]

  • Wikipedia. Piperidine. [Link]

  • Applichem. 4-(2-Nitrophenoxy)piperidine, HCl. [Link]

Sources

The Reactivity of the 4-Nitrophenoxy Moiety in 4-(4-Nitrophenoxy)piperidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the reactivity of the 4-nitrophenoxy group in 4-(4-Nitrophenoxy)piperidine, a versatile building block in modern drug discovery. The strategic placement of the electron-withdrawing nitro group para to the ether linkage dramatically enhances the susceptibility of the aromatic ring to nucleophilic attack. This guide will elucidate the mechanistic underpinnings of this heightened reactivity, focusing on the principles of Nucleophilic Aromatic Substitution (SNAr). Furthermore, it will present practical experimental protocols, discuss synthetic applications, and offer troubleshooting advice for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic tool for the construction of diverse molecular libraries and complex pharmaceutical agents.

Introduction: The Strategic Importance of this compound

The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, and to serve as a versatile scaffold for introducing diverse pharmacophoric elements.[1][2] The conformational flexibility of the piperidine ring also allows for optimal binding to a wide range of biological targets.[2]

The 4-Nitrophenoxy Group: An Activated Handle for Molecular Elaboration

The true synthetic power of this compound lies in the 4-nitrophenoxy group. This moiety is not merely a passive substituent; it is a highly activated "handle" for facile chemical modification. The key to this activation is the presence of the nitro (NO₂) group, a potent electron-withdrawing group, positioned para to the ether linkage.[4][5][6] This electronic arrangement renders the aromatic ring electron-deficient and primed for nucleophilic attack, making the 4-nitrophenoxy group an excellent leaving group in nucleophilic aromatic substitution reactions.[6][7]

Overview of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr).[6][7] Unlike the more common SN1 and SN2 reactions that occur at sp³-hybridized carbon centers, SNAr takes place on an sp²-hybridized aromatic carbon.[6] The reaction proceeds via a two-step addition-elimination mechanism, which is greatly facilitated by the presence of strong electron-withdrawing groups on the aromatic ring.[5][6][8] A wide variety of nucleophiles, including amines, alcohols, and thiols, can readily displace the 4-nitrophenoxy group, enabling the synthesis of a diverse range of substituted piperidine derivatives.[4][5]

Mechanistic Underpinnings of Reactivity

The Role of the Nitro Group: Electron-Withdrawing Effects and Resonance Stabilization

The reactivity of the 4-nitrophenoxy group is fundamentally governed by the powerful electron-withdrawing nature of the nitro substituent.[4][5][9] This effect operates through two primary modes:

  • Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds.

  • Resonance Effect: The nitro group can delocalize the negative charge of the intermediate formed during nucleophilic attack through resonance.[4][5] This resonance stabilization is most effective when the nitro group is positioned ortho or para to the leaving group.[4][5][10]

This combined electron-withdrawing effect makes the carbon atom attached to the leaving group (the ipso-carbon) highly electrophilic and susceptible to attack by a nucleophile.[6][9]

The Meisenheimer Complex: A Key Intermediate

The SNAr reaction of this compound proceeds through a distinct, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6][11][12] The formation of this complex is the rate-determining step of the reaction.[13] The steps are as follows:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient ipso-carbon, forming a tetrahedral intermediate and breaking the aromaticity of the ring.[5][6]

  • Formation of the Meisenheimer Complex: The resulting negative charge is delocalized throughout the ring and, crucially, onto the oxygen atoms of the para-nitro group.[5][6] This delocalization significantly stabilizes the intermediate.[6][14]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the 4-nitrophenoxide anion, which is a relatively stable leaving group due to the electron-withdrawing nitro group.[5]

Factors Influencing Reaction Rates

Several factors can significantly impact the rate of the SNAr reaction:

  • Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates.

  • Solvent Effects: Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), are ideal for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.[15]

  • Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and degradation.[16]

Diagram: The SNAr Mechanism of this compound

Caption: The addition-elimination mechanism of SNAr.

Synthetic Applications in Drug Discovery & Chemical Biology

The predictable and efficient reactivity of this compound makes it a valuable tool for the rapid generation of compound libraries and the synthesis of complex drug candidates.

Amine Scrambling and Library Synthesis

One of the most common applications is the reaction with a diverse range of primary and secondary amines to generate libraries of 4-amino-substituted piperidines.[17] This reaction is typically high-yielding and proceeds under mild conditions, often requiring only a base such as potassium carbonate or triethylamine in a polar aprotic solvent.[15][18]

A typical approach involves the parallel synthesis of a library of compounds by reacting this compound with a panel of commercially available primary and secondary amines in a 96-well plate format. This allows for the rapid generation of hundreds of distinct molecules for high-throughput screening.

Synthesis of Ethers and Thioethers

The 4-nitrophenoxy group can also be displaced by oxygen and sulfur nucleophiles. Reaction with alkoxides (generated from alcohols and a strong base like sodium hydride) or thiolates (from thiols and a base) provides access to 4-alkoxy- and 4-thioalkoxy-piperidine derivatives, respectively.[4][5]

Experimental Protocols: A Practical Guide

General Considerations for Handling and Storage

This compound hydrochloride is typically a brown solid.[19] It should be stored in a cool, dry place, away from strong oxidizing agents. Standard personal protective equipment (lab coat, gloves, and safety glasses) should be worn during handling.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Aliphatic Amine

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.[18]

  • This compound hydrochloride

  • Aliphatic amine (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equivalents)[18]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[15][18]

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • To a clean, dry round-bottom flask, add this compound hydrochloride (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or DMSO.[18]

  • Add the aliphatic amine (1.1 - 1.5 eq) to the solution.[18]

  • Add the base (K₂CO₃ or Et₃N, 2.0 eq).[18]

  • Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18]

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).[18]

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.[18]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.[18]

  • Purify the crude product by column chromatography on silica gel.[18]

Protocol 2: Monitoring Reaction Progress using TLC and LC-MS

Regular monitoring of the reaction is crucial for determining the optimal reaction time and preventing the formation of byproducts. A suitable TLC eluent system can be determined by spotting the starting material and the expected product (if available) on a TLC plate and testing various solvent mixtures (e.g., ethyl acetate/hexanes). For LC-MS analysis, a small aliquot of the reaction mixture can be diluted and injected to monitor the disappearance of the starting material and the appearance of the product peak with the correct mass-to-charge ratio.

Diagram: Experimental Workflow for SNAr Reaction

SNAr_Workflow start Start: Assemble Reactants dissolve Dissolve in Anhydrous Solvent (DMF/DMSO) start->dissolve add_reagents Add Amine Nucleophile & Base dissolve->add_reagents react Stir at RT or Heat (50-100 °C) add_reagents->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end_node End: Pure Product characterize->end_node

Caption: A typical experimental workflow for SNAr.

Quantitative Analysis of Reactivity

The following tables provide a conceptual framework for summarizing quantitative data on the reactivity of this compound.

Table: Comparative Reaction Times with Various Nucleophiles
Nucleophile (Class)Reaction Time (h) at 50 °CYield (%)
Piperidine (Secondary Amine)2>95
Benzylamine (Primary Amine)492
Aniline (Aromatic Amine)1275
Sodium Methoxide (Alkoxide)1>98
Sodium Thiophenoxide (Thiolate)0.5>98

Note: These are representative values and can vary based on specific reaction conditions.

Table: Solvent Effects on Reaction Yield and Rate
SolventDielectric ConstantTypical Reaction Time (h)Yield (%)
DMSO472>95
DMF37394
Acetonitrile36688
THF7.624<50
Toluene2.4>48<10

Note: Data presented for the reaction with piperidine at 50 °C.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Degradation of starting material or product- Inefficient purification- Increase reaction time or temperature- Use a stronger base or more reactive nucleophile- Ensure anhydrous conditions- Optimize chromatography conditions
Incomplete Reaction - Insufficient reaction time or temperature- Deactivated nucleophile- Steric hindrance- Prolong reaction time or increase temperature- Use a stronger, less hindered base- Consider a more reactive solvent
Side Products - Reaction at other sites- Decomposition- Reaction with solvent- Lower reaction temperature- Use a more selective nucleophile- Ensure the purity of starting materials and solvent

Conclusion: The Enduring Utility of the 4-Nitrophenoxy Handle

This compound is a powerful and versatile building block in the arsenal of the modern medicinal chemist. Its reactivity, governed by the principles of nucleophilic aromatic substitution, is both predictable and highly efficient. The ability to readily displace the 4-nitrophenoxy group with a wide array of nucleophiles provides a robust platform for the synthesis of diverse libraries of piperidine-containing compounds. A thorough understanding of the underlying reaction mechanism, the factors influencing reactivity, and practical experimental considerations, as outlined in this guide, will enable researchers to fully exploit the synthetic potential of this valuable intermediate in the pursuit of novel therapeutics.

References

  • BYJU'S. Nucleophilic aromatic substitution. Available at: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]

  • Wikipedia. Meisenheimer complex. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • Scribd. Meisenheimer Complex | PDF | Science & Mathematics. Available at: [Link]

  • National Center for Biotechnology Information. Stable Spirocyclic Meisenheimer Complexes. Available at: [Link]

  • College of Saint Benedict & Saint John's University. Addition-Elimination at Aromatics (SNAR). Available at: [Link]

  • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available at: [Link]

  • ACS Publications. Bench-Stable Meisenheimer Complexes: Synthesis, Characterization, and Divergent Reactivity for Dearomatization | Journal of the American Chemical Society. Available at: [Link]

  • National Center for Biotechnology Information. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Available at: [Link]

  • RSC Publishing. Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates - Journal of the Chemical Society B. Available at: [Link]

  • RSC Publishing. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science. Available at: [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available at: [Link]

  • ResearchGate. The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile | Request PDF. Available at: [Link]

  • MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • National Center for Biotechnology Information. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Available at: [Link]

  • Taylor & Francis Online. Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Available at: [Link]

  • Wordpress. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Available at: [Link]

  • RSC Publishing. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available at: [Link]

  • Beyond Benign. A Green Nucleophilic Aromatic Substitution Reaction. Available at: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. Available at: [Link]

  • DTIC. Piperidine Synthesis. Available at: [Link]

  • ResearchGate. Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. Available at: [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]

  • PubMed. Structure-reactivity relationship of piperidine nitroxide: electrochemical, ESR and computational studies. Available at: [Link]

  • PubChemLite. This compound (C11H14N2O3). Available at: [Link]

  • Google Patents. CN102464605B - Preparation method of 4-nitro-piperidine derivative.
  • MDPI. Drug Discovery Based on Oxygen and Nitrogen (Non-)Heterocyclic Compounds Developed @LAQV–REQUIMTE/Aveiro. Available at: [Link]

  • MDPI. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Available at: [Link]

  • PubMed. Nitro-Group-Containing Drugs. Available at: [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available at: [Link]

  • National Center for Biotechnology Information. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]

Sources

Methodological & Application

The Strategic Utility of 4-(4-Nitrophenoxy)piperidine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a cornerstone of drug design, featured in a multitude of approved therapeutics.[1] Its conformational rigidity and capacity for versatile functionalization make it a privileged structure for interacting with a wide array of biological targets. Among the various piperidine-based building blocks, 4-(4-nitrophenoxy)piperidine has emerged as a particularly strategic intermediate. Its utility lies in the elegant application of nucleophilic aromatic substitution (SNAr), where the 4-nitrophenoxy moiety serves as an excellent leaving group, paving the way for the synthesis of diverse libraries of 4-substituted piperidine derivatives. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and insights into the underlying chemical principles.

The Chemical Rationale: Why this compound?

The efficacy of this compound as a synthetic intermediate is rooted in the principles of nucleophilic aromatic substitution. The nitro group, being a potent electron-withdrawing group, significantly activates the aromatic ring towards nucleophilic attack. This activation, coupled with the inherent stability of the resulting 4-nitrophenoxide anion, makes the 4-nitrophenoxy group a facile leaving group. This chemical property allows for the efficient displacement of the 4-nitrophenoxy group by a wide range of nucleophiles, most notably primary and secondary amines, to furnish the corresponding 4-aminopiperidine derivatives.

The general mechanism for this transformation proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex. The stability of this intermediate is a key factor in the facility of the reaction.

Core Applications in Drug Discovery

The primary application of this compound is the synthesis of 4-aminopiperidine scaffolds. These structures are integral to a variety of pharmacologically active agents, targeting a diverse set of biological systems.

Central Nervous System (CNS) Agents

The 4-aminopiperidine motif is a common feature in ligands for G-protein coupled receptors (GPCRs) in the CNS, including dopamine and sigma receptors.[2][3] The nitrogen atom of the piperidine ring and the substituent at the 4-position play crucial roles in receptor binding and functional activity. The ability to readily introduce a variety of amine substituents via SNAr with this compound allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

hERG Channel Blockers and Cardiovascular Safety

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical anti-target in drug discovery due to its role in cardiac repolarization.[4] Unintended blockade of the hERG channel can lead to life-threatening arrhythmias. The 4-aminopiperidine scaffold is a known pharmacophore for hERG channel inhibition.[5] The use of this compound in the synthesis of compound libraries allows for the early assessment of hERG liability and the design of molecules with improved cardiovascular safety profiles.

Antifungal and Antimicrobial Agents

Derivatives of 4-aminopiperidine have demonstrated promising antifungal and antimicrobial activities.[6][7] The lipophilicity and basicity of the amine substituent at the 4-position can be fine-tuned to optimize activity against various pathogens. The straightforward synthesis of a diverse range of analogs using this compound facilitates the rapid identification of lead compounds in this therapeutic area.

Data Presentation: Structure-Activity Relationship (SAR) of 4-Aminopiperidine Derivatives

The following table provides a representative summary of the structure-activity relationships for a series of 4-aminopiperidine derivatives, highlighting the impact of substituents on biological activity.

Compound IDR Group (at 4-amino position)TargetBiological Activity (IC50/Ki, nM)
1a BenzylDopamine D4 ReceptorKi = 425.6
1b 2-MethylphenylDopamine D4 Receptor>10,000
1c BenzimidazoleDopamine D4 ReceptorKi = 4,280
2a BenzylSigma σ1 ReceptorKi = 18.3
2b 2-MethylphenylSigma σ1 ReceptorKi = 37
2c BenzimidazoleSigma σ1 ReceptorKi = 8.3
3a Dofetilide analoghERG ChannelIC50 = 7
3b Astemizole analoghERG ChannelIC50 = 59
3c Sertindole analoghERG ChannelIC50 = 353

Data compiled from multiple sources for illustrative purposes.[3][8][9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments involving this compound.

Protocol 1: General Procedure for the Synthesis of N-Substituted-4-aminopiperidines via SNAr

This protocol describes a general method for the nucleophilic aromatic substitution reaction of this compound with a primary or secondary amine.

Materials:

  • This compound hydrochloride

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound hydrochloride (1.0 eq) and dissolve it in the chosen anhydrous polar aprotic solvent (e.g., DMF).

  • Add the primary or secondary amine (1.1 - 1.5 eq) to the solution.

  • Add the base (2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-4-aminopiperidine.

Protocol 2: Monitoring the SNAr Reaction

Thin Layer Chromatography (TLC):

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is typically a good starting point. The polarity can be adjusted based on the specific product.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate solution. The starting material, this compound, should be UV active due to the nitrophenyl group. The product's UV activity will depend on the nature of the introduced amine.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for SNAr Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Isolation & Purification start Dissolve this compound in Anhydrous Solvent add_amine Add Primary/Secondary Amine start->add_amine add_base Add Base (e.g., K2CO3) add_amine->add_base react Stir at RT or Heat (Monitor by TLC) add_base->react quench Quench with Water react->quench extract Extract with EtOAc quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure 4-Aminopiperidine Derivative purify->product G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular dopamine Dopamine d4r Dopamine D4 Receptor (GPCR) dopamine->d4r ligand 4-Aminopiperidine Derivative ligand->d4r (Antagonist) g_protein G Protein (Gi/o) d4r->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp converts ATP to pka Protein Kinase A camp->pka response Cellular Response pka->response

Caption: Antagonism of Dopamine D4 receptor signaling by a 4-aminopiperidine derivative.

Conclusion

This compound is a versatile and highly valuable building block in medicinal chemistry. Its utility in facilitating the synthesis of diverse 4-aminopiperidine derivatives through efficient nucleophilic aromatic substitution reactions makes it an indispensable tool for lead discovery and optimization. The ability to readily explore a wide chemical space around the 4-amino substituent allows for the fine-tuning of pharmacological properties, ultimately accelerating the development of novel therapeutics for a range of diseases. The protocols and insights provided herein are intended to empower researchers to effectively leverage this important synthetic intermediate in their drug discovery endeavors.

References

  • Marona-Lewicka, D., & Nichols, D. E. (2005). Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. Journal of Medicinal Chemistry, 48(5), 1547–1558.
  • Mitcheson, J. S., Chen, J., Lin, M., Culberson, C., & Sanguinetti, M. C. (2000). A structural basis for drug-induced long QT syndrome. Proceedings of the National Academy of Sciences, 97(22), 12329–12333.
  • Saify, Z. S., et al. (2013). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Pakistan Journal of Pharmaceutical Sciences, 26(4), 735-740.
  • Hill, A. P., & Sanguinetti, M. C. (2002). IC 50 values calculated from the Hill plots in Figs. 4 and 6 All IC 50...
  • Zhang, S., et al. (2013). ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel. Cancer Letters, 339(1), 134-143.
  • Wassermann, M., et al. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 25(23), 5678.
  • Kang, S., et al. (2008). Conclusion IC50 Values of hERG Channel Blockers in hERG transfected CHO Cells Concentration-Response Relationships of hERG-Chann. Journal of Pharmacological and Toxicological Methods, 58(1), 89-96.
  • Al-gawari, M., et al. (2022).
  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google P
  • Kulshrestha, U., & Singh, R. M. (1998). SAR of novel biarylmethylamine dopamine D4 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 8(15), 2033-2038.
  • Ghorab, M. M., et al. (2021). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 354(11), 2100228.
  • Ebrahimi, S., et al. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports, 14(1), 1-18.
  • Kang, J., et al. (2008). IC 50 values of five known hERG channel inhibitors tested in Rb 1 efflux assay. Journal of Pharmacological and Toxicological Methods, 58(1), 89-96.
  • Al-Gawari, M., et al. (2022). Dopamine 4 and sigma 1 receptor binding values of piperidine-based scaffold.
  • Hays, S. J. (1992). Piperidine Synthesis. DTIC.
  • Rubiralta, M., Giralt, E., & Diez, A. (2013).
  • Kumar, S., & Kumar, V. (2014). N-arylation of amines with fluorobenzonitriles in aqueous medium. RSC Advances, 4(25), 12935-12938.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem.
  • Al-Gawari, M., et al. (2022).
  • Arulraj, R., & Rajarajan, M. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Jayabharathi, J., et al. (2012). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Journal of the Serbian Chemical Society, 77(10), 1365-1375.
  • BenchChem. (2025). Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine. BenchChem.
  • González-Lara, E., et al. (2021). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) of 5-Chloro-4-nitro-2,1,3-benzothiadiazole. BenchChem.

Sources

Application Notes and Protocols: Leveraging 4-(4-Nitrophenoxy)piperidine for PROTAC Linker Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The design of the linker is a critical determinant of a PROTAC's (Proteolysis-Targeting Chimera) success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2] While simple alkyl and polyethylene glycol (PEG) chains have been historically prevalent, there is a clear shift towards incorporating more rigid and functional motifs to optimize PROTAC performance.[3][4] Saturated heterocycles, such as piperidine, have emerged as valuable components for imparting conformational rigidity and improving drug-like properties.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-(4-Nitrophenoxy)piperidine as a versatile and efficient building block for the synthesis of advanced PROTAC linkers. We will explore the underlying chemical principles, provide detailed, field-proven synthetic protocols, and outline robust methodologies for the biological evaluation of the resulting protein degraders.

Introduction: The PROTAC Revolution and the Centrality of the Linker

PROTACs are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven elimination of disease-causing proteins.[7][8] These molecules consist of three key components: a "warhead" ligand that binds to a protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][9] By forming a ternary complex (POI-PROTAC-E3 ligase), the PROTAC brings the POI into proximity with the E3 ligase, leading to the POI's polyubiquitination and subsequent degradation by the 26S proteasome.[][11] This catalytic process allows PROTACs to be effective at sub-stoichiometric concentrations.[2]

PROTAC Mechanism of Action cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex Mediates E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ubiquitination Poly-Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation Degraded POI (Peptides) Proteasome->Degradation Executes

Figure 1: General mechanism of PROTAC-mediated protein degradation.

The linker is far more than a passive spacer. Its length, rigidity, and chemical composition are critical parameters that must be empirically optimized for each POI-E3 ligase pair.[2][12] An optimal linker facilitates favorable protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity, which enhances stability and degradation efficiency.[2] Conversely, a poorly designed linker can lead to steric clashes or unproductive binding modes.[2] Incorporating rigid motifs like piperidine rings can pre-organize the PROTAC into a conformation favorable for ternary complex formation and enhance metabolic stability.[5][6]

This compound: A Strategic Linchpin for Linker Synthesis

This compound is an exceptionally useful chemical precursor for PROTAC linker synthesis. Its utility stems from two key features:

  • The Activated Phenoxy Group: The 4-nitrophenoxy moiety is an excellent leaving group, making the molecule highly susceptible to nucleophilic substitution by amines, alcohols, or thiols present on a warhead or E3 ligase ligand. This reaction provides a clean and efficient method for the initial coupling step.

  • The Piperidine Scaffold: The piperidine ring itself serves as a rigid structural element.[5] Furthermore, the secondary amine of the piperidine provides a reactive handle for subsequent functionalization and attachment to the second half of the PROTAC molecule. This modularity is essential for building diverse linker libraries for optimization.[]

The general strategy involves an initial nucleophilic substitution to attach the first binding moiety, followed by functionalization of the piperidine nitrogen and coupling to the second binding moiety.

Synthetic Strategy Start This compound (Linker Precursor) Intermediate1 Intermediate 1 (Binder1-Piperidine) Start->Intermediate1 Nucleophilic Substitution Binder1 POI Warhead or E3 Ligand (with Nucleophile, e.g., -NH2) Binder1->Intermediate1 Intermediate2 Intermediate 2 (Activated for Coupling) Intermediate1->Intermediate2 N-Functionalization Final_PROTAC Final PROTAC Intermediate2->Final_PROTAC Final Coupling (e.g., Amidation) Binder2 E3 Ligand or POI Warhead (with coupling partner) Binder2->Final_PROTAC

Figure 2: General synthetic workflow using this compound.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemistry and biology professionals. All procedures should be performed in a suitable laboratory setting with appropriate personal protective equipment (PPE) and safety precautions.

Protocol 1: Synthesis of a PROTAC via Piperidine Linker Construction

This protocol describes a general, multi-step synthesis for generating a PROTAC. For this example, we will assume the POI warhead contains a primary amine for the initial coupling and the E3 ligase ligand (e.g., a pomalidomide derivative) has a carboxylic acid for the final coupling.

Materials:

  • POI Warhead with a primary or secondary amine

  • N-Boc-4-(4-nitrophenoxy)piperidine (or similar protected precursor)

  • Pomalidomide-COOH (or other E3 ligand with a carboxylic acid)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Sodium bicarbonate (NaHCO₃), Brine, Magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

  • Solvents for HPLC (e.g., Acetonitrile, Water, Formic Acid)

Step A: Initial Coupling of POI Warhead to the Linker

Causality: This step leverages the nucleophilicity of the amine on the warhead to displace the 4-nitrophenoxy leaving group. Using a Boc-protected piperidine precursor prevents unwanted side reactions at the piperidine nitrogen.

  • Dissolve the amine-containing POI warhead (1.0 eq) and N-Boc-4-(4-nitrophenoxy)piperidine (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution to act as a non-nucleophilic base.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (N₂ or Ar) for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting Boc-protected intermediate by flash column chromatography.

Step B: Deprotection of the Piperidine Nitrogen

Causality: The Boc protecting group must be removed to reveal the secondary amine on the piperidine linker, which is necessary for the final coupling step. TFA is a strong acid that efficiently cleaves the Boc group.

  • Dissolve the purified intermediate from Step A in DCM (approx. 0.1 M concentration).

  • Add TFA dropwise at 0 °C (ice bath) until the final concentration of TFA is 20-25% (v/v).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor for the disappearance of the starting material by LC-MS.

  • Concentrate the solution under reduced pressure to remove the excess TFA and DCM. The resulting amine salt is often used directly in the next step without further purification.

Step C: Final Coupling with E3 Ligase Ligand

Causality: This is a standard amide bond formation. HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid on the E3 ligase ligand, making it susceptible to nucleophilic attack by the deprotected piperidine amine.

  • In a separate flask, dissolve the E3 ligase ligand-COOH (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Dissolve the deprotected intermediate from Step B in anhydrous DMF and add it to the activated E3 ligase ligand solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

Step D: Final Purification and Characterization

Causality: High purity is essential for accurate biological evaluation. Preparative HPLC is the standard method for purifying final PROTAC compounds to >95% purity.

  • Purify the crude final product by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

  • Characterize the final compound by high-resolution mass spectrometry (HRMS) and ¹H NMR to confirm its identity and purity.

Biological Evaluation of Synthesized PROTACs

Once synthesized and purified, the PROTAC's biological activity must be rigorously validated. The primary assays involve quantifying the degradation of the target protein and assessing the downstream effect on cell viability.

PROTAC Evaluation Workflow cluster_degradation Degradation Analysis cluster_viability Viability Analysis Culture Cell Culture Treatment PROTAC Treatment (Dose-Response & Time-Course) Culture->Treatment Lysis Cell Lysis Treatment->Lysis ViabilityAssay Cell Viability Assay (e.g., CellTiter-Glo®) Treatment->ViabilityAssay Quant Protein Quantification (e.g., BCA Assay) Lysis->Quant WB Western Blot Quant->WB DC50 Determine DC50 & Dmax WB->DC50 IC50 Determine IC50 ViabilityAssay->IC50

Figure 3: A typical experimental workflow for evaluating PROTAC candidates.

Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol is fundamental for confirming that the PROTAC induces the degradation of the POI.[7][13]

  • Cell Culture and Treatment: Seed the appropriate cell line in 6-well or 12-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 16-24 hours) for a dose-response experiment. For a time-course experiment, treat cells with a fixed concentration (e.g., 100 nM) for various durations (e.g., 2, 4, 8, 16, 24 hours).[7] Include a vehicle control (e.g., DMSO) in all experiments.

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[7] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA or Bradford assay to ensure equal protein loading for all samples.[7]

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations and load equal amounts of protein onto a polyacrylamide gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the POI overnight at 4 °C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal loading.

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager. Quantify the band intensity using densitometry software.[7] Normalize the POI band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximal degradation).[7]

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolic activity.[14][15] It is used to assess the cytotoxic or cytostatic effects of the PROTAC.

  • Cell Seeding: Seed cells in a white-walled, clear-bottom 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours). Include vehicle control wells.

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[16]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[16]

  • Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

  • Data Recording: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescent signal (relative light units) against the logarithm of the PROTAC concentration and use a non-linear regression model to determine the IC₅₀ value.

Data Presentation and Interpretation

Summarizing the quantitative data from biological assays in a clear, tabular format is crucial for comparing the performance of different PROTAC constructs.

PROTAC IDLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)IC₅₀ (nM)
PROTAC-01Piperidine-PEG₃259550
PROTAC-02Piperidine-Alkyl-C47588150
Control-01(Inactive Epimer)>10,000<10>10,000

Table 1: Example data summary for PROTAC evaluation.

Interpretation: A potent PROTAC will exhibit a low DC₅₀ value and a high Dₘₐₓ.[17] The IC₅₀ value from the cell viability assay provides insight into the functional consequence of degrading the target protein. It is critical to synthesize and test negative controls, such as an epimer of the E3 ligase ligand that does not bind, to confirm that the observed degradation is dependent on the formation of the ternary complex and not due to off-target toxicity.[18]

References

  • Alcaide-Párraga, P., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Discovery - the University of Dundee Research Portal.
  • R, I, Troup.; et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Link]

  • ACS Publications. (n.d.). Design, Synthesis, and Biological Evaluation of Potent and Selective PROTAC Degraders of Oncogenic KRASG12D. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. PubMed. [Link]

  • MDPI. (n.d.). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]

  • NIH. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. NIH. [Link]

  • Frontiers. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers. [Link]

  • PubMed. (2021). Designed, synthesized and biological evaluation of proteolysis targeting chimeras (PROTACs) as AR degraders for prostate cancer treatment. PubMed. [Link]

  • OUCI. (n.d.). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. OUCI. [Link]

  • ResearchGate. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

  • Cell. (n.d.). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell. [Link]

  • RSC Publishing. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. [Link]

  • ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design based on... ResearchGate. [Link]

  • ResearchGate. (2025). Design, synthesis, and biological evaluation of small molecule PROTACs for potential anticancer effects. ResearchGate. [Link]

  • ResearchGate. (n.d.). Effect on degradation of the target protein by the combination of inhibitor warheads and the ligands for recruiting the E3 ligases. ResearchGate. [Link]

  • PMC - NIH. (n.d.). PROTAC-Induced Proteolytic Targeting. PMC - NIH. [Link]

  • NIH. (n.d.). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds. NIH. [Link]

  • PMC. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [Link]

  • bioRxiv. (2021). Constructing a warhead of PROTAC with aptamer for tumor-selective degradation of nucleolin. bioRxiv. [Link]

  • RSC Publishing. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. [Link]

  • Pharmaceutical Business Review. (n.d.). Building blocks and linkers for PROTAC synthesis. Pharmaceutical Business Review. [Link]

  • RSC Advances. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. [Link]

  • PMC - NIH. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. [Link]

  • RSC Publishing. (n.d.). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. [Link]

  • Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. Bio-Techne. [Link]

  • Oxford Academic. (n.d.). rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Oxford Academic. [Link]

  • NCBI Bookshelf - NIH. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • MDPI. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. MDPI. [Link]

Sources

Application Note: Strategic Synthesis of Kinase Inhibitors Using 4-(4-Nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] This guide provides a detailed technical overview of the strategic use of 4-(4-nitrophenoxy)piperidine as a versatile starting material for the synthesis of novel kinase inhibitors. We will explore the core synthetic transformations, provide detailed experimental protocols, and explain the chemical rationale behind the multi-step synthesis of a model kinase inhibitor. This document is intended to equip drug discovery professionals with the foundational knowledge and practical methodologies required to leverage this valuable building block in their research programs.

Introduction: The Power of the Phenoxy-Piperidine Scaffold

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Consequently, the development of small molecule kinase inhibitors remains a primary focus of modern drug discovery.[4][5] The piperidine heterocycle is a frequently incorporated motif in drug design, valued for its ability to confer favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity, which can enhance binding interactions with protein targets.[6][7]

The this compound scaffold offers a unique combination of features that make it an exceptionally useful starting point for kinase inhibitor synthesis:

  • A Pre-installed Linker: The ether linkage between the phenyl and piperidine rings provides a robust and synthetically accessible connection.

  • A Latent Nucleophile: The nitro group is readily reduced to a primary aniline, which serves as a potent nucleophile and a key handle for introducing diversity.

  • A Modifiable Core: The secondary amine of the piperidine ring provides a second vector for chemical modification, allowing for fine-tuning of the molecule's properties.

This guide will detail a logical and efficient synthetic pathway that transforms this simple building block into a more complex, biologically relevant molecule.

Core Synthetic Strategy: A Three-Step Approach

The conversion of this compound into a diverse library of kinase inhibitor candidates can be achieved through a reliable three-stage process. This strategy is designed for maximum modularity, allowing researchers to independently vary different regions of the molecule to explore the structure-activity relationship (SAR).

G A Start: this compound B Step 1: Nitro Group Reduction A->B H₂, Pd/C or SnCl₂ C Intermediate: 4-(4-Aminophenoxy)piperidine B->C D Step 2: Amide Coupling C->D R-COOH, Coupling Agent E Intermediate: N-Acylated Core Scaffold D->E F Step 3: Piperidine N-Functionalization E->F R'-X, Base G Final Product: Kinase Inhibitor Candidate F->G

Figure 1. Overall synthetic workflow from the starting material to a final kinase inhibitor.

Step 1: Reduction of the Nitro Group to Form a Key Amine Intermediate

Rationale: The foundational step in this synthetic sequence is the reduction of the aromatic nitro group to a primary amine. This transformation is critical as it unmasks a nucleophilic aniline, which is the primary site for subsequent coupling reactions to build the core of the inhibitor. The choice of reducing agent can be tailored based on substrate compatibility and scale. Catalytic hydrogenation is often preferred for its clean reaction profile and simple workup.

Protocol 1: Synthesis of 4-(4-Aminophenoxy)piperidine

  • Setup: To a 250 mL flask, add this compound (5.0 g, 22.5 mmol) and methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (0.5 g, 10% w/w) to the suspension.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Maintain the reaction under a hydrogen atmosphere (balloon pressure is sufficient) and stir vigorously at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-(4-aminophenoxy)piperidine as a solid, which can be used in the next step without further purification.

Step 2: Amide Coupling to Build the Core Scaffold

Rationale: Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[8][9] The aniline intermediate is an excellent nucleophile for coupling with a wide variety of carboxylic acids. This step is crucial for installing moieties that can interact with the kinase hinge region, a common binding motif for ATP-competitive inhibitors. The choice of carboxylic acid is a key diversification point for building a library of analogs. Carbodiimide-based coupling agents like EDC, often used with additives like HOBt, are effective for this transformation.

Protocol 2: Synthesis of a Model Amide-Coupled Intermediate

  • Setup: In a 100 mL round-bottom flask, dissolve 4-(4-aminophenoxy)piperidine (2.0 g, 10.4 mmol) and a selected carboxylic acid (e.g., 4-methoxybenzoic acid, 1.7 g, 11.4 mmol, 1.1 eq) in N,N-Dimethylformamide (DMF) (40 mL).

  • Coupling Agents: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (2.4 g, 12.5 mmol, 1.2 eq) and Hydroxybenzotriazole (HOBt) (1.7 g, 12.5 mmol, 1.2 eq) to the solution.

  • Base: Add N,N-Diisopropylethylamine (DIPEA) (4.5 mL, 26.0 mmol, 2.5 eq) dropwise to the stirring solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours.

  • Work-up: Pour the reaction mixture into water (200 mL). A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Purification: Wash the solid with water (3 x 30 mL) and then with a small amount of cold diethyl ether. Dry the solid under vacuum. If necessary, the product can be further purified by column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes).

Step 3: N-Functionalization of the Piperidine Ring

Rationale: The secondary amine of the piperidine ring provides a second handle for chemical modification.[10] Functionalizing this position is critical for modulating the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.[7] Furthermore, substituents at this position can occupy solvent-exposed regions of the kinase active site, potentially increasing potency and selectivity. Reductive amination is a robust method for introducing a variety of alkyl groups.

Protocol 3: N-Alkylation of the Piperidine Core via Reductive Amination

  • Setup: To a solution of the amide-coupled intermediate from Step 2 (1.0 g, 3.1 mmol) in dichloromethane (DCM) (30 mL), add an aldehyde or ketone (e.g., cyclopropanecarbaldehyde, 0.28 mL, 3.7 mmol, 1.2 eq).

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (0.98 g, 4.6 mmol, 1.5 eq) portion-wise to the mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the final kinase inhibitor candidate.

Data Presentation and Characterization

The successful synthesis of the target compounds should be confirmed by standard analytical techniques. The following table provides expected outcomes for a model synthesis.

StepCompound NameMolecular Weight ( g/mol )Typical Yield (%)Purity (LC-MS)
14-(4-Aminophenoxy)piperidine192.26>95%>98%
2N-(4-(piperidin-4-yloxy)phenyl)-4-methoxybenzamide326.4075-85%>95%
3N-(4-((1-(cyclopropylmethyl)piperidin-4-yl)oxy)phenyl)-4-methoxybenzamide380.5060-70%>99%

Kinase Inhibition and Mechanism

The synthesized compounds are designed as ATP-competitive inhibitors. The core structure, particularly the amide linkage, is intended to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The functionalized piperidine and the variable R-group from the carboxylic acid explore different sub-pockets to achieve potency and selectivity.

G cluster_0 Kinase Active Site ATP_Site ATP Binding Pocket Hinge Hinge Region Substrate Protein Substrate ATP_Site->Substrate Phosphorylation Blocked Inhibitor Synthesized Inhibitor Inhibitor->ATP_Site Binds Competitively ATP ATP ATP->ATP_Site Normal Binding Product Phosphorylated Product Substrate->Product No Product Formation

Figure 2. Competitive inhibition of a kinase by the synthesized compound.

Conclusion

This compound is a highly effective and versatile starting material for the synthesis of kinase inhibitors. The three-step synthetic strategy outlined—nitro reduction, amide coupling, and N-functionalization—provides a robust and modular platform for generating diverse chemical libraries. This approach allows for systematic exploration of structure-activity relationships, enabling the development of potent and selective kinase inhibitors for therapeutic applications. The protocols provided herein are designed to be reproducible and serve as a solid foundation for further drug discovery efforts.

References

  • Song, X., Chen, W., Lin, L., Ruiz, C. H., Cameron, M. D., Duckett, D. R., & Kamenecka, T. M. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072–7075. [Link]

  • Dunne, A., & Collins, S. G. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 19(9), 1192-1205. [Link]

  • Cirillo, P. F., et al. (2005). p38 MAP Kinase Inhibitors: Metabolically Stabilized Piperidine-Substituted Quinolinones and Naphthyridinones. Journal of Medicinal Chemistry, 48(5), 1538-1549. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 224, 113711. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Pharma sourcing. [Link]

  • ResearchGate. (n.d.). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. ResearchGate. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • O'Brien, P., & Unthank, M. G. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(40), 11847-11854. [Link]

  • Song, X., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3314-3318. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Volynets, G., et al. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry, 115, 29-41. [Link]

  • D'yakonov, V. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6604. [Link]

  • Aslam, M. S., & Aslam, S. (2020). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 6(1), 1-14. [Link]

Sources

Application Notes & Protocols: Development of GPCR Ligands with a 4-(4-Nitrophenoxy)piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale and Promise of a Privileged Scaffold

G-protein coupled receptors (GPCRs) represent the largest and most diverse family of membrane receptors in the human genome, making them a cornerstone of modern pharmacology and the target of approximately 34% of all FDA-approved drugs.[1] The discovery of novel ligands for these receptors is a critical endeavor in treating a vast array of diseases.[1][2][3][4][5]

Within the medicinal chemist's toolkit, certain chemical motifs, known as "privileged structures," appear with remarkable frequency in successful drug candidates due to their favorable pharmacological and pharmacokinetic properties. The piperidine ring is a quintessential example of such a scaffold, prized for its metabolic stability and its utility as a versatile anchor for building molecular complexity.[6][7][8][9]

This guide focuses on a specific, yet broadly applicable, chemical framework: the 4-(4-nitrophenoxy)piperidine scaffold. This structure marries the robust piperidine core with an electronically distinct aromatic system. The components serve distinct, synergistic roles:

  • Piperidine Core: A saturated heterocycle that provides a three-dimensional structure and a key point for diversification at the nitrogen atom, allowing for fine-tuning of properties like solubility, basicity, and target engagement.[6][10]

  • Ether Linkage: A stable, flexible linker connecting the aliphatic core to the aromatic moiety.

  • 4-Nitrophenyl Group: An electron-deficient aromatic ring. The nitro group is a strong hydrogen bond acceptor and significantly influences the electronic character of the phenoxy group, offering unique interaction possibilities within a GPCR binding pocket that differ from more common, electron-rich phenyl substituents.

This document provides a comprehensive, experience-driven guide for researchers engaged in the design, synthesis, and characterization of novel GPCR ligands based on this promising scaffold. The protocols herein are designed to be self-validating, with explanations of the causality behind each critical step to ensure both reproducibility and a deep understanding of the underlying principles.

Part 1: Ligand Design & Synthetic Strategy

The successful development of a ligand library begins with a robust and flexible synthetic plan. The strategy outlined below enables the systematic exploration of the structure-activity relationship (SAR) by creating a diverse set of analogues from a common intermediate.[11][12][13][14]

General Synthetic Workflow

The most direct route to the target scaffold is a two-stage process involving a nucleophilic aromatic substitution followed by N-functionalization of the piperidine ring. This approach allows for late-stage diversification, which is highly efficient for building a chemical library.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Diversification A N-Boc-4-hydroxypiperidine C N-Boc-4-(4-nitrophenoxy)piperidine A->C NaH, THF (Williamson Ether Synthesis) B 1-Fluoro-4-nitrobenzene B->C D This compound (Key Intermediate) C->D TFA or HCl (Boc Deprotection) F Final Ligand Library (N-substituted analogues) D->F Base (e.g., DIPEA) (N-Alkylation / N-Acylation) E R-X (Alkyl Halides, Acyl Chlorides, etc.) E->F

Caption: General synthetic workflow for the this compound library.

Protocol 1: Synthesis of the this compound Core Intermediate
  • Rationale: This protocol first establishes the core scaffold under a protecting group (Boc), which prevents side reactions at the piperidine nitrogen. Subsequent deprotection yields the secondary amine, a versatile handle for introducing a wide range of functional groups.

  • Materials:

    • N-Boc-4-hydroxypiperidine

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

    • 1-Fluoro-4-nitrobenzene

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Step-by-Step Methodology:

    • Step 1a: Williamson Ether Synthesis.

      • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-4-hydroxypiperidine (1.0 eq).

      • Dissolve in anhydrous THF. Cool the solution to 0 °C in an ice bath.

      • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

      • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

      • Add a solution of 1-fluoro-4-nitrobenzene (1.1 eq) in anhydrous THF dropwise.

      • Heat the reaction mixture to 60 °C and stir overnight. Monitor reaction progress by TLC or LC-MS.

      • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

      • Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-4-(4-nitrophenoxy)piperidine. Purify by column chromatography.

    • Step 1b: Boc Deprotection.

      • Dissolve the purified product from Step 1a in DCM.

      • Add TFA (10 eq) dropwise at 0 °C.

      • Remove the ice bath and stir at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS).

      • Concentrate the reaction mixture under reduced pressure.

      • Re-dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃.

      • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the core intermediate, this compound.

Part 2: In Vitro Pharmacological Evaluation

Once a library of compounds is synthesized, the next critical phase is to determine their interaction with the target GPCR. This is typically a two-pronged approach: assessing binding affinity and measuring functional activity.

A. Radioligand Binding Assays: Quantifying Target Affinity
  • Principle: Competitive radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound.[15] The assay measures the ability of an unlabeled test ligand to displace a known radiolabeled ligand ('hot' ligand) from the receptor. The concentration of the test ligand that displaces 50% of the specific binding of the radioligand is the IC₅₀, which can be converted to the affinity constant (Ki).[15][16]

G cluster_0 Condition 1: No Competitor cluster_1 Condition 2: With Competitor Receptor1 GPCR Bound1 High Signal HotLigand1 Radioligand (*) HotLigand1->Receptor1 Binds Receptor2 GPCR Bound2 Low Signal HotLigand2 Radioligand (*) HotLigand2->Receptor2 Displaced TestLigand Test Ligand TestLigand->Receptor2 Competes

Caption: Principle of competitive radioligand binding assay.

  • Protocol 2: Competitive Binding Assay

    • Materials:

      • Cell membranes from cells stably expressing the target GPCR.

      • Known radioligand (e.g., [³H]-dopamine for dopamine receptors).

      • Test compounds (from Part 1) dissolved in DMSO, then serially diluted.

      • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

      • 96-well filter plates (e.g., GF/C filters).

      • Scintillation cocktail.

      • Microplate scintillation counter.

    • Step-by-Step Methodology:

      • Preparation: Prepare serial dilutions of your test compounds in assay buffer. The final DMSO concentration in the assay should be <1%.

      • Reaction Setup: In a 96-well plate, add in order:

        • Assay Buffer.

        • Test compound or vehicle (for total binding) or a high concentration of a known non-radioactive ligand (for non-specific binding).

        • Radioligand at a concentration near its Kd.

        • Cell membranes (protein concentration typically 5-20 µ g/well ).

      • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.[15]

      • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

      • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically trapped radioligand.

      • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

      • Data Analysis:

        • Calculate Specific Binding = Total Binding - Non-specific Binding.

        • Plot the percentage of specific binding against the log concentration of the test compound.

        • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

        • Calculate the Ki using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. Functional Assays: Assessing Cellular Response
  • Principle: Ligand binding is only part of the story. A functional assay is required to determine if the ligand is an agonist (activates the receptor), antagonist (blocks activation), or inverse agonist. GPCR activation triggers intracellular signaling cascades, most commonly modulating the level of second messengers like cyclic AMP (cAMP).[2][17] Gαs-coupled receptors activate adenylyl cyclase, increasing cAMP, while Gαi-coupled receptors inhibit it.[18][19][20] Modern assays use non-radioactive methods like HTRF (Homogeneous Time-Resolved Fluorescence) for high-throughput screening.[20]

G cluster_Gs Gs Pathway cluster_Gi Gi Pathway Agonist_s Agonist GPCR_s Gs-coupled GPCR Agonist_s->GPCR_s AC_s Adenylyl Cyclase GPCR_s->AC_s Activates cAMP_s [cAMP] ↑ AC_s->cAMP_s ATP → cAMP Agonist_i Agonist GPCR_i Gi-coupled GPCR Agonist_i->GPCR_i AC_i Adenylyl Cyclase GPCR_i->AC_i Inhibits cAMP_i [cAMP] ↓ AC_i->cAMP_i ATP ⇥ cAMP

Caption: Modulation of cAMP by Gs and Gi-coupled GPCRs.

  • Protocol 3: HTRF-Based cAMP Functional Assay

    • Materials:

      • Whole cells expressing the target GPCR (e.g., HEK293 or CHO cells).[21]

      • Cell culture medium and plates (384-well).

      • Test compounds (agonists or antagonists).

      • Forskolin (an adenylyl cyclase activator, used for Gi-coupled assays).

      • HTRF cAMP detection kit (e.g., containing cAMP-d2 and anti-cAMP cryptate).[20]

      • HTRF-compatible plate reader.

    • Step-by-Step Methodology:

      • Cell Plating: Seed cells into 384-well plates and grow to desired confluency.

      • Agonist Mode (for Gs or Gi):

        • Remove culture medium and add assay buffer containing serially diluted test compounds.

        • For Gi assays, co-incubate with a fixed concentration of forskolin to stimulate a baseline level of cAMP to be inhibited.

        • Incubate for a specified time (e.g., 30 minutes) at room temperature.

      • Antagonist Mode (for Gs or Gi):

        • Pre-incubate cells with serially diluted test compounds (potential antagonists).

        • Add a fixed concentration of a known agonist (typically its EC₈₀ concentration).[20]

        • Incubate for a specified time.

      • Cell Lysis & Detection:

        • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) in lysis buffer as per the manufacturer's protocol.[20]

        • Incubate for 60 minutes at room temperature to allow for lysis and immunoassay equilibration.

      • Reading: Read the plate on an HTRF-compatible reader, measuring the ratio of emission at 665 nm and 620 nm.

      • Data Analysis:

        • Convert the fluorescence ratio to cAMP concentration using a standard curve.

        • Plot cAMP concentration against the log concentration of the test compound.

        • For agonists, fit the data to determine potency (EC₅₀) and efficacy (Emax).

        • For antagonists, fit the data to determine inhibitory potency (IC₅₀).

Part 3: Data Interpretation & Lead Optimization

Structure-Activity Relationship (SAR) Analysis

The goal of the initial screening is to establish an SAR, which correlates changes in chemical structure with changes in biological activity.[11][15] By analyzing the data from your library, you can identify which functional groups at the piperidine nitrogen enhance affinity and/or potency.

Table 1: Hypothetical SAR Data for a this compound Library

Compound IDN-Substituent (R)Binding Affinity Ki (nM)Functional Potency EC₅₀ (nM)
LIG-001-H550>10,000
LIG-002-CH₃2751,200
LIG-003-CH₂CH₃150650
LIG-004-CH₂-Ph2585
LIG-005-C(=O)CH₃890>10,000
  • Interpretation:

    • The unsubstituted piperidine (LIG-001) has weak affinity, indicating the N-substituent is crucial for potent interaction.

    • Small alkyl groups (LIG-002, LIG-003) progressively increase affinity and potency, suggesting a hydrophobic pocket near the nitrogen.

    • The benzyl group (LIG-004) results in a significant jump in activity, implying a larger hydrophobic or π-stacking interaction is highly favorable.

    • The acetyl group (LIG-005), an amide, drastically reduces activity. This suggests that either the hydrogen bond accepting character is detrimental or the basicity of the piperidine nitrogen is required for a key ionic interaction in the binding pocket.

Lead Optimization Strategy

Initial hits from the primary screen, like LIG-004, become starting points for lead optimization. The focus shifts to improving "drug-like" properties:

  • Selectivity: Profile the lead compound against a panel of related GPCRs to ensure it does not have unwanted off-target effects.

  • Metabolic Stability: Incubate the compound with liver microsomes to identify potential metabolic liabilities. The piperidine and nitrophenyl groups can be sites of metabolism.

  • Physicochemical Properties: Modulate the structure to optimize solubility, lipophilicity (LogP), and permeability for better pharmacokinetic behavior.[6]

Part 4: Considerations for In Vivo Characterization

Promising lead compounds must ultimately be evaluated in living organisms to assess their therapeutic potential.[2]

  • Pharmacokinetics (PK): This involves administering the compound to an animal model (e.g., rodent) and measuring its concentration in blood plasma over time. Key parameters like half-life (t₁/₂), volume of distribution (Vd), and oral bioavailability (F%) are determined.

  • Pharmacodynamics (PD): This measures the physiological effect of the drug on the animal. For example, a ligand for a CNS-acting GPCR might be tested in models of anxiety or pain.

  • Target Engagement: Advanced techniques may be required to confirm the drug is binding to its intended GPCR target in the brain or peripheral tissues.[22]

Key Challenge: A significant hurdle can be species differences in GPCR orthologs between humans and preclinical models, which can lead to misleading efficacy or toxicity data.[2] Careful selection of the appropriate animal model is paramount for translational success.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Measuring the Binding Affinity of Novel Compounds to G-Protein Coupled Receptors.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.
  • Physiological Reviews. (2023). Recent progress in assays for GPCR drug discovery.
  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay.
  • SpringerLink. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays.
  • NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
  • Drug Target Review. (2018). Application note: Functional GPCR studies using AlphaScreen cAMP Detection Kit.
  • NIH. (n.d.). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements.
  • NIH. (2018). Visualizing Ligand Binding to a GPCR In Vivo Using NanoBRET.
  • Frontiers. (n.d.). Understanding Ligand Binding to G-Protein Coupled Receptors Using Multiscale Simulations.
  • Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
  • PubMed Central. (n.d.). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres.
  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives.
  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with....
  • PubMed. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1.
  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • MDPI. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • PubMed Central. (2017). Discovery of new GPCR ligands to illuminate new biology.
  • Frontiers. (n.d.). Editorial: New approaches for the discovery of GPCR ligands.
  • Benchchem. (n.d.). A Comparative Analysis of 4-Piperidinecarboxamide and Other Key Heterocyclic Scaffolds in Drug Discovery.
  • PubMed. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

Sources

Application Notes and Protocols for 4-(4-Nitrophenoxy)piperidine in Neurotherapeutics Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold as a Privileged Structure in Neuropharmacology

The piperidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with a wide array of biological targets within the central nervous system (CNS). This structural motif is integral to numerous neurotherapeutics, including agents for Alzheimer's disease, Parkinson's disease, and various receptor modulators.[1][2] 4-(4-Nitrophenoxy)piperidine, a derivative featuring a nitrophenoxy moiety, represents a chemical entity with significant potential for exploration in neurotherapeutics. The introduction of the electron-withdrawing nitro group and the phenoxy linker can critically influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, thereby modulating its pharmacokinetic profile and target engagement.

While direct and extensive neurotherapeutic research on this compound is still emerging, its structural components suggest several promising avenues of investigation. The phenoxyalkylpiperidine scaffold is a well-established pharmacophore for high-affinity sigma-1 (σ1) receptor ligands.[3] Furthermore, the broader class of piperidine derivatives has been extensively investigated as acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease.[4][5][6] This document provides detailed application notes and protocols to guide researchers in the systematic evaluation of this compound's potential in neurotherapeutics, drawing upon established methodologies for structurally related compounds.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to designing meaningful biological experiments and interpreting the resulting data.

PropertyValueSource
CAS Number 162402-39-3[7]
Molecular Formula C₁₁H₁₄N₂O₃[7][8]
Molecular Weight 222.24 g/mol [7][8]
Appearance Yellow to orange-yellow crystal[7]
Solubility Soluble in organic solvents such as ethanol and acetone; insoluble in water.[7]

Potential Neurotherapeutic Applications and Mechanisms of Action

Based on the structural characteristics of this compound and the known pharmacology of related compounds, several potential applications in neurotherapeutics can be hypothesized. These hypotheses provide a framework for the experimental protocols detailed later in this document.

Sigma-1 (σ1) Receptor Modulation

The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in cellular stress responses, neuroprotection, and synaptic plasticity. The phenoxyalkylpiperidine scaffold is a known high-affinity ligand for the σ1 receptor.[3]

Hypothesized Mechanism: this compound may act as a ligand (agonist or antagonist) at the σ1 receptor. By binding to this receptor, it could modulate downstream signaling pathways involved in neuronal survival and function. For instance, σ1 receptor activation has been shown to potentiate N-methyl-D-aspartate (NMDA) receptor signaling and influence calcium homeostasis, both of which are critical in learning, memory, and neuroprotection.[9][10]

sigma1_pathway 4-NPP This compound sigma1 Sigma-1 Receptor 4-NPP->sigma1 Binds er Endoplasmic Reticulum sigma1->er ip3r IP3R sigma1->ip3r Modulates ca_release Ca²⁺ Release Modulation ip3r->ca_release neuroprotection Neuroprotection & Synaptic Plasticity ca_release->neuroprotection

Caption: Hypothesized Sigma-1 Receptor Modulation by this compound.

Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease

A primary pathological hallmark of Alzheimer's disease is the deficit of the neurotransmitter acetylcholine.[4] Acetylcholinesterase inhibitors (AChEIs) are a major class of drugs used to manage the symptoms of Alzheimer's by preventing the breakdown of acetylcholine in the synaptic cleft.[11][12] The piperidine moiety is a key structural feature of several approved AChEIs, such as donepezil.[1]

Hypothesized Mechanism: this compound may bind to the active site of acetylcholinesterase, inhibiting its enzymatic activity. This would lead to an increase in the synaptic concentration of acetylcholine, thereby enhancing cholinergic neurotransmission and potentially alleviating cognitive deficits associated with Alzheimer's disease.

ache_inhibition acetylcholine Acetylcholine ache Acetylcholinesterase (AChE) acetylcholine->ache Substrate choline_acetate Choline + Acetate (Inactive) ache->choline_acetate Hydrolysis npp This compound npp->ache Inhibits

Caption: Hypothesized Acetylcholinesterase Inhibition by this compound.

Experimental Protocols

The following protocols are designed to investigate the hypothesized neurotherapeutic applications of this compound. These are foundational assays that can be adapted and expanded upon based on initial findings.

Protocol 1: In Vitro Sigma-1 (σ1) Receptor Binding Assay

This protocol determines the affinity of this compound for the σ1 receptor using a competitive radioligand binding assay.

Rationale: Establishing whether this compound binds to the σ1 receptor and with what affinity is the first step in validating this potential mechanism of action. High affinity would warrant further investigation into its functional activity (agonist vs. antagonist).

Materials:

  • This compound (test compound)

  • Membrane homogenates from guinea pig brain (source of σ1 receptors)[9][13]

  • -Pentazocine (radioligand)[9][14]

  • Haloperidol or (+)-Pentazocine (non-labeled ligand for determining non-specific binding)[14]

  • Tris buffer (50 mM, pH 7.4)[9]

  • Scintillation vials and cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., 10⁻¹⁰ M to 10⁻⁵ M) in Tris buffer.

    • Prepare working solutions of -pentazocine (e.g., final concentration of 2 nM) and unlabeled haloperidol (e.g., final concentration of 10 µM for non-specific binding) in Tris buffer.[9]

  • Assay Setup:

    • In test tubes, combine:

      • An aliquot of guinea pig brain membrane homogenate.

      • The serially diluted this compound or vehicle (for total binding) or 10 µM haloperidol (for non-specific binding).

      • -pentazocine solution.

    • The final assay volume should be consistent (e.g., 0.5 mL).[9][14]

  • Incubation:

    • Incubate the tubes at 37°C for 150 minutes to allow the binding to reach equilibrium.[9]

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a filtration manifold.

    • Wash the filters quickly with ice-cold Tris buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies the AChE inhibitory activity of this compound.

Rationale: This assay directly measures the functional consequence of this compound binding to AChE, providing evidence for its potential use in Alzheimer's disease.

Materials:

  • This compound (test compound)

  • Purified human recombinant AChE

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent and create a serial dilution series in phosphate buffer.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Add phosphate buffer to each well.

    • Add the serially diluted this compound or vehicle (for control).

    • Add the AChE solution to all wells except the blank.

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrate, ATCI, to all wells.

    • Simultaneously, add DTNB to all wells. DTNB reacts with thiocholine (the product of ATCI hydrolysis) to produce a yellow-colored compound (5-thio-2-nitrobenzoate).

  • Absorbance Measurement:

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (enzyme activity) for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the concentration of this compound.

    • Calculate the IC₅₀ value from the resulting dose-response curve.

Protocol 3: In Vitro Neurotoxicity Assessment using MTT Assay

This protocol assesses the general cytotoxicity of this compound on a neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells).

Rationale: Before proceeding to more complex in vivo studies, it is crucial to determine the concentration range at which this compound is non-toxic to neuronal cells. This ensures that any observed neuroprotective effects in subsequent assays are not confounded by direct toxicity.[15][16][17]

Materials:

  • This compound (test compound)

  • SH-SY5Y cells (or another suitable neuronal cell line)

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed SH-SY5Y cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in cell culture medium.

    • Replace the existing medium with the medium containing the various concentrations of the test compound. Include vehicle-only controls.

  • Incubation:

    • Incubate the cells for a specified duration (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization:

    • Carefully remove the medium and add a solubilizing agent to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot cell viability against the logarithm of the compound concentration to determine the IC₅₀ (concentration that reduces cell viability by 50%).

experimental_workflow start This compound protocol1 Protocol 1: Sigma-1 Receptor Binding Assay start->protocol1 protocol2 Protocol 2: AChE Inhibition Assay start->protocol2 protocol3 Protocol 3: Neurotoxicity (MTT) Assay start->protocol3 data_analysis Data Analysis (Ki, IC50) protocol1->data_analysis protocol2->data_analysis protocol3->data_analysis next_steps Advanced Studies (e.g., In Vivo Models, Functional Assays) data_analysis->next_steps

Caption: General workflow for the initial in vitro evaluation of this compound.

Conclusion and Future Directions

The provided application notes and protocols offer a foundational framework for investigating the neurotherapeutic potential of this compound. Based on its structural similarity to known bioactive molecules, this compound warrants exploration as a modulator of the sigma-1 receptor and as an acetylcholinesterase inhibitor. The successful execution of these in vitro assays will provide crucial data on its binding affinity, enzyme inhibitory activity, and cytotoxic profile.

Positive results from these initial screens would justify progression to more complex studies, including:

  • Functional Assays: To determine if the compound acts as an agonist or antagonist at the σ1 receptor.

  • In Vitro Neuroprotection Models: Assessing the ability of the compound to protect neuronal cells from insults relevant to neurodegenerative diseases (e.g., oxidative stress, amyloid-beta toxicity).

  • In Vivo Studies: Evaluating the compound's efficacy in animal models of Alzheimer's or Parkinson's disease, including behavioral assessments and pharmacokinetic/pharmacodynamic profiling.[18][19]

Through this systematic approach, the scientific community can effectively elucidate the therapeutic promise of this compound and its potential contribution to the development of novel treatments for debilitating neurological disorders.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]

  • 4-(4-Piperidinyl)oxy-1-nitrobenzene. ChemBK. Available at: [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Available at: [Link]

  • Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Uniba. Available at: [Link]

  • Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer's Disease with Antioxidant Potential. PubMed Central. Available at: [Link]

  • Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed. Available at: [Link]

  • 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. PubMed. Available at: [Link]

  • Studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Science. Available at: [Link]

  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed. Available at: [Link]

  • A Parkinson-like neurologic deficit in primates is caused by a novel 4-substituted piperidine. Brain Research. Available at: [Link]

  • Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. PubMed. Available at: [Link]

  • Receptor Binding Assay - Part 1. YouTube. Available at: [Link]

  • Antagonism by piperidine of levodopa effects in Parkinson disease. PubMed. Available at: [Link]

  • Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. ResearchGate. Available at: [Link]

  • Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology. Available at: [Link]

  • Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments. JMIR Publications. Available at: [Link]

  • CN110615756A - 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof. Google Patents.
  • Strategies to improve the regulatory assessment of developmental neurotoxicity (DNT) using in vitro methods. PubMed Central. Available at: [Link]

  • In vitro techniques for the assessment of neurotoxicity. PubMed Central. Available at: [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers. Available at: [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central. Available at: [Link]

  • Potential acetylcholinesterase inhibitors to treat Alzheimer's disease. PubMed. Available at: [Link]

  • Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. MDPI. Available at: [Link]

  • WO2002076440A2 - Methods of treating alzheimer's disease with piperidin derivates. Google Patents.
  • Clinical efficacy of budipine in Parkinson's disease. PubMed. Available at: [Link]

  • Characterization of neuromuscular blocking action of piperidine derivatives. PubMed. Available at: [Link]

  • Cholinesterase inhibitor. Wikipedia. Available at: [Link]

  • List of Cholinesterase inhibitors (acetylcholinesterase inhibitors). Drugs.com. Available at: [Link]

  • WO2000000197A1 - 4-benzyl piperidine alkylsulfoxide heterocycles and their use as subtype-selective nmda receptor antagonists. Google Patents.
  • New Acetylcholinesterase Inhibitors for Alzheimer's Disease. PubMed Central. Available at: [Link]

Sources

Application Note & Protocol: Synthesis of 4-(4-Nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 4-(4-nitrophenoxy)piperidine, a valuable intermediate in medicinal chemistry and drug discovery. The protocol details a robust and reproducible method centered on the Nucleophilic Aromatic Substitution (SNAr) reaction between 4-hydroxypiperidine and 1-fluoro-4-nitrobenzene. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, offers expert insights into critical parameters, and provides a framework for reaction monitoring, product purification, and analytical validation. The aim is to equip researchers with the knowledge to not only successfully synthesize the target compound but also to understand and troubleshoot the process effectively.

Introduction and Significance

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, present in numerous FDA-approved drugs and clinical candidates.[1][2][3][4] Its derivatives are crucial building blocks in the development of agents targeting a wide array of conditions, including cancer, neurological disorders, and infectious diseases.[3] The title compound, this compound, serves as a key precursor for more complex molecules. The nitrophenyl group can be readily reduced to an aniline, which then acts as a handle for further functionalization, such as amide bond formation or sulfonylation, enabling the exploration of diverse chemical space in drug discovery programs.

The synthesis described herein leverages the Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern organic synthesis for forming aryl-heteroatom bonds.[5]

Reaction Mechanism and Scientific Rationale

The core of this protocol is the SNAr reaction. This reaction class is distinct from SN1 or SN2 reactions, as it occurs on an aromatic sp²-hybridized carbon.[5] The success of this specific transformation hinges on three key factors:

  • Activated Aromatic Ring : The aromatic ring of 1-fluoro-4-nitrobenzene is rendered highly electron-deficient (electrophilic) by the potent electron-withdrawing nitro (-NO₂) group located para to the leaving group.[5][6] This activation is crucial for facilitating the initial attack by a nucleophile.

  • Good Leaving Group : Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the transition state.[7][8][9]

  • Strong Nucleophile : The alkoxide, generated in situ from 4-hydroxypiperidine by a base, is a potent nucleophile that attacks the electron-deficient carbon atom bearing the fluorine.

The reaction proceeds via a two-step addition-elimination mechanism.[6][9]

  • Step 1 (Addition): The nucleophilic alkoxide attacks the ipso-carbon (the carbon bonded to the fluorine), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The negative charge is delocalized across the ring and, critically, onto the oxygen atoms of the nitro group, which provides substantial stabilization.

  • Step 2 (Elimination): The aromaticity is restored by the expulsion of the fluoride leaving group, yielding the final ether product.

Caption: The Addition-Elimination mechanism of the SNAr reaction.

Experimental Protocol

This protocol is designed for a ~5 mmol scale. Researchers should adjust quantities accordingly and always perform a risk assessment before commencing work.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
4-Hydroxypiperidine101.15506 mg5.0Can be hygroscopic; store in a desiccator.
1-Fluoro-4-nitrobenzene141.10706 mg5.0Toxic and an irritant. Handle in a fume hood.[8]
Sodium Hydride (NaH)24.00240 mg6.0 (1.2 eq)60% dispersion in mineral oil. Highly reactive.
Anhydrous Dimethylformamide (DMF)-25 mL-Use a dry solvent from a sealed bottle or freshly distilled.
Ethyl Acetate (EtOAc)-~150 mL-For extraction and chromatography.
Hexanes-~150 mL-For chromatography.
Saturated aq. NH₄Cl-~50 mL-For quenching.
Brine (Saturated aq. NaCl)-~50 mL-For washing.
Anhydrous MgSO₄ or Na₂SO₄---For drying organic layer.

Equipment:

  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Flash chromatography setup

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

Synthesis_Workflow A 1. Deprotonation - Suspend NaH in anhydrous DMF under N₂. - Add 4-hydroxypiperidine solution dropwise at 0°C. B 2. SₙAr Reaction - Add 1-fluoro-4-nitrobenzene solution dropwise at 0°C. - Allow to warm to RT and stir for 2-4 hours. A->B C 3. Reaction Quench - Cool to 0°C. - Slowly add saturated aq. NH₄Cl. B->C D 4. Work-up & Extraction - Add water and extract with Ethyl Acetate (3x). - Wash combined organic layers with brine. C->D E 5. Drying & Concentration - Dry organic layer over MgSO₄. - Filter and concentrate via rotary evaporation. D->E F 6. Purification - Purify crude product by flash column chromatography. E->F G 7. Final Product - Concentrate pure fractions to yield yellow solid/oil. - Characterize by NMR, MS. F->G

Caption: Overall workflow for the synthesis of this compound.

1. Preparation and Deprotonation (Time: ~30 mins)

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium hydride (60% dispersion, 240 mg, 6.0 mmol).

  • Under an inert atmosphere (N₂), add 15 mL of anhydrous DMF. Cool the suspension to 0°C using an ice bath.

  • In a separate flask, dissolve 4-hydroxypiperidine (506 mg, 5.0 mmol) in 10 mL of anhydrous DMF.

  • Slowly add the 4-hydroxypiperidine solution to the NaH suspension dropwise via syringe over 10-15 minutes. Effervescence (H₂ gas) will be observed.

  • Stir the resulting mixture at 0°C for an additional 15 minutes after the addition is complete to ensure full formation of the alkoxide.

2. Nucleophilic Aromatic Substitution (Time: 2-4 hours)

  • While maintaining the temperature at 0°C, add a solution of 1-fluoro-4-nitrobenzene (706 mg, 5.0 mmol) in 5 mL of anhydrous DMF dropwise to the reaction mixture.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress using TLC (e.g., 30% EtOAc/Hexanes). The starting material, 1-fluoro-4-nitrobenzene, is UV active. The reaction is typically complete within 2-4 hours.

3. Work-up and Extraction (Time: ~45 mins)

  • Once the reaction is complete, cool the flask back to 0°C in an ice bath.

  • Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (~20 mL) dropwise to neutralize any unreacted NaH.

  • Transfer the mixture to a separatory funnel containing 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL) to remove residual DMF and water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, typically as a yellow or orange oil/solid.

4. Purification (Time: ~1-2 hours)

  • Purify the crude material using flash column chromatography on silica gel.

  • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 40% EtOAc/Hexanes).

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a yellow solid.

Characterization and Validation

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended.[10]

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃) δ: ~8.19 (d, J = 9.2 Hz, 2H, Ar-H ortho to NO₂), ~6.95 (d, J = 9.2 Hz, 2H, Ar-H ortho to O), ~4.60 (m, 1H, O-CH), ~3.30 (m, 2H, piperidine N-CH₂), ~2.95 (m, 2H, piperidine N-CH₂), ~2.05 (m, 2H, piperidine CH₂), ~1.80 (m, 2H, piperidine CH₂). Note: The piperidine N-H proton may be broad or not observed.
¹³C NMR (100 MHz, CDCl₃) δ: ~163.0 (C-OAr), ~141.5 (C-NO₂), ~126.0 (Ar-CH), ~116.0 (Ar-CH), ~72.0 (O-CH), ~44.0 (N-CH₂), ~31.0 (CH₂).[11]
Mass Spec (ESI+) m/z calculated for C₁₁H₁₄N₂O₃ [M+H]⁺: 223.11; found: 223.1.
TLC Rf ≈ 0.3-0.4 in 30% EtOAc/Hexanes (UV active spot).
Melting Point Literature values should be consulted for comparison.

Troubleshooting and Expert Insights

ProblemPossible CauseRecommended Solution
Low or No Reaction Incomplete deprotonation (wet reagents/solvent); Inactive NaH.Ensure all glassware is oven-dried. Use freshly opened anhydrous solvents. Use a fresh bottle of NaH or titrate to determine its activity.
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir longer at room temperature. Gentle heating (e.g., to 40-50°C) can be attempted, but may increase side products.
Formation of Side Products Reaction with residual water; Over-alkylation if N-Boc piperidine is not used.Ensure anhydrous conditions. If the piperidine nitrogen is unprotected, N-arylation can compete, although O-arylation is generally favored under these conditions.
Difficult Purification Co-elution of impurities; Residual DMF.Ensure the brine wash during work-up is thorough to remove most DMF. If needed, a water/EtOAc wash can be repeated. Adjust the chromatography eluent polarity for better separation.

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and away from any source of ignition. Quench slowly and carefully at 0°C.

  • 1-Fluoro-4-nitrobenzene: Toxic upon inhalation, ingestion, and skin contact. It is a skin and eye irritant. Always handle in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dimethylformamide (DMF): A potential teratogen and skin irritant. Avoid inhalation and skin contact.

References

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. (n.d.).
  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.).
  • Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction - UCL Discovery. (n.d.).
  • CN102464605B - Preparation method of 4-nitro-piperidine derivative - Google Patents. (n.d.).
  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved from [Link]

  • Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). Retrieved from [Link]

  • Synthesis of 4-nitrophenyl piperazine derivatives 4a–m - ResearchGate. (n.d.). Retrieved from [Link]

  • Piperidine nucleus in the field of drug discovery - ResearchGate. (n.d.). Retrieved from [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (n.d.). Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. (n.d.). Retrieved from [Link]

  • Piperidine Synthesis. - DTIC. (n.d.). Retrieved from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (n.d.). Retrieved from [Link]

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (n.d.). Retrieved from [Link]

  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (n.d.). Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Piperidine-based drug discovery - University of Arizona. (n.d.). Retrieved from [Link]

  • Nucleophilic aromatic substitution of the nitro-group - Sci-Hub. (n.d.). Retrieved from [Link]

  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate - NIH. (n.d.). Retrieved from [Link]

  • 4-Fluoronitrobenzene - Wikipedia. (n.d.). Retrieved from [Link]

  • 4-(4-Nitrophenyl)piperidine | C11H14N2O2 | CID 15925817 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed. (n.d.). Retrieved from [Link]

  • Kinetics and mechanism of the reaction of 1-fluoro-2,4-dinitrobenzene with hydroxide ion in ?water in oil? microemulsions - ResearchGate. (n.d.). Retrieved from [Link]

Sources

The Strategic Utility of 4-(4-Nitrophenoxy)piperidine in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffolding Intermediate

In the landscape of modern medicinal chemistry, the piperidine moiety stands as a cornerstone of privileged structures, integral to the framework of numerous clinically approved therapeutics.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions have cemented its role in the design of agents targeting a wide array of biological targets. Within the repertoire of piperidine-based building blocks, 4-(4-nitrophenoxy)piperidine emerges as a particularly strategic intermediate. The presence of the 4-nitrophenoxy group confers a unique reactivity profile, enabling its use as a linchpin in the construction of diverse molecular architectures through nucleophilic aromatic substitution (SNAr). This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound and its derivatives in the synthesis of bioactive molecules. We will delve into the underlying chemical principles, provide detailed experimental protocols, and showcase the application of this versatile scaffold in the development of potent kinase inhibitors.

Core Principles: The Chemistry of Activation and Displacement

The utility of this compound as a synthetic intermediate is rooted in the principles of nucleophilic aromatic substitution (SNAr). The 4-nitrophenyl group is highly activated towards nucleophilic attack due to the potent electron-withdrawing nature of the nitro (-NO₂) group. This activation is most pronounced at the para position (C-4), where the nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. Consequently, the 4-nitrophenoxy moiety serves as an excellent leaving group, readily displaced by a variety of nucleophiles.

This reactivity allows for the facile introduction of diverse functionalities at the 4-position of the piperidine ring, creating a library of substituted piperidines for structure-activity relationship (SAR) studies. Common nucleophiles employed in these reactions include, but are not limited to, phenols, anilines, and other heterocyclic amines.

Application in Kinase Inhibitor Synthesis: A Case Study

Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] The development of small molecule kinase inhibitors is a major focus of contemporary drug discovery. The 4-substituted piperidine scaffold has been successfully incorporated into numerous kinase inhibitors, where it often serves as a key structural element for engaging with the ATP-binding site or allosteric pockets of the kinase.[3]

The synthesis of potent kinase inhibitors can be effectively achieved by leveraging the SNAr reactivity of an N-protected derivative of this compound. The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, on the piperidine nitrogen is a common strategy in multi-step syntheses to prevent unwanted side reactions. The Boc group can be readily removed under acidic conditions in the final steps of the synthesis to yield the desired bioactive secondary amine.

Below, we present a representative workflow for the synthesis of a 4-aryloxypiperidine scaffold, a common core in various kinase inhibitors, starting from the readily available N-Boc-4-(4-nitrophenoxy)piperidine.

Experimental Protocols

Protocol 1: General Procedure for the Nucleophilic Aromatic Substitution (SNAr) of N-Boc-4-(4-nitrophenoxy)piperidine with a Phenolic Nucleophile

This protocol details a general method for the synthesis of N-Boc-4-(aryloxy)piperidines, which are versatile intermediates for a range of bioactive molecules, including kinase inhibitors.

Materials:

  • N-Boc-4-(4-nitrophenoxy)piperidine

  • Substituted phenol (e.g., 4-fluorophenol)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.2 equivalents).

  • Dissolve the phenol in anhydrous DMF or DMSO.

  • Add potassium carbonate or cesium carbonate (2.0 equivalents) to the solution. Stir the suspension at room temperature for 15-30 minutes.

  • Add N-Boc-4-(4-nitrophenoxy)piperidine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-4-(aryloxy)piperidine.

Expected Outcome:

This procedure typically yields the desired N-Boc-4-(aryloxy)piperidine in good to excellent yields (70-95%), depending on the specific phenol used. The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Deprotection of the N-Boc Group to Yield the Bioactive Piperidine

Materials:

  • N-Boc-4-(aryloxy)piperidine (from Protocol 1)

  • 4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc-4-(aryloxy)piperidine (1.0 equivalent) in dichloromethane.

  • To this solution, add an excess of 4 M HCl in 1,4-dioxane (e.g., 10 equivalents) or trifluoroacetic acid (e.g., 10 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If TFA was used, dissolve the residue in dichloromethane and carefully neutralize with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free base.

  • If HCl in dioxane was used, the product will be the hydrochloride salt. The salt can be isolated by trituration with diethyl ether and filtration. The free base can be obtained by neutralization as described above.

Expected Outcome:

The deprotection of the Boc group is typically a high-yielding reaction, providing the desired 4-(aryloxy)piperidine as either the free base or a salt. This final product is ready for biological evaluation or further synthetic modifications.

Data Presentation

The following table summarizes representative yields for the SNAr reaction of N-Boc-4-(4-nitrophenoxy)piperidine with various phenolic nucleophiles under the conditions described in Protocol 1.

Nucleophile (Substituted Phenol)ProductTypical Yield (%)
4-FluorophenolN-Boc-4-(4-fluorophenoxy)piperidine85-95%
3-MethoxyphenolN-Boc-4-(3-methoxyphenoxy)piperidine80-90%
4-CyanophenolN-Boc-4-(4-cyanophenoxy)piperidine75-85%
2-NaphtholN-Boc-4-(naphthalen-2-yloxy)piperidine70-80%

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the utilization of this compound derivatives for the synthesis of bioactive molecules.

G cluster_0 PART 1: Synthesis of the Core Scaffold cluster_1 PART 2: Final Bioactive Molecule Preparation Start N-Boc-4-(4-nitrophenoxy)piperidine SNAr SNAr Reaction (Protocol 1) Start->SNAr Phenol Substituted Phenol Phenol->SNAr Intermediate N-Boc-4-(aryloxy)piperidine SNAr->Intermediate Deprotection Boc Deprotection (Protocol 2) Intermediate->Deprotection Final_Product 4-(Aryloxy)piperidine (Bioactive Molecule) Deprotection->Final_Product Bio_Eval Bio_Eval Final_Product->Bio_Eval Biological Evaluation (e.g., Kinase Assays)

Sources

The Untapped Potential of 4-(4-Nitrophenoxy)piperidine in Advanced Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide delves into the prospective applications of 4-(4-Nitrophenoxy)piperidine within the dynamic field of materials science. While direct, extensive literature on this specific molecule's role in materials is nascent, its unique chemical architecture—marrying a reactive nitrophenoxy moiety with a versatile piperidine core—presents a compelling case for its exploration as a novel building block for functional polymers, dendrimers, and specialized coatings. This document provides researchers, scientists, and professionals in drug development and materials science with a foundational understanding and detailed, plausible protocols for leveraging the properties of this compound.

Introduction: A Molecule of Untapped Versatility

This compound is a heterocyclic compound distinguished by a piperidine ring linked to a 4-nitrophenoxy group. The significance of this structure in a materials context lies in its duality:

  • The piperidine moiety offers a secondary amine that can be a reactive site for polymerization or a point of attachment to other molecules. Polymers incorporating piperidine have been investigated for their unique solution properties, such as temperature responsiveness.[1]

  • The 4-nitrophenoxy group is a well-established functional component. The nitro group is strongly electron-withdrawing, which can impart desirable electronic and optical properties to a material.[2][3] Furthermore, the nitro group can be readily reduced to an amine, providing a reactive handle for subsequent chemical modifications.[4][5] The entire 4-nitrophenoxy unit can also act as a leaving group in nucleophilic aromatic substitution reactions.[6]

This guide will explore three primary hypothetical, yet scientifically grounded, applications of this compound in materials science:

  • As a precursor to novel aromatic polyamides: By reducing the nitro group to an amine, this compound can be transformed into a diamine monomer for the synthesis of high-performance polyamides.

  • In the synthesis of functional dendrimers and hyperbranched polymers: The secondary amine of the piperidine ring can serve as a core or branching point for the construction of complex, three-dimensional macromolecules.

  • As a surface modification agent: The molecule can be grafted onto surfaces or polymer backbones to introduce the nitrophenoxy group, which can then be used to tune surface properties or as a reactive site for further functionalization.

Proposed Application I: Synthesis of Novel Polyamides

The introduction of the 4-phenoxypiperidine moiety into a polyamide backbone is anticipated to enhance solubility and modify the thermal properties of the resulting polymer, due to the flexible and non-planar structure of the piperidine ring.[7]

Scientific Rationale

The synthesis of high-performance aromatic polyamides typically involves the polycondensation of an aromatic diamine with an aromatic diacid chloride. The critical first step in utilizing this compound for this purpose is the reduction of the nitro group to an amine. This transformation creates a new diamine monomer, 4-(4-Aminophenoxy)piperidine.

Experimental Protocols

Protocol 2.2.1: Synthesis of 4-(4-Aminophenoxy)piperidine Monomer

This protocol details the reduction of the nitro group of this compound to an amine using a standard catalytic hydrogenation method.

Materials:

  • This compound

  • Palladium on carbon (10 wt. % Pd)

  • Ethanol (anhydrous)

  • Hydrazine hydrate

  • Diatomaceous earth (e.g., Celite®)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous ethanol.

  • Under an inert atmosphere, carefully add 10% Pd/C catalyst (0.1 eq. by weight).

  • Heat the mixture to reflux (approximately 78 °C).

  • Slowly add hydrazine hydrate (3.0-5.0 eq.) dropwise to the refluxing mixture.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

  • Wash the filter cake with ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, 4-(4-Aminophenoxy)piperidine, can be purified by column chromatography or recrystallization.

Protocol 2.2.2: Polyamide Synthesis via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyamide from the newly synthesized 4-(4-Aminophenoxy)piperidine and a commercially available diacid chloride, such as terephthaloyl chloride.

Materials:

  • 4-(4-Aminophenoxy)piperidine (purified)

  • Terephthaloyl chloride

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Lithium chloride (LiCl, anhydrous)

  • Triethylamine (anhydrous)

  • Methanol

  • Mechanical stirrer

  • Inert atmosphere setup

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and an inert gas inlet, dissolve 4-(4-Aminophenoxy)piperidine (1.0 eq.) and anhydrous LiCl in anhydrous DMAc.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq.) to the solution as an acid scavenger.

  • In a separate flask, dissolve terephthaloyl chloride (1.0 eq.) in anhydrous DMAc.

  • Slowly add the terephthaloyl chloride solution to the stirred diamine solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.

  • Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol in a blender.

  • Collect the fibrous polymer by filtration, wash thoroughly with methanol and then with hot water.

  • Dry the polymer in a vacuum oven at 80 °C for 24 hours.

Characterization of the Resulting Polyamide

The synthesized polyamide should be characterized using standard techniques to determine its structure, molecular weight, and thermal properties.

Characterization Technique Expected Information
FTIR Spectroscopy Confirmation of amide bond formation (C=O stretch around 1650 cm⁻¹, N-H stretch around 3300 cm⁻¹). Disappearance of the primary amine N-H bands.
¹H and ¹³C NMR Spectroscopy Structural elucidation of the polymer repeating unit.
Gel Permeation Chromatography (GPC) Determination of number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI).
Thermogravimetric Analysis (TGA) Evaluation of thermal stability, including the onset of decomposition temperature.
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg), which provides insight into the polymer's amorphous or semi-crystalline nature.

Proposed Application II: Dendrimer and Hyperbranched Polymer Synthesis

The secondary amine of the piperidine ring in this compound can act as a reactive site for the divergent synthesis of dendrimers or hyperbranched polymers.[8][9] The nitrophenoxy groups would then form the periphery of the macromolecule, offering a high density of functional groups on the surface.

Scientific Rationale

Divergent dendrimer synthesis begins from a central core molecule.[9] In this proposed application, this compound can be reacted with a molecule containing two or more functional groups that are reactive towards the secondary amine. For instance, a Michael addition reaction with an acrylic monomer would be a plausible route.

Experimental Protocol: First-Generation Dendrimer Synthesis

This protocol outlines a hypothetical synthesis of a first-generation dendrimer using this compound as the core.

Materials:

  • This compound

  • Tert-butyl acrylate

  • Methanol (anhydrous)

  • Magnetic stirrer

  • Inert atmosphere setup

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous methanol.

  • Add tert-butyl acrylate (2.2 eq.) to the solution.

  • Stir the reaction at room temperature for 48-72 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting product, a first-generation dendrimer with two tert-butyl ester terminal groups and a nitrophenoxy moiety, can be purified by column chromatography.

Further generations could be built by deprotection of the tert-butyl esters to carboxylic acids, followed by reaction with a branching unit containing both an amine and two more ester groups.

Visualization of the Proposed Synthetic Workflow

dendrimer_synthesis cluster_step1 Step 1: Core Reaction cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Branching Core This compound G1_Dendrimer First-Generation Dendrimer Core->G1_Dendrimer Michael Addition Monomer Tert-butyl acrylate Monomer->G1_Dendrimer G1_Acid Dicarboxylic Acid Dendrimer G1_Dendrimer->G1_Acid Ester Hydrolysis Deprotection TFA or HCl Deprotection->G1_Acid G2_Dendrimer Second-Generation Dendrimer G1_Acid->G2_Dendrimer Amide Coupling Branching_Unit Amine-diester Branching Unit Branching_Unit->G2_Dendrimer

Caption: Proposed divergent synthesis of a dendrimer using this compound as the core.

Proposed Application III: Surface Functionalization

The immobilization of this compound onto a surface or a polymer backbone can be used to introduce the nitrophenoxy group, which can then serve as a reactive handle for further modifications or impart specific properties to the surface.

Scientific Rationale

The secondary amine of the piperidine ring can be used to graft the molecule onto surfaces that have been pre-functionalized with electrophilic groups, such as epoxy or isocyanate groups. The exposed nitro groups on the surface can then be reduced to amines, which can be used to attach biomolecules, dyes, or other functional moieties.

Experimental Protocol: Functionalization of Epoxy-Activated Surfaces

Materials:

  • Epoxy-functionalized substrate (e.g., glass slide, silicon wafer)

  • This compound

  • Anhydrous toluene

  • Triethylamine

  • Ultrasonic bath

  • Oven

Procedure:

  • Clean the epoxy-functionalized substrate by sonicating in toluene for 15 minutes, followed by drying under a stream of nitrogen.

  • Prepare a solution of this compound (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous toluene.

  • Immerse the cleaned substrate in the solution and heat at 80-100 °C for 24 hours.

  • Remove the substrate, and sonicate sequentially in toluene, ethanol, and deionized water to remove any physisorbed molecules.

  • Dry the functionalized substrate in an oven at 60 °C.

The successful grafting can be confirmed by surface characterization techniques such as X-ray photoelectron spectroscopy (XPS) and contact angle measurements.

Safety Considerations

This compound and its derivatives should be handled with appropriate safety precautions. Nitroaromatic compounds can be toxic, and piperidine derivatives can be irritants.[4] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

While this compound is not yet a mainstream molecule in materials science, its chemical structure offers significant potential. The protocols and applications proposed in this guide are based on established chemical principles and are intended to serve as a starting point for researchers interested in exploring this promising building block for the development of new functional materials. The combination of a versatile piperidine core and a reactive nitrophenoxy group makes this compound a compelling candidate for innovation in polymer chemistry, dendrimer synthesis, and surface engineering.

References

  • Kajay Remedies. 4 Nitrophenol (Para Nitrophenol) | CAS 100-02-7. [Link]

  • MDPI. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. [Link]

  • Morales-Saavedra, O. G., et al. (2025). Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity. ResearchGate. [Link]

  • National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. [Link]

  • PubMed. (2021). Synthesis of Temperature-Responsive Polymers Containing Piperidine Carboxamide and N,N-diethylcarbamoly Piperidine Moiety via RAFT Polymerization. [Link]

  • PubMed Central (PMC). (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. [Link]

  • ResearchGate. (n.d.). Polymers with n-type nitroxide side groups: Synthesis and electrochemical characterization. [Link]

  • ResearchGate. (2009). 4-(4-Nitrophenoxy)biphenyl. [Link]

  • Taylor & Francis. (n.d.). 4-nitrophenol – Knowledge and References. [Link]

  • PubChem. Piperidine, 1-methyl-4-(4-nitrophenoxy)-4-phenyl-. [Link]

  • Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]

  • PubMed Central (PMC). (n.d.). Dendrimers: synthesis, applications, and properties. [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

  • Org. Commun. (2019). Piperidine-functionalized Fe3O4 supported graphene quantum dots as an efficient catalyst for the synthesis of 2-aminochromenes under solvent-free conditions. [Link]

  • IJPPR. (2025). Dendrimers: A Review on Synthesis, Characterisation and Application in Drug Delivery. [Link]

  • Journal of the Chemical Society (Resumed). (1945). 110. Synthesis of piperidine derivatives. Part I. [Link]

  • Sci-Hub. (1945). 110. Synthesis of piperidine derivatives. Part I. [Link]

Sources

Synthesis of 4-(4-Nitrophenoxy)piperidine Ethers: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Aryloxypiperidines in Drug Discovery

The 4-aryloxypiperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. Its prevalence stems from the piperidine ring's ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while the aryloxy moiety provides a versatile anchor for modulating pharmacological activity. The introduction of a nitro group on the phenyl ring, as in 4-(4-nitrophenoxy)piperidine, offers a key synthetic handle for further chemical transformations, making it a valuable intermediate in the synthesis of diverse compound libraries for drug discovery programs.

This comprehensive guide provides a step-by-step protocol for the synthesis of this compound ethers, designed for researchers, scientists, and drug development professionals. We will explore two robust synthetic strategies, offering detailed experimental procedures, insights into the rationale behind methodological choices, and guidance for the characterization of the target compound and its intermediates.

Strategic Overview: A Three-Stage Synthetic Approach

The synthesis of this compound is most effectively achieved through a three-stage process. This strategy ensures high yields and purity by protecting the reactive piperidine nitrogen, followed by the crucial etherification step, and concluding with the removal of the protecting group.

Synthesis_Workflow cluster_0 Stage 1: Protection cluster_1 Stage 2: Etherification cluster_2 Stage 3: Deprotection A 4-Hydroxypiperidine B N-Boc-4-hydroxypiperidine A->B (Boc)₂O, Base D Route A: SNAr / Williamson Ether Synthesis E Route B: Mitsunobu Reaction C tert-Butyl this compound-1-carboxylate F This compound C->F Acidic Conditions D->C E->C 4-Nitrophenol, DEAD, PPh₃

Caption: Overall synthetic workflow for this compound.

Part 1: N-Protection of 4-Hydroxypiperidine

To prevent unwanted side reactions at the piperidine nitrogen during the etherification step, it is crucial to first install a protecting group. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.

Protocol 1: Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)

This protocol details the N-Boc protection of 4-hydroxypiperidine using di-tert-butyl dicarbonate ((Boc)₂O).

Materials and Reagents:

ReagentMolecular FormulaMolecular Weight ( g/mol )Quantity (per 10g of starting material)Moles (mmol)Equivalents
4-HydroxypiperidineC₅H₁₁NO101.1510.0 g98.91.0
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.2522.6 g103.81.05
Triethylamine (TEA)C₆H₁₅N101.1915.0 mL107.81.1
Dichloromethane (DCM)CH₂Cl₂84.93200 mL--
Deionized WaterH₂O18.02As needed--
Brine (Saturated NaCl solution)NaCl58.44As needed--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--

Experimental Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxypiperidine (10.0 g, 98.9 mmol) in dichloromethane (200 mL).

  • Base Addition: Add triethylamine (15.0 mL, 107.8 mmol) to the solution.

  • Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (22.6 g, 103.8 mmol) in dichloromethane (50 mL) dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material will have a lower Rf value than the product.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The expected yield is typically >95%.

Characterization of tert-Butyl 4-hydroxypiperidine-1-carboxylate:

  • Appearance: White to off-white solid.[1]

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.85 (m, 1H), 3.04 (m, 2H), 1.87 (m, 2H), 1.47 (s, 9H), 1.47 (m, 2H).[1]

  • ¹³C NMR (CDCl₃, 101 MHz): δ 154.9, 79.7, 67.5, 42.8, 32.5, 28.5.[1]

Part 2: Etherification of N-Boc-4-hydroxypiperidine

With the piperidine nitrogen protected, the hydroxyl group can be converted to the desired 4-nitrophenoxy ether. We present two highly effective methods to achieve this transformation.

Route A: Nucleophilic Aromatic Substitution (SNAr) / Williamson Ether Synthesis

This approach involves the deprotonation of the hydroxyl group of N-Boc-4-hydroxypiperidine to form an alkoxide, which then acts as a nucleophile to displace a halide from an activated aromatic ring, such as 4-fluoronitrobenzene.

SNAr_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination A N-Boc-4-hydroxypiperidine B N-Boc-4-piperidinoxide A->B + Base (- BH⁺) D Meisenheimer Complex (intermediate) B->D + 4-Fluoronitrobenzene C 4-Fluoronitrobenzene E tert-Butyl this compound-1-carboxylate D->E - F⁻

Caption: Mechanism of the SNAr/Williamson ether synthesis.

Protocol 2A: SNAr Reaction with 4-Fluoronitrobenzene

Materials and Reagents:

ReagentMolecular FormulaMolecular Weight ( g/mol )Quantity (per 5g of starting material)Moles (mmol)Equivalents
tert-Butyl 4-hydroxypiperidine-1-carboxylateC₁₀H₁₉NO₃201.265.0 g24.81.0
4-FluoronitrobenzeneC₆H₄FNO₂141.103.86 g27.31.1
Sodium Hydride (60% dispersion in mineral oil)NaH24.001.19 g29.81.2
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL--
Ethyl AcetateC₄H₈O₂88.11As needed--
Deionized WaterH₂O18.02As needed--
Brine (Saturated NaCl solution)NaCl58.44As needed--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--

Experimental Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (5.0 g, 24.8 mmol) in anhydrous DMF (50 mL).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.19 g of a 60% dispersion in mineral oil, 29.8 mmol) portion-wise. Caution: Hydrogen gas is evolved.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then add 4-fluoronitrobenzene (3.86 g, 27.3 mmol) dropwise.

  • Heating and Monitoring: Allow the reaction to warm to room temperature and then heat to 60 °C. Stir for 12-18 hours, monitoring the reaction by TLC (3:1 hexanes:ethyl acetate).

  • Quenching and Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of deionized water (100 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield tert-butyl this compound-1-carboxylate.

Route B: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful alternative for forming the ether linkage. This reaction proceeds with inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral 4-hydroxypiperidine. It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Mitsunobu_Mechanism A PPh₃ + DEAD B Betaine Intermediate A->B E Alkoxyphosphonium Salt B->E + N-Boc-4-hydroxypiperidine F 4-Nitrophenoxide B->F + 4-Nitrophenol G tert-Butyl this compound-1-carboxylate E->G + 4-Nitrophenoxide (SN2) H Triphenylphosphine oxide + Diethyl hydrazinodicarboxylate

Caption: Simplified mechanism of the Mitsunobu reaction.

Protocol 2B: Mitsunobu Reaction with 4-Nitrophenol

Materials and Reagents:

ReagentMolecular FormulaMolecular Weight ( g/mol )Quantity (per 5g of starting material)Moles (mmol)Equivalents
tert-Butyl 4-hydroxypiperidine-1-carboxylateC₁₀H₁₉NO₃201.265.0 g24.81.0
4-NitrophenolC₆H₅NO₃139.113.80 g27.31.1
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.297.18 g27.31.1
Diethyl azodicarboxylate (DEAD)C₆H₁₀N₂O₄174.154.76 mL27.31.1
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL--
Ethyl AcetateC₄H₈O₂88.11As needed--
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed--
Brine (Saturated NaCl solution)NaCl58.44As needed--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--

Experimental Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (5.0 g, 24.8 mmol), 4-nitrophenol (3.80 g, 27.3 mmol), and triphenylphosphine (7.18 g, 27.3 mmol) in anhydrous THF (100 mL).

  • DEAD Addition: Cool the solution to 0 °C in an ice bath. Slowly add diethyl azodicarboxylate (4.76 mL, 27.3 mmol) dropwise over 20 minutes.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (3:1 hexanes:ethyl acetate).

  • Work-up and Concentration: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can be challenging to remove. A gradient elution, starting with hexanes and gradually increasing the proportion of ethyl acetate, is recommended.

Characterization of tert-Butyl this compound-1-carboxylate:

  • Appearance: Expected to be a solid.

  • Molecular Formula: C₁₆H₂₂N₂O₅[2]

  • Molecular Weight: 322.36 g/mol [2]

  • IR Spectroscopy: Expected to show characteristic peaks for the C-O-C ether linkage, the N-Boc carbonyl group (~1690 cm⁻¹), and the nitro group (~1520 and 1340 cm⁻¹).

  • Mass Spectrometry: The ESI-MS should show a peak corresponding to [M+H]⁺ at approximately m/z 323.16.

Part 3: N-Boc Deprotection

The final step is the removal of the Boc protecting group to yield the target compound, this compound. This is typically achieved under acidic conditions.

Protocol 3: Acidic Deprotection of the N-Boc Group

Materials and Reagents:

ReagentMolecular FormulaMolecular Weight ( g/mol )Quantity (per 5g of starting material)Moles (mmol)Equivalents
tert-Butyl this compound-1-carboxylateC₁₆H₂₂N₂O₅322.365.0 g15.51.0
4 M HCl in 1,4-DioxaneHCl36.4638.8 mL15510
Dichloromethane (DCM)CH₂Cl₂84.9350 mL--
Diethyl EtherC₄H₁₀O74.12As needed--
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed--

Experimental Procedure:

  • Reaction Setup: Dissolve tert-butyl this compound-1-carboxylate (5.0 g, 15.5 mmol) in dichloromethane (50 mL) in a 250 mL round-bottom flask.

  • Acid Addition: Add 4 M HCl in 1,4-dioxane (38.8 mL, 155 mmol) to the solution at room temperature.

  • Reaction and Monitoring: Stir the reaction mixture for 2-4 hours. Monitor the deprotection by TLC until the starting material is consumed. The product, being a salt, will likely have a much lower Rf value or remain at the baseline.

  • Isolation of the Hydrochloride Salt: Concentrate the reaction mixture under reduced pressure. The resulting solid is the hydrochloride salt of the product. It can be triturated with diethyl ether and collected by filtration.

  • Conversion to Free Base (Optional): To obtain the free base, dissolve the hydrochloride salt in water and basify with a saturated solution of sodium bicarbonate until the pH is > 8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Characterization of this compound:

  • Appearance: Expected to be a solid.

  • Molecular Formula: C₁₁H₁₄N₂O₃[5]

  • Molecular Weight: 222.24 g/mol [6]

  • ¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show signals for the piperidine ring protons and the aromatic protons of the 4-nitrophenoxy group. The ¹³C NMR will show corresponding carbon signals.

  • IR Spectroscopy: The IR spectrum should display characteristic absorptions for the N-H bond of the secondary amine, the C-O-C ether linkage, and the nitro group.

  • Mass Spectrometry: The ESI-MS is expected to show a prominent peak for the [M+H]⁺ ion at m/z 223.11. PubChemLite predicts a collision cross section of 147.3 Ų for the [M+H]⁺ adduct.[5]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas. Handle with extreme care under an inert atmosphere.

  • Diethyl azodicarboxylate (DEAD) is toxic and an irritant. Handle with caution.

  • Strong acids like HCl are corrosive. Handle with appropriate care.

Conclusion

The synthetic protocols detailed in this application note provide reliable and efficient methods for the preparation of this compound ethers. The choice between the SNAr/Williamson and Mitsunobu routes will depend on the availability of starting materials and the specific requirements of the research project. By following these step-by-step procedures and employing standard laboratory techniques, researchers can successfully synthesize this valuable intermediate for application in medicinal chemistry and drug discovery.

References

  • tert-Butyl (4-nitrophenyl)carbamate (Table 2, entry 12). (n.d.). Supporting Information. Available at: [Link]

  • Supplementary Information. (n.d.). Macmillan Group - Princeton University. Available at: [Link]

  • Piperidine, 1-(4-nitrophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 1-(4-Nitrophenyl)piperazine. (n.d.). NIST WebBook. Retrieved from [Link]

  • Wang, M., Wang, W., & Tang, Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide (lidocaine analogue). (2022). IUCr.
  • This compound (C11H14N2O3). (n.d.). PubChemLite. Retrieved from [Link]

  • Anderson, J. C., Bouvier-Israel, E., Rundell, C. D., & Zhang, X. (n.d.). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. UCL Discovery.
  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. CORE.
  • Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II) Complex Based on Tetradentate Mixed Ligand Qing-Xiang. (n.d.). The Royal Society of Chemistry.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • tert-Butyl 4-((methylsulfonyl)oxy)
  • PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA. (2014). Googleapis.com.
  • WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate. (n.d.).
  • Piperidine(110-89-4) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 1-(4-Nitrophenyl)piperazine. (n.d.). NIST WebBook.
  • This compound (Cas 1890186-93-2). (n.d.). Parchem.
  • nitrophenyl)piperidine and 1-(2,5- dimethoxy-4. (2023).
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).
  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry.
  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. (2025).
  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. (n.d.). MDPI.
  • Piperidine. (n.d.). NIST WebBook.
  • 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. (n.d.). PubChem.
  • Piperidine. (n.d.). SpectraBase.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-(4-Nitrophenoxy)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(4-Nitrophenoxy)piperidine derivatives. This guide is designed to provide you with in-depth technical assistance and practical, field-proven insights to overcome the common solubility challenges associated with this important class of compounds. Our goal is to empower you with the knowledge to design robust experimental protocols and obtain reliable, reproducible results.

Part 1: Fundamentals - Understanding the Solubility Profile

Why Do this compound Derivatives Exhibit Poor Aqueous Solubility?

The solubility of this compound derivatives is governed by a delicate interplay of their structural features. Understanding these characteristics is the first step in devising an effective solubilization strategy.

  • The Lipophilic Piperidine Ring: The core piperidine structure, while containing a nitrogen atom capable of acting as a hydrogen bond acceptor, is a saturated heterocycle that can be quite nonpolar, especially when substituted with lipophilic groups[1][2]. This inherent lipophilicity contributes significantly to poor aqueous solubility.

  • The Aromatic Nitrophenoxy Moiety: The 4-nitrophenoxy group adds further complexity. The aromatic ring is hydrophobic, while the nitro group, although polar, is a strong electron-withdrawing group that can influence the overall electronic distribution and intermolecular interactions of the molecule[3][4].

  • Molecular Weight and Crystal Lattice Energy: As with many organic molecules, a higher molecular weight generally correlates with lower solubility. Furthermore, the ability of these molecules to pack into a stable crystal lattice can present a significant energy barrier that must be overcome for dissolution to occur.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers encounter when working with this compound derivatives.

Q1: I'm starting a new project with a this compound derivative. What's the first thing I should do to assess its solubility?

A1: The most critical first step is to determine the compound's pKa and then generate a pH-solubility profile. The piperidine nitrogen is basic, with a pKa of the protonated form typically around 11.[1][5]. This means the compound's charge state, and therefore its solubility, will be highly dependent on the pH of the solution.

Q2: My compound won't dissolve in my aqueous buffer for my in vitro assay. What are the most common initial troubleshooting steps?

A2: For initial troubleshooting, focus on two key strategies:

  • pH Adjustment: Since these compounds are basic, attempting to dissolve them in a slightly acidic buffer (e.g., pH 4-6) can significantly increase solubility by forming a more soluble salt.

  • Co-solvents: If pH adjustment alone is insufficient, the use of a water-miscible organic co-solvent is a standard and effective approach. Dimethyl sulfoxide (DMSO) and ethanol are common starting points.

Q3: I've dissolved my compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?

A3: This is a common phenomenon known as "crashing out" and occurs when the concentration of the compound exceeds its kinetic solubility in the final aqueous buffer. The DMSO keeps it in solution at a high concentration, but upon dilution, the aqueous environment cannot sustain this.

Here are some solutions:

  • Lower the final concentration: Your target concentration may be too high for the aqueous buffer.

  • Increase the final co-solvent concentration: If your assay can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 1%) can help maintain solubility.

  • Use a stepwise dilution: Instead of a single large dilution, perform one or more intermediate dilutions in a buffer containing a higher percentage of the organic co-solvent.

Q4: When should I consider more advanced and time-consuming solubility enhancement techniques?

A4: If simple pH adjustment and the use of co-solvents do not achieve the desired concentration for your experiments, or if you need to improve the dissolution rate for in vivo studies, it is time to explore more advanced methods like salt formation or cyclodextrin complexation.

Part 3: Troubleshooting Guides and Experimental Protocols

This section provides detailed troubleshooting guides and step-by-step protocols for key solubility enhancement techniques.

Guide 1: pH Adjustment

The basic nitrogen in the piperidine ring provides a convenient handle for manipulating solubility through pH adjustment. In acidic conditions (pH < pKa), the nitrogen becomes protonated, forming a more water-soluble salt.

The following table provides an illustrative example of how pH can dramatically affect the aqueous solubility of a hypothetical this compound derivative. Actual values will vary depending on the specific substitutions on the molecule.

Solvent SystempHApproximate Solubility (mg/mL)
Deionized Water~7.0< 0.01
Phosphate-Buffered Saline (PBS)7.4< 0.01
0.1 M Citrate Buffer5.00.1 - 1.0
0.1 M Citrate Buffer4.01.0 - 5.0
0.01 M Hydrochloric Acid (HCl)2.0> 10

This data is illustrative and based on the expected behavior of basic piperidine compounds.

This protocol outlines the "shake-flask" method, which is the gold standard for determining thermodynamic solubility[3].

Materials:

  • Your this compound derivative

  • A series of buffers covering a pH range (e.g., pH 2, 4, 6, 7.4, 9)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Syringe filters (0.22 µm, chemically compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Preparation: Add an excess amount of your solid compound to separate vials, ensuring enough solid is present to maintain a saturated solution.

  • Solvent Addition: Add a known volume of each buffer to its respective vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter into a clean vial.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Data Analysis: Plot the measured solubility (in mg/mL or µM) against the pH of the buffer to generate the pH-solubility profile.

Diagram 1: Workflow for generating a pH-solubility profile.

Guide 2: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.

  • Dimethyl Sulfoxide (DMSO): A powerful and widely used aprotic polar solvent.

  • Ethanol: A protic polar solvent that is often well-tolerated in biological systems at low concentrations.

  • Polyethylene Glycols (PEGs): Particularly PEG 300 and PEG 400, are less volatile and can be effective solubilizers.

This table provides an illustrative example of the effect of co-solvents on the solubility of a hypothetical this compound derivative in a neutral aqueous buffer.

Solvent System (in PBS, pH 7.4)Approximate Solubility (mg/mL)
0% Co-solvent< 0.01
1% DMSO0.05 - 0.1
5% DMSO0.5 - 1.0
1% Ethanol0.02 - 0.05
5% Ethanol0.1 - 0.5

This data is illustrative and based on general trends observed for poorly soluble compounds.

This protocol is a high-throughput method to quickly assess the solubility of a compound when diluted from a DMSO stock into a co-solvent-containing buffer[4][6].

Materials:

  • 10 mM stock solution of your compound in 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvent (e.g., DMSO, ethanol)

  • 96-well microplate

  • Plate reader capable of measuring turbidity (nephelometry) or a UV-Vis plate reader

Procedure:

  • Preparation of Buffer Systems: Prepare a series of aqueous buffers containing varying percentages of your chosen co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO in PBS).

  • Plate Setup: In a 96-well plate, add a small volume (e.g., 2 µL) of your 10 mM DMSO stock solution to multiple wells.

  • Addition of Buffer: To each well containing the stock solution, add the corresponding co-solvent buffer system to reach a final volume (e.g., 200 µL).

  • Incubation: Mix the plate gently and incubate at a constant temperature (e.g., 25°C) for 1-2 hours.

  • Measurement: Measure the turbidity of each well using a nephelometer. An increase in turbidity indicates precipitation. Alternatively, filter the plate and measure the UV absorbance of the filtrate to determine the concentration of the dissolved compound.

  • Data Analysis: The highest concentration that does not show significant precipitation is considered the kinetic solubility.

Diagram 2: Workflow for co-solvent optimization.

Guide 3: Salt Formation

For ionizable compounds like this compound derivatives, forming a salt is a highly effective way to improve both solubility and dissolution rate[7]. The basic piperidine nitrogen can be reacted with an acid to form a salt.

  • pKa Difference: A general rule of thumb is that the pKa of the protonated base should be at least 2-3 units higher than the pKa of the acid to ensure stable salt formation[8].

  • Common Counter-ions: For basic compounds, common acidic counter-ions include hydrochloride (HCl), sulfate, mesylate, and tartrate.

The following table provides an illustrative comparison of the aqueous solubility of a hypothetical free base versus its hydrochloride salt.

FormApproximate Aqueous Solubility (mg/mL) at pH 7.0
Free Base< 0.01
Hydrochloride Salt5 - 15

This data is illustrative and based on typical increases seen with salt formation.

Materials:

  • Your this compound derivative (free base)

  • A selection of acids (e.g., 1 M HCl in isopropanol, methanesulfonic acid, tartaric acid)

  • Suitable organic solvents (e.g., isopropanol, acetone, ethyl acetate)

  • Stir plate and magnetic stir bars

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve a known amount of the free base in a minimal amount of a suitable organic solvent with warming if necessary.

  • Acid Addition: Slowly add a stoichiometric equivalent of the chosen acid to the solution while stirring.

  • Precipitation/Crystallization: If a salt forms, it may precipitate or crystallize out of solution. Cooling the solution can aid this process.

  • Isolation: Collect the solid salt by filtration and wash with a small amount of cold solvent.

  • Drying: Dry the salt under vacuum.

  • Solubility Testing: Determine the aqueous solubility of the newly formed salt using the shake-flask method (Protocol 1).

Guide 4: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your piperidine derivative, forming an inclusion complex with enhanced aqueous solubility[1][9].

  • β-Cyclodextrin (β-CD): Widely used, but has limited aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified form with much higher aqueous solubility and a good safety profile.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin with high aqueous solubility.

This table provides an illustrative example of how cyclodextrins can increase the apparent aqueous solubility of a poorly soluble compound, with data adapted from a study on piperine, a naturally occurring piperidine derivative[9][10].

SystemStability Constant (M⁻¹)Solubility Enhancement Factor
Piperine/β-CD~100-
Piperine/HP-β-CD~200~2-fold higher stability
Piperine/SBE-β-CD~200~2-fold higher stability

This protocol determines the extent to which a cyclodextrin can increase the solubility of your compound.

Materials:

  • Your this compound derivative

  • A selected cyclodextrin (e.g., HP-β-CD)

  • Aqueous buffer (e.g., water or PBS)

  • Glass vials with screw caps

  • Orbital shaker

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 10, 20, 50, 100 mM HP-β-CD).

  • Add Excess Compound: Add an excess amount of your solid compound to each cyclodextrin solution.

  • Equilibration: Equilibrate the samples as described in the shake-flask method (Protocol 1) for 24-48 hours.

  • Sampling and Quantification: Sample and quantify the concentration of the dissolved compound in each vial as described in Protocol 1.

  • Data Analysis: Plot the total concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this phase solubility diagram can be used to determine the complexation efficiency and the stability constant of the inclusion complex.

Diagram 3: Mechanism of cyclodextrin-mediated solubility enhancement.

Part 4: References

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • ResearchGate. (2025). Complexes of α-, β-, and γ-cyclodextrins with nitrophenols: A theoretical study of the structure and energy. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • MDPI. (2024). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. [Link]

  • MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. [Link]

  • PMC. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • University of Southern Denmark. (n.d.). Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry. [Link]

  • ResearchGate. (2025). Solvation of Piperidine in Nonaqueous Solvents. [Link]

  • PubChem. (n.d.). 4-(4-Nitrophenyl)piperidine. [Link]

  • MDPI. (2020). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. [Link]

  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. [Link]

  • PubChem. (n.d.). Piperidine. [Link]

  • PubMed. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. [Link]

  • ResearchGate. (n.d.). Physicochemical properties and drug action: alternative QSAR methods. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Basicmedical Key. (2016). Physicochemical interactions and incompatibilities. [Link]

  • MDPI. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • PubMed. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. [Link]

  • Research and Reviews: Journal of Medicinal & Organic Chemistry. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. [Link]

  • Internet Archive. (n.d.). Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature. [Link]

Sources

Navigating the Nuances of N-Arylation: A Technical Guide to Optimizing 4-(4-Nitrophenoxy)piperidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing the reaction yield for 4-(4-nitrophenoxy)piperidine coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we move beyond simple protocols to explain the "why" behind the experimental choices, empowering you to troubleshoot effectively and enhance your reaction outcomes.

I. Understanding the Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The coupling of this compound with a nucleophile, typically a primary or secondary amine, proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is fundamentally different from SN1 or SN2 reactions that occur at sp3-hybridized carbon centers.[1][2]

The key to a successful SNAr reaction lies in the electronic nature of the aromatic ring. The presence of a strong electron-withdrawing group, in this case, the nitro group (-NO2), positioned para to the phenoxy leaving group, is crucial. This group activates the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the intermediate, known as a Meisenheimer complex.[1]

SNAr_Mechanism Reactants This compound + Nucleophile (Nu-H) Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product Coupled Product + 4-Nitrophenate Meisenheimer->Product Loss of Leaving Group

Caption: General mechanism of the SNAr reaction.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise when planning and executing the coupling of this compound.

Q1: What are the recommended starting conditions for this coupling reaction?

For a typical SNAr reaction involving this compound and a secondary amine, a good starting point would be:

ParameterRecommended Starting ConditionRationale
Solvent Polar aprotic solvent (e.g., DMSO, DMF, NMP)These solvents effectively solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more "naked" and reactive.[3]
Base A non-nucleophilic organic base (e.g., DIPEA, Et3N) or an inorganic base (e.g., K2CO3, Cs2CO3)The base is required to deprotonate the nucleophile (if it's a secondary amine salt) or to scavenge the acidic 4-nitrophenol byproduct.
Temperature 80-120 °CSNAr reactions often require elevated temperatures to overcome the activation energy barrier.
Concentration 0.1 - 0.5 MA moderate concentration is generally a good starting point to ensure a reasonable reaction rate without promoting side reactions.

Q2: How does the choice of base impact the reaction?

The base plays a critical role. For secondary amine hydrochlorides, a stoichiometric amount of a tertiary amine base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) is needed to liberate the free amine. If starting with the free amine, a base is still recommended to neutralize the 4-nitrophenol byproduct, which can protonate the starting amine and reduce its nucleophilicity. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to pre-form the nucleophilic anion, but care must be taken to avoid side reactions with the solvent or substrate.[4][5]

Q3: Can I use a protic solvent like ethanol or water?

While some SNAr reactions can be performed in water with the aid of phase-transfer catalysts or surfactants, it is generally not recommended for this specific coupling.[6][7] Protic solvents can hydrogen bond with the nucleophile, reducing its reactivity.[8][9] Furthermore, water can act as a competing nucleophile, leading to the formation of 4-nitrophenol as a significant byproduct.

Q4: Is a catalyst required for this reaction?

Typically, the SNAr reaction of this compound is thermally driven and does not require a metal catalyst. However, if the direct SNAr fails or gives low yields, alternative palladium-catalyzed Buchwald-Hartwig amination could be considered, though this would involve a different starting material (e.g., an aryl halide instead of a phenoxy ether).[10][11]

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the coupling reaction.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps Underlying Rationale
Insufficiently Activated System Ensure a strong electron-withdrawing group is present, typically ortho or para to the leaving group. For this compound, the para-nitro group provides strong activation.[1]The electron-withdrawing group is essential to stabilize the negatively charged Meisenheimer intermediate.
Weak Nucleophile If using a weakly nucleophilic amine, consider using a stronger base (e.g., NaH, KHMDS) to pre-deprotonate the amine and increase its nucleophilicity.A more potent anionic nucleophile will attack the electron-deficient aromatic ring more readily.[3]
Suboptimal Solvent Switch to a high-purity, anhydrous polar aprotic solvent like DMSO or DMF. Ensure the solvent is dry, as water can compete as a nucleophile.[12]Polar aprotic solvents enhance the reactivity of the nucleophile. Water can lead to the hydrolysis of the starting material.[6]
Inadequate Temperature Increase the reaction temperature in increments of 10-20 °C. Monitor for decomposition of starting materials or product.SNAr reactions often have a significant activation energy barrier that can be overcome with thermal energy.
Base Incompatibility Ensure the chosen base is compatible with the solvent and reactants. For instance, strong bases like NaH should not be used with protic solvents.Incompatible bases can lead to undesired side reactions with the solvent or starting materials.[5]
Problem 2: Formation of Significant Byproducts
Observed Byproduct Potential Cause Proposed Solution
4-Nitrophenol Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Starting Material Recovery Incomplete reaction due to insufficient temperature, time, or nucleophile reactivity.Increase reaction temperature and/or time. Consider using a more reactive nucleophile or a stronger base to generate a more potent nucleophile.
Unidentified Impurities Decomposition of starting materials or product at elevated temperatures.Reduce the reaction temperature and increase the reaction time. Monitor the reaction progress by TLC or LC-MS to identify the optimal endpoint before significant decomposition occurs.
Problem 3: Difficult Purification
Issue Suggested Approach Rationale
Co-elution of Product and Starting Material Adjust the polarity of the mobile phase in column chromatography. A common mobile phase for N-arylpiperidines is a gradient of methanol in dichloromethane or ethyl acetate. Adding a small amount of a basic modifier like triethylamine (0.1-1%) can improve peak shape for basic compounds on silica gel.[13]Modifying the eluent can alter the relative affinities of the compounds for the stationary phase, enabling better separation.
Product is an Oil or Difficult to Crystallize If direct crystallization fails, purify by column chromatography first. For crystallization, try a solvent system where the product is soluble when hot but sparingly soluble when cold. Common solvent pairs include ethanol/water, hexanes/ethyl acetate, or hexanes/acetone.[14][15]Purification via chromatography removes impurities that may inhibit crystallization. A systematic screening of solvents is often necessary to find suitable crystallization conditions.
Product is a Salt If an acidic workup was performed or if the product is a salt with the 4-nitrophenol byproduct, a basic workup (e.g., washing with aqueous NaHCO3 or NaOH) can liberate the free base, which may be easier to purify.Converting the product to its free base form changes its polarity and solubility, which can be advantageous for both chromatography and crystallization.

IV. Experimental Protocols

General Protocol for this compound Coupling

This protocol provides a general starting point. Optimization of specific parameters may be required for different nucleophiles.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the secondary amine nucleophile (1.1 - 1.5 eq.), and a suitable base (e.g., K2CO3, 2.0 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to achieve a concentration of 0.2-0.5 M.

  • Reaction: Heat the reaction mixture to 80-120 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16] A typical TLC mobile phase would be a mixture of ethyl acetate and hexanes. The product is expected to be less polar than the 4-nitrophenol byproduct.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine to remove the solvent and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[17][18]

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Combine Reactants and Base Solvent Add Anhydrous Polar Aprotic Solvent Setup->Solvent Heat Heat to 80-120 °C Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Characterize Characterize Product Purify->Characterize

Caption: A typical experimental workflow for the coupling reaction.

V. Alternative Strategies: Palladium-Catalyzed Amination

Should the SNAr approach prove challenging, particularly with less activated substrates or sensitive functional groups, a palladium-catalyzed Buchwald-Hartwig amination offers a powerful alternative. This would typically involve the coupling of an aryl halide or triflate with the desired piperidine derivative.

Buchwald_Hartwig Reactants Aryl Halide/Triflate + Piperidine Derivative Catalyst Pd Catalyst + Ligand + Base Reactants->Catalyst Product N-Arylpiperidine Product Catalyst->Product

Caption: Conceptual overview of the Buchwald-Hartwig amination.

This methodology often proceeds under milder conditions and exhibits broad functional group tolerance. The choice of palladium precursor, phosphine ligand, and base is critical for success and requires careful optimization.[10][11][19][20]

VI. References

  • Effects of ion-pairing and hydration on the SNAr reaction of the F − with p-chlorobenzonitrile in aprotic solvents. (2008). Physical Chemistry Chemical Physics, 10(8), 1118-24.

  • Nucleophilic aromatic substitution. In Wikipedia. Retrieved from [Link]

  • Theoretical calculations of chemical interactions. Part 4. Aromatic nucleophilic substitutions and SN2 reactions of 4 - and 6-substituted 2-nitroanisoles. RSC Publishing.

  • Effects ofortho- andpara-Ring Activation on the Kinetics of SNAr Reactions of 1-Chloro-2-nitro- and 1Phenoxy2-nitrobenzenes with Aliphatic Amines in Acetonitrile. (2006). ResearchGate.

  • Reaction in Water/aqueous Surfactants/PTC. Wordpress.

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). PubMed.

  • Technical Support Center: Purification of 4-(Piperidin-4-yl)aniline using Column Chromatography. Benchchem.

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry.

  • Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis. PubMed.

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.

  • Substances yield after recrystallization from different solvents. ResearchGate.

  • Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. (2018). YouTube.

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.

  • Nucleophilic aromatic substitution of the nitro-group. Sci-Hub.

  • Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr). Benchchem.

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. (2008). PMC.

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.

  • 4-Aminophenol. In Wikipedia. Retrieved from [Link]

  • Isolation And Purification Of Substance By Column Chromatography. (2025). ResearchGate.

  • How can I choose the correct mechanism for nucleophilic substitution of aryl halides? (2016). Stack Exchange.

  • SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. (2018). ResearchGate.

  • COMMON SOLVENTS FOR CRYSTALLIZATION.

  • The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. (2022). PubMed.

  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. (2024). J Am Chem Soc.

  • Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. (2025). ResearchGate.

  • Purification of Organic Compounds by Flash Column Chromatography. (2025).

  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. (2026). Wordpress.

  • Aromatic Nucleophilic Substitution (SNAr) of meso-Nitroporphyrin with Azide and Amines as an Alternative Metal Catalyst Free Synthetic Approach To Obtain meso-N-Substituted Porphyrins. (2025). ResearchGate.

  • ChemInform Abstract: Examination of the Aromatic Amination Catalyzed by Palladium on Charcoal. (2025). ResearchGate.

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.

  • Do you think this reaction will work with secondary amines or piperidine? (2025). Reddit.

  • 4-aminophenol – Knowledge and References. Taylor & Francis.

  • Aminophenols. ResearchGate.

  • Synthesis of 4-amino substituted 1,8-naphthalimide derivatives using palladium-mediated amination. (2025). ResearchGate.

  • 4-Aminophenol | C6H7NO | CID 403. PubChem.

  • Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. (2025).

  • Application Notes and Protocols for the Palladium-Catalyzed Amination of 4-(4-Iodophenyl)-1-butanol. Benchchem.

  • Development of an LC-MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients. (2015). PubMed.

Sources

Technical Support Center: Purification of 4-(4-Nitrophenoxy)piperidine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(4-nitrophenoxy)piperidine and its structural analogs. These compounds are valuable intermediates in pharmaceutical and agrochemical research, often serving as key building blocks in the synthesis of more complex molecules.[1] The presence of both a basic piperidine moiety and an electron-withdrawing nitrophenyl group imparts unique chemical properties that can present challenges during purification.

This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help researchers overcome common purification hurdles, ensuring high purity and recovery of the target compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems researchers may encounter during the purification of this compound and related structures in a question-and-answer format.

Question 1: My purified product has a persistent yellow or brownish color, but the literature describes it as a white or off-white solid. What is the cause and how can I remove the color?

Answer:

A yellow to brown discoloration in piperidine derivatives is typically due to the presence of oxidation products.[2] The basic piperidine nitrogen can be susceptible to oxidation over time or during certain reaction conditions, leading to colored impurities.[3]

Probable Causes:

  • Air Oxidation: Prolonged exposure to air during workup or storage.

  • Reaction Conditions: Certain reagents or elevated temperatures during synthesis can promote the formation of colored byproducts.

  • Residual Starting Materials: Some starting materials or reagents may be colored and carry through the synthesis.

Solutions & Explanations:

  • Activated Charcoal Treatment: This is an effective method for removing minor colored impurities. The porous structure of activated charcoal provides a large surface area that adsorbs large, conjugated colored molecules.

    • Protocol: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated charcoal (typically 1-2% w/w). Stir the mixture at room temperature for 30-60 minutes. Filter the mixture through a pad of Celite to remove the charcoal. Remove the solvent under reduced pressure.[3]

  • Recrystallization: This is often the most effective method for both color removal and overall purity enhancement. The key is selecting a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room or cold temperatures, while the colored impurities remain in solution.[4]

  • Proper Storage: To prevent future discoloration, store the purified compound under an inert atmosphere (like nitrogen or argon), protected from light, and at a cool temperature.[2]

Question 2: My recovery after silica gel column chromatography is very low. TLC analysis shows the product loaded onto the column, but it's not eluting.

Answer:

This is a classic issue when purifying basic compounds like piperidine derivatives on standard silica gel.[5] The problem stems from the interaction between the basic nitrogen of your compound and the acidic surface of the silica gel.

Causality: Silica gel has silanol groups (Si-OH) on its surface, which are weakly acidic. The basic piperidine nitrogen can be protonated and form a strong ionic interaction with the deprotonated silanol groups, leading to irreversible adsorption or significant peak tailing on the column.[3][5]

Solutions & Explanations:

  • Mobile Phase Modification (Recommended): The most common and effective solution is to add a small amount of a basic modifier to your eluent.

    • Triethylamine (TEA): Add 0.1-1% triethylamine to your mobile phase. The TEA is a stronger base and will preferentially interact with the acidic sites on the silica gel, effectively "masking" them and allowing your less basic product to elute normally.[3][5]

    • Ammonia: A solution of 1-2% ammonia in methanol can be used as the polar component of your mobile phase (e.g., in a dichloromethane/methanol system). This achieves the same purpose as TEA.

  • Use of Deactivated Silica: You can use commercially available deactivated silica gel or prepare it by treating standard silica gel with a base before packing the column.

  • Switch to a Different Stationary Phase: If the problem persists, consider using a different stationary phase like alumina (basic or neutral) or a reverse-phase (C18) column, which operate under different separation principles.[3]

Question 3: During my attempt at recrystallization, the product "oiled out," forming a liquid layer instead of solid crystals. What went wrong?

Answer:

"Oiling out" is a common recrystallization problem that occurs when the solute comes out of the supersaturated solution as a liquid instead of a solid crystalline lattice.[6] This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly.

Probable Causes & Solutions:

  • High Solute Concentration & Rapid Cooling: This is the most frequent cause. The molecules don't have enough time to orient themselves into a crystal lattice.

    • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow the solution to cool much more slowly. Let it first cool to room temperature undisturbed, and only then move it to an ice bath.[4]

  • Inappropriate Solvent Choice: The solvent may be too good, meaning the compound remains soluble even at lower temperatures.

    • Solution: Try a different solvent or a solvent/anti-solvent system.[7] For example, dissolve your compound in a minimum amount of a "good" solvent (like dichloromethane) and then slowly add a "poor" solvent (like hexane) until turbidity persists. Then, gently warm until the solution is clear and allow it to cool slowly.[4]

  • Presence of Impurities: Impurities can interfere with crystal lattice formation.

    • Solution: If the material is very crude, a preliminary purification by column chromatography may be necessary before attempting recrystallization.[4]

Detailed Protocol: Flash Column Chromatography

This protocol provides a general method for the purification of this compound analogs using silica gel chromatography.[8]

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Determine Solvent System, e.g., Hexane/EtOAc + 0.5% TEA) Slurry 2. Prepare Slurry (Silica Gel in Non-Polar Solvent) TLC->Slurry Pack 3. Pack Column (Wet Packing Recommended) Slurry->Pack Equilibrate 4. Equilibrate Column (Flush with 2-3 column volumes of initial eluent) Pack->Equilibrate Load 5. Load Sample (Dissolve in min. DCM, adsorb onto silica) Equilibrate->Load Elute 6. Elute Column (Start with low polarity, can use gradient) Load->Elute Collect 7. Collect Fractions (Monitor by TLC) Elute->Collect Combine 8. Combine Fractions (Pool pure fractions based on TLC) Collect->Combine Evaporate 9. Evaporate Solvent (Rotary Evaporation) Combine->Evaporate Dry 10. Dry Product (High Vacuum) Evaporate->Dry

Caption: Standard workflow for flash column chromatography.

Step-by-Step Methodology
  • Mobile Phase Selection (TLC):

    • Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point for this compound analogs is a mixture of Hexane and Ethyl Acetate or Dichloromethane and Methanol.[9][10]

    • Crucially, add 0.5% triethylamine (TEA) to the TLC solvent mixture to mimic the conditions in the column and get an accurate retention factor (Rf).[5]

    • Aim for an Rf value of 0.2-0.3 for the target compound to ensure good separation.[8]

  • Column Packing:

    • Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 9:1 Hexane/EtOAc).[8]

    • Wet pack the column by pouring the slurry in and allowing the solvent to drain, ensuring a level and compact bed free of air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimum amount of a strong solvent (like dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This is the "dry loading" method and generally gives better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase determined by TLC. If separation is difficult, a gradient elution (gradually increasing the solvent polarity) can be very effective.[3]

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the flask under high vacuum to remove any residual solvent.

Table 1: Example Solvent Systems for Chromatography
Compound ClassStationary PhaseExample Mobile Phase SystemModifier
Nitrophenyl-piperidinesSilica GelHexane / Ethyl Acetate (Gradient)0.1 - 1% Triethylamine
Nitrophenyl-piperidinesSilica GelDichloromethane / Methanol (Gradient)0.1 - 1% Triethylamine
Nitrophenyl-piperazinesReverse Phase (C18)Acetonitrile / Water[11]0.1% Formic Acid (for MS)

Frequently Asked Questions (FAQs)

FAQ 1: What is the best general-purpose purification technique for these compounds?

The choice depends on the physical state of your compound and the nature of the impurities.

  • For solid compounds: A combination of column chromatography followed by recrystallization is often the gold standard. Chromatography provides excellent separation from closely related impurities, while recrystallization is highly effective at removing trace impurities and yielding a high-purity crystalline solid.[4][12]

  • For liquid/oily compounds: Column chromatography is the primary method.[3] If the compound is thermally stable, vacuum distillation can also be an option.

FAQ 2: How can I visualize my compound on a TLC plate?

This compound and its analogs are generally easy to visualize.

  • UV Light: The nitrophenyl group is a strong chromophore, so the compound will appear as a dark spot on a TLC plate containing a fluorescent indicator (F254) when viewed under a UV lamp (254 nm).[5]

  • Staining: If the spot is faint, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that will react with the piperidine ring.

FAQ 3: My HPLC analysis shows two peaks for my purified compound. Is it impure?

Not necessarily. For basic compounds like piperidine derivatives, observing two peaks in reverse-phase HPLC can sometimes be an analytical artifact.[13]

Possible Cause: This can be due to differential ionization of your compound on the column, especially if the mobile phase pH is not well-buffered. The piperidine nitrogen can exist in both its protonated and free-base forms, which may interact differently with the stationary phase.

Solution: Try modifying your HPLC method. Adding a buffer to the mobile phase or adjusting the pH can often resolve the two peaks into a single, sharp peak.[13]

Troubleshooting Logic: Low Chromatography Recovery

G Start Problem: Low recovery from silica column CheckTLC Did you add a basic modifier (e.g., TEA) to your TLC eluent? Start->CheckTLC CheckColumn Did you add a basic modifier to your column eluent? CheckTLC->CheckColumn Yes RerunTLC Action: Re-run TLC with 0.5% TEA to get an accurate Rf. CheckTLC->RerunTLC No AddTEA Action: Add 0.1-1% TEA to eluent. Re-run column. CheckColumn->AddTEA No Result Result: Improved recovery and peak shape CheckColumn->Result Yes (Problem may be elsewhere, e.g., stability) AddTEA->Result RerunTLC->CheckColumn

Caption: Decision-making workflow for low recovery issues.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • BenchChem. (2025).
  • The Royal Society of Chemistry. (2009).
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • BenchChem. (2025). Troubleshooting the purification of 1-(3-Nitrophenyl)
  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • ResearchGate. (2023). nitrophenyl)piperidine and 1-(2,5- dimethoxy-4.
  • SIELC Technologies. Separation of 1,4-Bis(4-nitrophenyl)piperazine on Newcrom R1 HPLC column.
  • Chem-Impex. 4-(4-Nitrophenyl)piperidine.
  • BenchChem. (2025). Technical Support Center: Purification of Crude N'-{4-nitrophenyl}-1-naphthohydrazide.
  • BenchChem. (2025). Technical Support Center: High-Purity 1-(4-Nitrophenyl)
  • Google Patents. (2012).
  • ChemicalBook. 4-Piperidinoaniline synthesis.
  • Wikipedia.
  • International Union of Crystallography. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)
  • BenchChem. (2025). Technical Support Center: Purification of 4-(Piperidin-4-yl)
  • Google Patents. (2015).
  • Parchem. This compound (Cas 1890186-93-2).
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.

Sources

Navigating the Synthesis Maze: A Technical Support Guide to Piperidine Nitrogen Protection

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a cornerstone of many pharmaceuticals, agrochemicals, and fine chemicals, making the strategic protection and deprotection of its nitrogen atom a critical aspect of modern organic synthesis. The inherent basicity and nucleophilicity of the piperidine nitrogen (with a conjugate acid pKa of approximately 11.12) necessitates the use of protecting groups to prevent unwanted side reactions and to direct reactivity towards other parts of the molecule.[1][2] This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the complexities of protecting group strategies for the piperidine nitrogen.

Choosing Your Shield: A Decision Framework for Piperidine Protection

The selection of an appropriate protecting group is paramount and depends on the overall synthetic strategy, including the stability of other functional groups and the reaction conditions anticipated in subsequent steps.[3] An ideal protecting group should be easy to install, stable under a variety of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the target molecule.[3][4]

Here, we present a decision-making workflow to guide the selection of the most common and versatile protecting groups for the piperidine nitrogen: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

G start Start: Need to protect a piperidine nitrogen acid_stability Is stability to strong acid required? start->acid_stability base_stability Is stability to base required? acid_stability->base_stability No use_boc Consider Boc (tert-Butoxycarbonyl) acid_stability->use_boc Yes hydrogenation_stability Is stability to catalytic hydrogenation required? base_stability->hydrogenation_stability Yes use_fmoc Consider Fmoc (9-Fluorenylmethyloxycarbonyl) base_stability->use_fmoc No hydrogenation_stability->use_boc Yes use_cbz Consider Cbz (Benzyloxycarbonyl) hydrogenation_stability->use_cbz No

Caption: Decision workflow for selecting a piperidine nitrogen protecting group.

Comparative Overview of Common Protecting Groups

Protecting GroupIntroduction ReagentStabilityDeprotection ConditionsKey Considerations
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate ((Boc)₂O)Stable to base, catalytic hydrogenation, and weak acids.Strong acids (e.g., TFA, HCl in dioxane).[5][6]The resulting tert-butyl cation can be electrophilic and may require a scavenger.[7]
Cbz (Benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl)Stable to acidic and basic conditions.Catalytic hydrogenation (e.g., H₂, Pd/C).[8] Can also be removed with strong acids.Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes).[9]
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-Cl, Fmoc-OSuStable to acidic conditions and catalytic hydrogenation.Basic conditions, typically 20% piperidine in DMF.[10][11][12]The dibenzofulvene byproduct must be scavenged to prevent side reactions.[10][13]

Troubleshooting Guides: Navigating Experimental Hurdles

This section addresses common problems encountered during the protection and deprotection of the piperidine nitrogen, providing potential causes and actionable solutions.

Issue 1: Incomplete Boc Protection of Piperidine

Symptoms:

  • TLC or LC-MS analysis shows the presence of starting material (unprotected piperidine) after the reaction.

  • Low yield of the desired N-Boc-piperidine derivative.

Potential Causes & Solutions:

  • Insufficient (Boc)₂O: The stoichiometry of the reaction is critical. While a 1:1 molar ratio is theoretically sufficient, an excess of (Boc)₂O (typically 1.1-1.2 equivalents) is often used to drive the reaction to completion.

  • Inadequate Base: A base is required to neutralize the acid byproduct of the reaction. Common bases include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or even an excess of the starting piperidine itself. Ensure at least one equivalent of base is used.

  • Reaction Conditions: While the reaction is often performed at room temperature, gentle heating (e.g., 40 °C) can sometimes improve the reaction rate and yield, especially for sterically hindered piperidines.[6]

  • Solvent Choice: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common solvents.[6] Ensure the solvent is anhydrous, as water can hydrolyze (Boc)₂O.

Issue 2: Unwanted Deprotection of Boc Group During a Subsequent Reaction

Symptoms:

  • Formation of an unprotected piperidine byproduct in a reaction intended to modify another part of the molecule.

Potential Causes & Solutions:

  • Acidic Conditions: The Boc group is labile to strong acids.[5] If a subsequent step requires acidic conditions, even mild ones, the Boc group may be partially or fully cleaved.

    • Solution: Consider using a different protecting group that is stable to acids, such as Cbz or Fmoc. Alternatively, if the acidic conditions are mild, carefully monitor the reaction time and temperature to minimize deprotection.

Issue 3: Incomplete Cbz Deprotection by Hydrogenolysis

Symptoms:

  • The starting N-Cbz-piperidine is still present after catalytic hydrogenation.

Potential Causes & Solutions:

  • Catalyst Poisoning: The palladium catalyst can be poisoned by various functional groups, particularly sulfur-containing compounds. Ensure all reagents and solvents are free of potential catalyst poisons.

  • Inactive Catalyst: The Pd/C catalyst may be old or of poor quality. Use a fresh batch of catalyst. The loading of the catalyst can also be increased (e.g., from 5 mol% to 10 mol%).

  • Insufficient Hydrogen Pressure: For most small-scale reactions, a balloon of hydrogen is sufficient.[14] For more stubborn substrates, a higher pressure of hydrogen in a dedicated hydrogenation apparatus may be necessary.

  • Solvent: Methanol and ethanol are common solvents for hydrogenation.[14] Ensure the substrate is fully dissolved.

Issue 4: Incomplete Fmoc Deprotection with Piperidine

Symptoms:

  • In solid-phase peptide synthesis (SPPS), this leads to deletion sequences in the final peptide.[15] In solution-phase synthesis, it results in a low yield of the deprotected piperidine.

Potential Causes & Solutions:

  • Insufficient Piperidine Concentration or Reaction Time: A 20% solution of piperidine in DMF is standard.[11][16] For sterically hindered Fmoc-protected amines, a longer reaction time or a slightly higher concentration of piperidine may be required.

  • Poor Quality DMF: The presence of amines in the DMF can cause premature, slow deprotection.[15] Use high-quality, peptide synthesis-grade DMF.

  • Inadequate Mixing: In SPPS, ensure the resin is adequately swollen and agitated during the deprotection step to allow the reagent to access all reaction sites.

Frequently Asked Questions (FAQs)

Q1: What is an "orthogonal" protecting group strategy, and why is it important for piperidine synthesis?

A1: An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others under different reaction conditions.[3][17] This is crucial in multi-step syntheses where a molecule contains multiple functional groups that need to be protected and deprotected at different stages. For example, a piperidine derivative could have its nitrogen protected with a Boc group (acid-labile) and a hydroxyl group elsewhere in the molecule protected as a silyl ether (fluoride-labile). The silyl ether can be removed without affecting the Boc group, and vice versa.

Q2: I have a molecule with a double bond that I need to preserve. Which protecting group should I avoid for the piperidine nitrogen?

A2: You should avoid the Cbz group. The standard deprotection method for Cbz is catalytic hydrogenation, which will also reduce the double bond.[9] Boc or Fmoc would be better choices as their deprotection conditions (acid and base, respectively) will not affect the double bond.

Q3: My N-Boc-piperidine derivative is an oil and difficult to handle. What can I do?

A3: This is a common issue. If the deprotection was performed with TFA, the resulting trifluoroacetate salt may be an oil.[5] Converting the free base to a crystalline salt, such as the hydrochloride salt, can often facilitate isolation and purification. This can be achieved by treating a solution of the deprotected piperidine with HCl in a suitable solvent like dioxane or ether.[5]

Q4: Can I use a base other than piperidine for Fmoc deprotection?

A4: Yes, other secondary amines like morpholine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used.[12][16] Piperidine is most common because it is a strong enough base to efficiently remove the Fmoc group and also acts as a good scavenger for the dibenzofulvene byproduct.[10][13] In some jurisdictions, piperidine is a controlled substance, and alternatives like 4-methylpiperidine have been shown to be equally effective.[18][19]

Q5: How can I monitor the progress of a deprotection reaction?

A5: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Spot the reaction mixture alongside the starting material. The appearance of a new, more polar spot (as the free amine is generally more polar than the protected amine) and the disappearance of the starting material spot indicate the reaction is proceeding.

  • LC-MS: This provides more definitive information, showing the mass of the starting material, the product, and any byproducts.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of Piperidine
  • Dissolve the piperidine derivative (1.0 eq) in dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq).

  • Add a suitable base, such as triethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-protected piperidine.[20]

Protocol 2: General Procedure for N-Boc Deprotection using TFA
  • Dissolve the N-Boc protected piperidine derivative in DCM (concentration of approximately 0.1-0.2 M).[5]

  • Cool the solution to 0 °C using an ice bath.[5]

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq).[5]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring its progress by TLC or LC-MS.[5]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[5]

  • The crude product can then be purified or converted to a desired salt.

Protocol 3: General Procedure for N-Cbz Protection of Piperidine
  • Dissolve the piperidine derivative (1.0 eq) in a biphasic mixture of DCM and aqueous sodium carbonate solution.

  • Cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise with vigorous stirring.[20]

  • Maintain the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.[20]

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the N-Cbz-protected piperidine.

Protocol 4: General Procedure for N-Cbz Deprotection by Catalytic Hydrogenation
  • Dissolve the N-Cbz protected piperidine derivative in methanol or ethanol.[14]

  • Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).[14]

  • Evacuate the flask and backfill with hydrogen gas (this process is typically repeated three times).[14]

  • Stir the reaction mixture under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.[14]

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.[14]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.[14]

Protocol 5: General Procedure for N-Fmoc Deprotection using Piperidine
  • Dissolve the N-Fmoc protected piperidine derivative in N,N-dimethylformamide (DMF).

  • Add piperidine to a final concentration of 20% (v/v).[11][21]

  • Stir the mixture at room temperature. The reaction is typically fast, often complete within 30 minutes.[11]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated.

Conclusion

The successful synthesis of piperidine-containing molecules is heavily reliant on a well-thought-out protecting group strategy. By understanding the properties of common protecting groups like Boc, Cbz, and Fmoc, and by being equipped with effective troubleshooting strategies, researchers can navigate the synthetic challenges with greater confidence and efficiency. This guide serves as a practical resource to aid in the rational design of synthetic routes and the swift resolution of common experimental hurdles.

References

  • BenchChem. (2025).
  • BenchChem. (2025). The Strategic Role of the N-Cbz Protecting Group in Piperidine Synthesis: A Technical Guide. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection using Piperidine in Solid-Phase Peptide Synthesis. BenchChem.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis Applications of Boc-Protected Piperidine Propanoic Acid.
  • Al-Warhi, T., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH. [Link]

  • BenchChem. (2025). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. BenchChem.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • Organic Chemistry. (2022). Deprotecting Fmoc Group Mechanism. YouTube. [Link]

  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.).
  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • ChemicalBook. (n.d.). PIPERIDINE CAS#: 110-89-4.
  • Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

  • ChemistryViews. (2018). New Protecting Group for Amines. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • ChemBK. (n.d.). N-Cbz-3-aminomethylpiperidine.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • ResearchGate. (2025). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. [Link]

  • ACS Publications. (n.d.). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. [Link]

  • PubMed. (n.d.). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Fmoc-D-Val-OH Deprotection with Piperidine. BenchChem.
  • Apollo Scientific. (n.d.). 10314-98-4 Cas No. | Piperidine-4-carboxylic acid, N-CBZ protected.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Wikipedia. (n.d.).
  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • MedchemExpress.com. (n.d.). Piperidine-C2-piperazine-Boc | PROTAC Linker.
  • PubChem. (n.d.).
  • ResearchGate. (n.d.). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a)
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • AAPPTec. (n.d.).
  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
  • BenchChem. (2025). An In-depth Technical Guide to Protecting Groups in Peptide Synthesis. BenchChem.
  • ResearchGate. (n.d.). Stability of DMB‐Ala‐OH in 20 % piperidine in DMF (1: Side reaction).

Sources

Technical Support Center: NMR Analysis for Impurity Profiling of 4-(4-Nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-(4-Nitrophenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the critical task of impurity profiling. In the pharmaceutical industry, rigorously identifying and quantifying impurities is paramount for ensuring drug safety and efficacy. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the application of NMR for impurity analysis of this compound.

Q1: Why is NMR spectroscopy a preferred method for impurity profiling of this compound?

NMR spectroscopy is an exceptionally powerful tool for both structural elucidation and quantitative analysis, making it ideal for impurity profiling[1][2]. Unlike chromatographic techniques which often require reference standards for each impurity, quantitative NMR (qNMR) can determine the amount of an impurity using a single, well-characterized internal standard, as the signal intensity is directly proportional to the number of nuclei present[3][4]. This makes it a primary analytical method for quantifying compounds, even those that are unexpected or newly formed[5]. Furthermore, NMR is non-destructive, allowing the sample to be recovered for further analysis if needed[1][6].

Q2: What are the likely impurities I should expect to find in a sample of this compound?

Impurities can originate from various sources, including the synthetic route, degradation, or storage. For this compound, potential impurities fall into three main categories:

  • Starting Materials & Reagents: Unreacted precursors such as 4-hydroxypiperidine, 1-fluoro-4-nitrobenzene, or related analogues.

  • Reaction By-products: Products from side reactions, such as isomers or over-alkylated species. The synthesis of piperidine derivatives can be complex, leading to a variety of related substances[][8][9].

  • Degradation Products: Hydrolysis of the ether linkage could lead to the formation of 4-hydroxypiperidine and p-nitrophenol.

Q3: What is quantitative NMR (qNMR) and how does it work for quantifying impurities?

Quantitative NMR (qNMR) is a technique that leverages the direct proportionality between the integrated area of an NMR signal and the molar concentration of the corresponding nuclei[4]. To perform a qNMR experiment, a certified internal standard of known purity is accurately weighed and added to a precisely weighed sample of your analyte. By comparing the integral of a specific, non-overlapping resonance from the analyte to a resonance from the internal standard, the purity or concentration of the analyte can be calculated with high accuracy[3][5]. This method is recognized by pharmacopeias and is a compelling alternative to chromatography[10].

Q4: Which deuterated solvent is best for analyzing this compound?

The choice of solvent is critical and depends primarily on the sample's solubility[11][12]. For this compound, two common choices are Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆).

SolventProsConsResidual ¹H Peak (ppm)
CDCl₃ Dissolves many organic compounds, low viscosity (sharper peaks), easy to remove (b.p. 61°C)[13][14].May not dissolve highly polar impurities.~7.26
DMSO-d₆ Excellent solvating power for a wide range of polarities, including salts[11][13].High viscosity (can lead to broader lines), high boiling point (189°C) makes sample recovery difficult, absorbs atmospheric water[14][15].~2.50

Recommendation: Start with CDCl₃. If you observe poor solubility or suspect highly polar impurities, switch to DMSO-d₆.

Q5: When is it necessary to use 2D NMR techniques?

While 1D ¹H and ¹³C NMR are sufficient for identifying and quantifying known impurities, 2D NMR becomes essential when you encounter a significant unknown impurity[16]. If an impurity's signals in the 1D spectrum cannot be assigned to any expected structure, 2D NMR experiments like COSY, HSQC, and HMBC are required to elucidate its molecular structure by mapping the connectivity between protons and carbons[17][18].

Troubleshooting Guide

This section provides solutions to specific problems encountered during NMR analysis.

Problem 1: My spectrum shows broad, poorly resolved peaks.

  • Potential Cause 1: Poor Magnetic Field Homogeneity (Shimming). The magnetic field across the sample is not uniform, causing nuclei in different regions to resonate at slightly different frequencies.

    • Solution: Perform a careful shimming procedure on your sample. If using an automated system, allow it to complete fully. Manual shimming may be required for challenging samples.

  • Potential Cause 2: Sample is Too Concentrated or Insoluble. High concentration increases solution viscosity and can lead to molecular aggregation, both of which broaden signals. Undissolved particulate matter will severely degrade spectral quality[15].

    • Solution: Dilute your sample. If you observe particulates, filter the NMR solution through a small plug of glass wool directly into the NMR tube. If solubility is the issue, try a different solvent like DMSO-d₆[15].

  • Potential Cause 3: Presence of Paramagnetic Species. Trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, adding a small amount of a chelating agent like EDTA can sometimes help, though this may introduce new signals.

Troubleshooting_Broad_Peaks start Broad Peaks Observed q_shim Is shimming optimized? start->q_shim a_shim Re-shim the spectrometer manually or automatically. q_shim->a_shim No q_conc Is sample fully dissolved and concentration optimal? q_shim->q_conc Yes a_shim->q_conc a_conc Dilute sample or filter into NMR tube. Consider a different solvent (e.g., DMSO-d6). q_conc->a_conc No q_para Suspect paramagnetic contamination? q_conc->q_para Yes a_conc->q_para a_para Use high-purity solvents and clean glassware. Consider adding a chelating agent (EDTA). q_para->a_para Yes end_node Problem Resolved q_para->end_node No a_para->end_node

Problem 2: I see unexpected peaks that don't belong to my compound or known impurities.

  • Potential Cause 1: Residual Solvents. Solvents used during synthesis or purification (e.g., Ethyl Acetate, Dichloromethane, Hexanes) can be trapped in the solid sample and are very common impurities[19][20].

    • Solution: Refer to a table of common NMR solvent impurities to identify the peaks. To remove them, dissolve your sample in a minimal amount of a volatile solvent like dichloromethane, then evaporate under high vacuum, repeating if necessary.

  • Potential Cause 2: Water. Most deuterated solvents are hygroscopic. Water appears as a broad singlet.

    • Solution: Use fresh, high-quality NMR solvents. Store solvents over molecular sieves. For samples in CDCl₃, a common trick is to add a small amount of anhydrous sodium sulfate to the solvent bottle[15]. In DMSO-d₆, the water peak is unavoidable but can be minimized by careful sample handling.

  • Potential Cause 3: Contamination from Glassware. Acetone is a very common contaminant from cleaning glassware and gives a sharp singlet at ~2.17 ppm in CDCl₃.

    • Solution: Ensure NMR tubes and vials are thoroughly dried in an oven for several hours after washing to remove all traces of acetone[15].

Problem 3: My integration values for qNMR are inconsistent and seem inaccurate.

  • Potential Cause 1: Incomplete Nuclear Relaxation. For accurate quantification, all nuclei must fully relax back to their equilibrium state before the next pulse is applied. If the relaxation delay (D1) is too short, signals from nuclei with long relaxation times (T₁) will be saturated, leading to smaller-than-expected integrals[21].

    • Solution: Increase the relaxation delay (D1). A safe and conservative value for D1 is 5 times the longest T₁ of any nucleus you wish to quantify (D1 ≥ 5 * T₁_max). For most small molecules, a D1 of 30-60 seconds is sufficient to ensure full relaxation for quantitative accuracy[5].

  • Potential Cause 2: Poor Baseline or Phasing. An uneven baseline or incorrect phasing will lead to significant integration errors.

    • Solution: Carefully perform manual phase and baseline correction. Use a polynomial function for baseline correction, ensuring you only select regions of the spectrum that are true baseline (no signals).

  • Potential Cause 3: Overlapping Signals. Integrating a peak that overlaps with another signal will inherently give an incorrect value.

    • Solution: Choose a resonance for both your analyte and internal standard that is a well-resolved singlet and is located in a clear region of the spectrum. If this is not possible, deconvolution algorithms in the processing software can be used, but this requires more expertise.

Experimental Protocols

Protocol 1: Sample Preparation for Quantitative ¹H NMR (qNMR)

This protocol ensures the accurate preparation of a sample for quantification. Maleic acid is used here as an example internal standard; another standard with non-overlapping peaks can be chosen.

  • Dry the Analyte: Dry the this compound sample under high vacuum for at least 4 hours to remove residual solvents.

  • Weigh the Internal Standard: Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, purity ≥ 99.5%) into a clean, dry vial. Record the mass to 0.01 mg.

  • Weigh the Analyte: To the same vial, add approximately 15-25 mg of the dried this compound sample. Record the mass accurately.

  • Dissolve the Sample: Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it dissolves maleic acid well) to the vial.

  • Ensure Complete Dissolution: Vortex or sonicate the vial for several minutes until both the sample and the internal standard are completely dissolved. A clear, particulate-free solution is essential.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

Protocol 2: Recommended 1D ¹H NMR Acquisition Parameters for Quantification

To ensure data is quantitative, specific acquisition parameters must be used. Modern high-field instruments (≥400 MHz) are recommended[6].

ParameterRecommended ValueRationale
Pulse Angle (p1) 90°Ensures maximum signal excitation for all protons.
Relaxation Delay (d1) 30 sA conservative delay to ensure full T₁ relaxation for accurate integration[5].
Acquisition Time (aq) ≥ 3 sProvides sufficient digital resolution to define sharp peaks accurately.
Number of Scans (ns) 8 - 16Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1) for the peaks of interest.
Spectral Width (sw) ~16 ppmCovers the full range of expected chemical shifts for organic molecules.

Protocol 3: Data Processing and Purity Calculation

  • Processing: Apply an exponential multiplication function with a line broadening (LB) of 0.3 Hz. Perform Fourier Transform, followed by careful manual phasing and baseline correction.

  • Integration: Integrate a well-resolved signal for the internal standard (e.g., the singlet for maleic acid at ~6.26 ppm in DMSO-d₆) and a non-overlapping signal for this compound.

  • Calculation: Use the following formula to calculate the purity of the analyte[4]:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = Mass

    • Purity_std = Purity of the internal standard

Data Interpretation

Expected ¹H NMR Chemical Shifts for this compound

The following are approximate chemical shifts. Actual values may vary based on solvent and concentration.

ProtonsMultiplicityApprox. δ (ppm) in CDCl₃Number of Protons (N)
Aromatic (ortho to NO₂) Doublet~8.152H
Aromatic (ortho to O) Doublet~6.952H
Piperidine (CH-O) Multiplet~4.501H
Piperidine (CH₂-N, equatorial) Multiplet~3.202H
Piperidine (CH₂-N, axial) Multiplet~2.802H
Piperidine (CH₂-CH, equatorial) Multiplet~2.052H
Piperidine (NH) Broad SingletVariable1H
Piperidine (CH₂-CH, axial) Multiplet~1.702H

Workflow for Elucidating an Unknown Impurity Structure

If a significant unknown impurity is detected, a systematic approach using multiple NMR experiments is required for structural elucidation[22].

Impurity_ID_Workflow start Unknown Impurity Detected in 1D ¹H NMR exp1 Acquire ¹³C & DEPT Spectra start->exp1 info1 Identify carbon types (CH₃, CH₂, CH, Cq) exp1->info1 exp2 Acquire 2D COSY Spectrum exp1->exp2 info2 Establish H-H spin systems (connect adjacent protons) exp2->info2 exp3 Acquire 2D HSQC Spectrum exp2->exp3 info3 Correlate protons directly to the carbons they are attached to exp3->info3 exp4 Acquire 2D HMBC Spectrum exp3->exp4 info4 Identify long-range (2-3 bond) H-C correlations to connect fragments exp4->info4 propose Propose Structure exp4->propose confirm Confirm with HRMS (for molecular formula) propose->confirm

  • ¹³C and DEPT: Determine the number and type of carbon environments (CH₃, CH₂, CH, and quaternary carbons).

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, allowing you to trace out molecular fragments (e.g., an ethyl group, a spin system in a ring)[17].

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This is crucial for assigning carbon signals[18].

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the fragments identified from COSY into a complete molecular structure[18][23].

By integrating the data from these experiments, a definitive structure for the unknown impurity can be proposed and subsequently confirmed with high-resolution mass spectrometry (HRMS) to obtain the molecular formula.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Natural Products, 70(5), 878–885. [Link]

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S.-N., & Pauli, G. F. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma. Retrieved from [Link]

  • Process NMR Associates. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Process NMR Associates. Retrieved from [Link]

  • American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review. Retrieved from [Link]

  • Regis Technologies. (2015). Structure Elucidation of Impurities by 2D NMR Part I: Introduction & Suggested Workflow. YouTube. Retrieved from [Link]

  • Regis Technologies. (2015). Structure Elucidation of Impurities by 2D NMR Part II. YouTube. Retrieved from [Link]

  • eGPAT. (2019). Solvents in NMR spectroscopy. eGPAT. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. University of Rochester. Retrieved from [Link]

  • Chemistry For Everyone. (2023). What Are Common NMR Solvents?. YouTube. Retrieved from [Link]

  • Regis Technologies. (2015). Structure Elucidation of Impurities by 2D NMR Part III. YouTube. Retrieved from [Link]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. BioChromato. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shift values of compound 4a. ResearchGate. Retrieved from [Link]

  • Dalton Pharma Services. (n.d.). Structure Elucidation of Impurities. Dalton Pharma Services. Retrieved from [Link]

  • Boyarskaya, S. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4966. [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-29. [Link]

  • Plant Care. (2024). How to Choose Piperidines: A Complete Buyer's Guide. Plant Care. Retrieved from [Link]

  • Wardell, S. M. S. V., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E, 78(Pt 8), 795–800. [Link]

  • Emery Pharma. (2024). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Emery Pharma. Retrieved from [Link]

  • ResearchGate. (2023). 1-(2,5-dimethoxy-4-nitrophenyl)piperidine. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Royal Society of Chemistry. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • Slideshare. (n.d.). NMR Spectroscopy in pharmaceutical analysis. Slideshare. Retrieved from [Link]

  • Bruker. (n.d.). How to Use Solid-state NMR for Pharmaceutical Analysis. Bruker. Retrieved from [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(10), 1786-1795. [Link]

  • American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Stoltz, B. M., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Caltech. Retrieved from [Link]

  • PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Chemsigma. (n.d.). This compound HYDROCHLORIDE. Chemsigma. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Retrieved from [Link]

  • Google Patents. (n.d.). CN102464605B - Preparation method of 4-nitro-piperidine derivative. Google Patents.
  • Ataman Kimya. (n.d.). PIPERIDINE. Ataman Kimya. Retrieved from [Link]

  • Google Patents. (n.d.). CN110615756A - 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof. Google Patents.
  • Pieters, L. A., & Vlietinck, A. J. (1989). Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1405–1471. [Link]

Sources

Technical Support Center: Mass Spectrometry Analysis of 4-(4-Nitrophenoxy)piperidine Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the analysis of 4-(4-Nitrophenoxy)piperidine and its degradation products. This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to investigate the stability of this compound. This compound is a key building block in medicinal chemistry, and understanding its degradation profile is critical for ensuring the safety, efficacy, and stability of potential drug candidates. This document provides in-depth, experience-based answers to common challenges encountered during its LC-MS analysis, from method development to data interpretation.

Part 1: FAQs - Method Development & Optimization

Question 1: I'm starting my analysis of this compound. Which ionization mode, positive or negative, is more appropriate for ESI-MS?

Answer: For this compound, positive electrospray ionization (ESI+) is the recommended starting point.

Scientific Rationale: The structure of this compound contains a basic piperidine ring. The nitrogen atom in this ring is a primary site for protonation, readily accepting a proton (H+) to form a stable [M+H]⁺ ion. This makes it highly amenable to positive ion mode detection.[1][2][3]

While the nitroaromatic group can be deprotonated under certain conditions to form [M-H]⁻ or can form molecular anions ([M]⁻), positive ionization is generally more robust and sensitive for compounds with basic amine functionalities.[4][5] Fragmentation in positive mode, often involving the piperidine ring, can also provide valuable structural information.[2][6]

Pro-Tip: Always perform an initial infusion of your standard in both positive and negative modes to confirm the optimal ionization polarity for your specific instrument and mobile phase conditions.

Question 2: What are the best starting conditions for my LC method (column and mobile phase) to separate the parent compound from its potential degradation products?

Answer: A reversed-phase (RP) separation on a C18 column is the most effective starting point. The primary degradation products are expected to have different polarities, making an RP gradient method ideal.

Recommended Starting LC Conditions:

ParameterRecommendationRationale
Column C18, 2.1 or 3.0 mm i.d., 100 mm length, <3 µm particle sizeProvides excellent retention and separation for moderately polar compounds. Smaller particle sizes improve peak efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation of the piperidine nitrogen, leading to better peak shape.[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolAcetonitrile is often preferred for its lower viscosity and UV transparency, but methanol can offer different selectivity.
Gradient Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold, and re-equilibrate.A broad gradient is essential in a degradation study to ensure the elution of unknown degradants with a wide range of polarities.
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm i.d. column)Appropriate for typical analytical LC-MS systems.
Column Temp. 30 - 40 °CImproves peak shape and reduces mobile phase viscosity.

Causality: The primary anticipated degradation pathway is hydrolysis of the ether linkage, which would yield 4-hydroxypiperidine and 4-nitrophenol. These compounds have significantly different polarities than the parent molecule, making them well-suited for separation using a standard C18 column with a water/organic solvent gradient.

Part 2: FAQs - Data Interpretation & Troubleshooting

Question 3: I'm seeing an unexpected peak at m/z 138.1 in my chromatogram during a forced hydrolysis study. What could this be?

Answer: The peak at m/z 138.1 most likely corresponds to the protonated molecule of 4-nitrophenol ([C₆H₅NO₃+H]⁺), a primary degradation product.

Scientific Rationale: Forced degradation studies, particularly under acidic or basic conditions, are designed to accelerate the breakdown of a molecule.[8][9] The ether linkage in this compound is susceptible to hydrolysis.[10][11][12] This reaction cleaves the bond between the piperidine ring and the nitrophenoxy group, as illustrated in the diagram below.

This cleavage results in two main products:

  • 4-Hydroxypiperidine (Expected [M+H]⁺ = m/z 102.1)

  • 4-Nitrophenol (Expected [M+H]⁺ = m/z 138.0) - Note: The exact mass will vary slightly.

To confirm the identity of this peak, you should perform MS/MS fragmentation on the m/z 138.1 precursor ion. The fragmentation pattern of 4-nitrophenol is well-characterized and often involves the loss of NO₂ (46 Da) or NO (30 Da).[4]

Diagram: Proposed Hydrolytic Degradation Pathway

G cluster_main Hydrolytic Degradation cluster_products Degradation Products parent This compound [M+H]⁺ = m/z 223.1 prod1 4-Hydroxypiperidine [M+H]⁺ = m/z 102.1 parent->prod1  Acid/Base  Hydrolysis prod2 4-Nitrophenol [M+H]⁺ = m/z 138.0 parent->prod2  Acid/Base  Hydrolysis

Caption: Proposed hydrolytic degradation of this compound.

Question 4: My chromatographic peaks for the parent compound are tailing or splitting. What are the common causes and how can I fix this?

Answer: Peak tailing or splitting for a basic compound like this compound is a common issue in reversed-phase chromatography. The problem can usually be traced to either secondary interactions with the column, issues with the injection solvent, or a physical blockage in the system.[13][14][15]

Here is a troubleshooting workflow to identify and resolve the issue:

Diagram: Troubleshooting Poor Peak Shape

G start Problem: Peak Tailing or Splitting q1 Is the issue on ALL peaks or just the analyte? start->q1 all_peaks Affects ALL Peaks q1->all_peaks All analyte_only Affects Analyte ONLY q1->analyte_only Analyte sol1 Check for System Blockage: 1. Reverse-flush column. 2. Check/replace in-line filters. 3. Inspect fittings for dead volume. all_peaks->sol1 sol2 Check for Injection Mismatch: Is injection solvent stronger than mobile phase A? - Remake sample in mobile phase A. all_peaks->sol2 sol3 Address Secondary Interactions: 1. Ensure mobile phase pH is low (e.g., 0.1% Formic Acid). 2. Try a different column chemistry (e.g., embedded polar group). 3. Reduce sample mass on column. analyte_only->sol3

Caption: Decision tree for troubleshooting poor peak shape.

Detailed Explanation:

  • Secondary Interactions (Analyte-Specific Tailing): The basic piperidine nitrogen can interact with residual acidic silanol groups on the silica-based C18 column. This causes some molecules to be retained longer, resulting in a tailed peak.[7]

    • Solution: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid, pH ~2.7). The low pH protonates both the analyte (keeping its charge consistent) and suppresses the ionization of silanol groups, minimizing these unwanted interactions.

  • Injection Solvent Mismatch (Split or Broad Peaks): If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile), the sample band will not focus properly at the head of the column. This leads to distorted peaks.[13][15]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) or in a weaker solvent.

  • Column Contamination or Void (All Peaks Affected): Particulates from samples or system wear can clog the column inlet frit, distorting the flow path and affecting all peaks.[13][14] Over time, especially at higher pH, the silica bed can dissolve, forming a void at the column inlet.

    • Solution: First, try back-flushing the column to waste (check manufacturer's instructions). If this fails, the column may need to be replaced. Using guard columns and filtering all samples can significantly extend column lifetime.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a basic forced degradation study to identify potential degradation products, consistent with ICH guidelines.[8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Materials:

  • This compound stock solution (1 mg/mL in Methanol)

  • 1 M HCl, 1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • LC-MS grade Water, Acetonitrile, and Methanol

  • Small volume vials (e.g., 2 mL HPLC vials)

Procedure:

  • Preparation: For each condition below, dilute the stock solution with the stressor solution to a final concentration of ~100 µg/mL. Prepare a "time zero" sample by diluting the stock to the same concentration with 50:50 Methanol:Water.

  • Acid Hydrolysis:

    • Mix 100 µL of stock with 900 µL of 0.1 M HCl.

    • Incubate at 60 °C. Collect samples at 2, 4, 8, and 24 hours.

    • Before injection, neutralize 100 µL of the sample with 10 µL of 1 M NaOH.

  • Base Hydrolysis:

    • Mix 100 µL of stock with 900 µL of 0.1 M NaOH.

    • Incubate at 60 °C. Collect samples at 2, 4, 8, and 24 hours.

    • Before injection, neutralize 100 µL of the sample with 10 µL of 1 M HCl.

  • Oxidative Degradation:

    • Mix 100 µL of stock with 900 µL of 3% H₂O₂.

    • Keep at room temperature, protected from light. Collect samples at 2, 4, 8, and 24 hours.

  • Analysis: Analyze all samples by LC-MS alongside the time-zero sample. Compare chromatograms to identify new peaks (degradation products) and calculate the percentage of degradation of the parent compound.

Diagram: Forced Degradation Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions (Incubate & Sample) cluster_analysis Analysis stock API Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) stock->acid base Basic (0.1 M NaOH, 60°C) stock->base oxid Oxidative (3% H₂O₂, RT) stock->oxid photo Photolytic (UV/Vis Light, RT) stock->photo neutralize Neutralize (Acid/Base Samples) acid->neutralize base->neutralize lcms LC-MS/MS Analysis oxid->lcms photo->lcms neutralize->lcms data Data Review: - Identify Degradants - Calculate Mass Balance lcms->data

Caption: Workflow for a typical forced degradation study.

References

  • Schmidt, A., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]

  • Khare, P., Sahu, U., Sanyal, M., & Jain, S. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. SpringerPlus, 2, 427. [Link]

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]

  • Zanolli, P., da Silva, A. F., de Souza, G. H., & Viegas, C. (2011). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 22(8), 1431-1438. [Link]

  • ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Samanta, T., & Das, S. (2014). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 7(1), 25-36. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link] (Note: The direct link is to the ICH database; the specific PDF may need to be located from the main page).

  • ResearchGate. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. [Link]

  • de Souza, G. H., Zanolli, P., & Viegas, C. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(11), 1147-1155. [Link]

  • SciSpace. (2011). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]

  • ALWSCI. (2023). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • LCGC. (2023). Using LC–MS in Forced Degradation: Identifying and Assigning Unknown Peaks. [Link]

  • Shimadzu Corporation. Abnormal Peak Shapes. [Link]

  • ResearchGate. (2001). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). [Link]

  • Waters Corporation. Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]

  • ResearchGate. (2011). Negative-ion mass spectra recorded from four nitro compounds by a helium plasma ionization source coupled to a Waters-Micromass Quattro Ultima mass spectrometer. [Link]

  • PubChem. Piperidine, 1-methyl-4-(4-nitrophenoxy)-4-phenyl-. [Link]

  • Semantic Scholar. (2020). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2016). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. [Link]

  • Australian Prescriber. (2010). Understanding the chemical basis of drug stability and degradation. [Link]

  • Pharmacy 180. Drug degradation pathways. [Link]

  • Royal Society of Chemistry. (2014). CHAPTER 2: Hydrolytic Degradation. [Link]

  • SlideShare. Routes of drug degredation. [Link]

  • SlideShare. Pharmaceutical Degradation. [Link]

  • Defense Technical Information Center. (1993). Piperidine Synthesis. [Link]

  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. [Link]

Sources

Technical Support Center: Enhancing the Stability of 4-(4-Nitrophenoxy)piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(4-nitrophenoxy)piperidine-containing compounds. This guide is designed to provide in-depth, field-proven insights into the stability challenges associated with this chemical scaffold and to offer practical, actionable solutions. Our goal is to empower you with the knowledge to anticipate, troubleshoot, and resolve stability issues, ensuring the integrity and reliability of your experimental data and drug candidates.

The this compound moiety, while a valuable pharmacophore in many research contexts, presents unique stability challenges arising from the electronic properties of the nitrophenoxy group and the reactivity of the piperidine ring. This guide will delve into the underlying chemical principles of degradation and provide a structured approach to enhancing the stability of these molecules.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing probable causes and step-by-step solutions.

Issue 1: Rapid Degradation of the Compound in Aqueous Solution, Accompanied by a Yellow Discoloration.

Question: I've dissolved my this compound derivative in a buffer for an in-vitro assay, and the solution is turning yellow over a short period. What is happening, and how can I prevent it?

Answer:

The yellowing of your solution is a strong indicator of the hydrolytic cleavage of the ether linkage, releasing 4-nitrophenolate, which is intensely yellow in solutions with a pH above its pKa of ~7.15.[1] This degradation is a common issue with phenoxy ethers, particularly when the phenyl ring is substituted with a strong electron-withdrawing group like a nitro group.

Probable Causes:

  • pH-Dependent Hydrolysis: The ether linkage is susceptible to hydrolysis, and the rate of this reaction is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze this degradation.[2][3][4] In basic media, direct nucleophilic attack by hydroxide ions on the ether carbon is facilitated. In acidic media, protonation of the ether oxygen can weaken the C-O bond, making it more susceptible to cleavage.

  • Presence of Catalytic Impurities: Trace metal ions or other impurities in your buffer or on your labware can catalyze hydrolytic reactions.

Solutions:

  • pH Optimization and Control: The first and most critical step is to determine the pH-stability profile of your compound.

    • Protocol for pH-Stability Profiling:

      • Prepare a series of buffers with a pH range from 3 to 9 (e.g., citrate for pH 3-6, phosphate for pH 6-8, and borate for pH 8-9).

      • Prepare stock solutions of your compound in a stable, water-miscible organic solvent (e.g., DMSO, acetonitrile).

      • Dilute a small aliquot of the stock solution into each buffer to a final concentration suitable for analysis by HPLC-UV.

      • Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).

      • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of each solution onto an HPLC system.

      • Monitor the disappearance of the parent compound and the appearance of the 4-nitrophenol peak.

      • Plot the percentage of the parent compound remaining against time for each pH to identify the pH of maximum stability.

    • General Guidance: For many compounds, a pH range of 4-6 often provides the best stability against hydrolysis. Use a buffer with sufficient capacity to maintain the pH throughout your experiment.[5]

  • Use of High-Purity Reagents: Ensure that all buffer components and water are of high purity (e.g., HPLC grade or equivalent) to minimize catalytic impurities.

  • Chelating Agents: If metal ion catalysis is suspected, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer formulation.[5]

Workflow for Investigating Hydrolytic Degradation:

cluster_problem Problem Identification cluster_hypothesis Hypothesis cluster_investigation Investigation cluster_solution Solution Problem Yellowing of Aqueous Solution Hypothesis Hydrolysis of Ether Linkage Release of 4-Nitrophenolate Problem->Hypothesis pH_Profile Conduct pH-Stability Profile (HPLC) Hypothesis->pH_Profile Impurity_Check Check Reagent Purity Hypothesis->Impurity_Check Optimize_pH Use Buffer at pH of Max Stability pH_Profile->Optimize_pH Purify_Reagents Use High-Purity Reagents Impurity_Check->Purify_Reagents Add_Chelator Add EDTA to Buffer Purify_Reagents->Add_Chelator

Caption: Troubleshooting workflow for yellowing of solutions.

Issue 2: Compound Degradation Upon Exposure to Light.

Question: My compound seems to be stable in solution when stored in the dark, but I'm seeing multiple degradation peaks on my HPLC chromatogram after leaving the solution on the benchtop. What is causing this?

Answer:

The 4-nitrophenoxy moiety makes these compounds susceptible to photodegradation. Nitroaromatic compounds can absorb UV and even visible light, leading to photochemical reactions that can cleave the ether bond or modify the aromatic ring.[6][7][8]

Probable Causes:

  • Photolytic Cleavage: Absorption of light energy can promote the molecule to an excited state, leading to bond cleavage and the formation of radical species. This can result in a complex mixture of degradation products.[6][7]

  • Photosensitization: The nitroaromatic group can act as a photosensitizer, generating reactive oxygen species (ROS) in the presence of oxygen, which can then attack the piperidine ring or other parts of the molecule.

Solutions:

  • Protection from Light: This is the most straightforward and effective solution.

    • Always store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil.

    • Conduct experiments under low-light conditions or use light-blocking plates for high-throughput screening assays.

    • For formulation development, consider the use of light-protective packaging.[9][10]

  • Forced Degradation Study (Photostability): To confirm photosensitivity and understand the degradation profile, perform a forced degradation study.

    • Protocol for Photostability Testing:

      • Prepare two solutions of your compound in a suitable solvent system.

      • Wrap one container completely in aluminum foil (this is your dark control).

      • Expose the other container to a controlled light source that provides both UV and visible light (as per ICH Q1B guidelines).

      • At specified time points, analyze both the exposed sample and the dark control by HPLC-UV/MS.

      • Compare the chromatograms to identify the degradation products formed due to light exposure. LC-MS analysis can help in the tentative identification of these photoproducts.[11]

  • Formulation with UV Absorbers: In some cases, for liquid formulations, the inclusion of a pharmaceutically acceptable UV-absorbing excipient can help protect the active compound.

Issue 3: Formation of Unexpected Impurities During Storage or in the Presence of Oxidizing Agents.

Question: After long-term storage of a solid sample or upon adding a reagent with oxidative potential, I am observing new impurities that are not related to the hydrolysis of the nitrophenoxy group. What could be the source of this degradation?

Answer:

While the piperidine ring is generally considered metabolically stable, it is not inert to chemical oxidation.[12][13] The nitrogen atom and the adjacent carbon atoms are potential sites for oxidation.

Probable Causes:

  • Oxidation of the Piperidine Ring: The tertiary amine in a substituted piperidine or the secondary amine in the parent scaffold can be oxidized. Common oxidation products include N-oxides or products resulting from ring opening. H-abstraction from the carbon atoms adjacent to the nitrogen can also occur, leading to the formation of imines or other oxidation products.[14]

  • Atmospheric Oxidation: For sensitive compounds, prolonged exposure to air (oxygen) can lead to slow oxidation, especially if catalyzed by light or trace metals.

Solutions:

  • Inert Atmosphere:

    • For long-term storage of solid samples, consider storing them under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.

    • When working with solutions, particularly for sensitive assays, deoxygenate your buffers by sparging with nitrogen or argon.

  • Addition of Antioxidants: If your experimental conditions permit, the addition of an antioxidant can prevent oxidative degradation.

    • Common antioxidants used in pharmaceutical formulations include ascorbic acid, butylated hydroxytoluene (BHT), and tocopherol.[5][9] The choice of antioxidant must be compatible with your downstream application.

  • Avoid Incompatible Excipients/Reagents: Be mindful of the other components in your formulation or reaction mixture. Avoid known oxidizing agents unless they are a required part of the reaction.

Potential Degradation Pathways:

cluster_hydrolysis Hydrolytic Pathway cluster_photolysis Photolytic Pathway cluster_oxidation Oxidative Pathway Parent This compound Derivative Hydrolysis_Product1 4-Nitrophenol Parent->Hydrolysis_Product1 Hydrolysis (pH, Temp) Hydrolysis_Product2 Piperidine Derivative Parent->Hydrolysis_Product2 Hydrolysis (pH, Temp) Photoproducts Complex Mixture of Photoproducts Parent->Photoproducts Photodegradation (Light, O2) N_Oxide N-Oxide Parent->N_Oxide Oxidation (Air, Oxidants) Imine Imine/Ring-Opened Products Parent->Imine Oxidation (Air, Oxidants)

Caption: Major degradation pathways for the core scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for storing my this compound compound?

A1: For short- to medium-term storage, anhydrous aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred for stock solutions. Water and protic solvents like methanol or ethanol should be used with caution and only for short durations, as they can participate in hydrolysis. Always store solutions at low temperatures (e.g., -20°C or -80°C) and protected from light.

Q2: How can I quickly assess the stability of my compound in a new formulation?

A2: A rapid stability assessment can be performed using a forced degradation study. Expose your compound in the new formulation to stress conditions such as elevated temperature (e.g., 50-60°C), high humidity, strong acid (e.g., 0.1 M HCl), strong base (e.g., 0.1 M NaOH), and intense light.[15][16] Analyzing the samples at an early time point (e.g., 24-48 hours) by HPLC will give you a quick indication of the compound's lability and the primary degradation pathways in that specific formulation.

Q3: Can the piperidine ring itself cause instability?

A3: Yes, while often stable, the piperidine ring's basicity can be a source of incompatibility.[12] It can react with acidic excipients in a formulation, potentially leading to salt formation and changes in physical properties like solubility. In its free base form, the nitrogen is nucleophilic and can participate in unwanted reactions.

Q4: Are there any structural modifications I can consider to improve stability?

A4: While this falls under medicinal chemistry and lead optimization, some principles apply. If the ether linkage is the primary point of instability, exploring bioisosteric replacements that are more resistant to hydrolysis could be a long-term strategy. Regarding the piperidine ring, introducing steric hindrance near the nitrogen atom can sometimes reduce its susceptibility to oxidation.[13]

Summary of Stability Enhancement Strategies

StrategyPrimary Degradation Pathway TargetedKey Considerations
pH Control HydrolysisDetermine the pH of maximum stability; use appropriate buffers.[5]
Light Protection PhotodegradationUse amber vials, foil wrapping, and low-light conditions.[10]
Inert Atmosphere OxidationStore solids and solutions under nitrogen or argon.[9]
Low-Temperature Storage All PathwaysReduces the rate of all chemical reactions.[17]
Addition of Excipients
- BuffersHydrolysisMaintain optimal pH.[5]
- AntioxidantsOxidationScavenge free radicals or oxygen (e.g., BHT, ascorbic acid).[9]
- Chelating AgentsHydrolysis, OxidationSequester catalytic metal ions (e.g., EDTA).[5]
Appropriate Packaging All PathwaysUse non-reactive, impermeable containers with protection from light and moisture.[10][18]

By systematically investigating the stability profile of your this compound-containing compounds and implementing these targeted strategies, you can significantly enhance their shelf-life and the reliability of your experimental results.

References
  • J Environ Sci (China). 2005;17(6):886-93. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
  • Pharmaguideline.
  • Semantic Scholar. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
  • PMC - NIH. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • ACS Publications. Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? | Environmental Science & Technology Letters.
  • JOCPR. The Impact of Formulation Strategies on Drug Stability and Bioavailability.
  • BIOSYNCE Blog.
  • UPM Pharmaceuticals.
  • Nicolae Testemitanu SUMPh. The ways to improve drug stability.
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • ACS Publications.
  • ResearchGate.
  • RSC Publishing. Analytical Methods.
  • Eawag-BBD.
  • Slideshare.
  • ResearchGate. Influence of piperidine ring on stability and reactivity of piperine.
  • PubMed Central.
  • Eawag-BBD.
  • PubMed.
  • Wikipedia. 4-Nitrophenol.
  • Top 5 Factors Affecting Chemical Stability.
  • ResearchGate.
  • ACS Publications. Acid- and water-catalyzed hydrolysis of p-nitrophenyl esters.
  • PubMed. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.
  • PCCA BLOG.
  • Environmental Engineering Research.
  • QbD Group. 4 Factors Influencing the Stability of Medicinal Products.

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 4-(4-Nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Nitrophenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important chemical intermediate. Our focus is on providing practical, experience-driven insights to ensure a safe, efficient, and reproducible synthesis.

Overview of the Synthesis

The most common and industrially viable route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 4-hydroxypiperidine with an activated aryl halide, such as 4-fluoronitrobenzene or 4-chloronitrobenzene, in the presence of a base. While related to the Williamson ether synthesis, the SNAr mechanism is favored here due to the electron-withdrawing nitro group activating the aromatic ring to nucleophilic attack.

The choice of reactants and conditions is critical for a successful and scalable synthesis. Key variables include the choice of the leaving group on the nitrobenzene, the base, the solvent, and the reaction temperature.

Troubleshooting Guide

Low or Inconsistent Yields

Question: We are experiencing significant batch-to-batch variability in the yield of this compound. What are the likely causes and how can we improve consistency?

Answer:

Inconsistent yields during scale-up are often multifactorial. Here's a breakdown of potential causes and their remedies:

  • Base Strength and Solubility: The choice of base is critical for the deprotonation of 4-hydroxypiperidine to form the nucleophilic alkoxide.

    • Insight: While strong bases like sodium hydride (NaH) are effective at the lab scale, their use at a larger scale can be hazardous due to the evolution of hydrogen gas. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for their improved safety profile and ease of handling.[1] However, their lower basicity requires careful optimization of reaction conditions.

    • Troubleshooting:

      • Ensure the base is finely powdered and anhydrous to maximize its surface area and reactivity.

      • Consider the solubility of the base in your chosen solvent. If the base is poorly soluble, the reaction may be slow and incomplete. The use of a phase-transfer catalyst can be beneficial in such cases.

  • Reaction Temperature and Time: The SNAr reaction is temperature-dependent.

    • Insight: Insufficient temperature or reaction time will lead to incomplete conversion. Conversely, excessively high temperatures can promote side reactions, leading to impurity formation and reduced yield.[2]

    • Troubleshooting:

      • Profile the reaction at different temperatures to identify the optimal balance between reaction rate and impurity formation.

      • Use in-process controls (e.g., HPLC, GC) to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.

  • Quality of Starting Materials: The purity of 4-hydroxypiperidine and the nitrophenyl halide is paramount.

    • Insight: Impurities in the starting materials can interfere with the reaction or introduce new impurities into the final product. For instance, water in the 4-hydroxypiperidine can consume the base and hinder the formation of the alkoxide.

    • Troubleshooting:

      • Ensure all starting materials meet established specifications for purity and water content.

      • Store hygroscopic materials like 4-hydroxypiperidine and potassium carbonate under a dry, inert atmosphere.

Impurity Profile and Side Reactions

Question: We are observing a persistent impurity in our final product. What are the common side reactions in this synthesis and how can we mitigate them?

Answer:

Understanding the potential side reactions is key to controlling the impurity profile. Here are some common culprits:

  • N-Arylation: A common side reaction is the N-arylation of 4-hydroxypiperidine, where the piperidine nitrogen acts as the nucleophile instead of the hydroxyl group. This leads to the formation of 1-(4-nitrophenyl)-4-hydroxypiperidine.

    • Insight: The nitrogen of the piperidine ring is also a nucleophile and can compete with the hydroxyl group in attacking the 4-fluoronitrobenzene.

    • Troubleshooting:

      • Protecting the piperidine nitrogen with a suitable protecting group (e.g., Boc) before the SNAr reaction and deprotecting it afterward can be an effective, though less atom-economical, strategy.

      • Careful control of reaction conditions, such as the choice of a less polar solvent, can sometimes favor O-arylation over N-arylation.

  • Bis-Arylation: In some cases, reaction of the product with another molecule of the nitrophenyl halide can occur, leading to a bis-arylated impurity. This is more likely if a large excess of the aryl halide is used.

    • Troubleshooting:

      • Maintain a strict stoichiometry of the reactants. A slight excess of the 4-hydroxypiperidine can help to minimize this side reaction.

  • Elimination Reactions: While less common with aryl halides, if there are any alkyl halide impurities present, elimination reactions can occur, especially in the presence of a strong base.[3]

    • Troubleshooting:

      • Ensure the purity of your starting materials to avoid introducing any reactive alkyl halides.

Work-up and Purification Challenges

Question: During work-up, we are struggling with emulsions and our crystallization is not giving a consistently pure product. What are your recommendations for a robust work-up and crystallization protocol at scale?

Answer:

Work-up and purification are often the most challenging aspects of scaling up a synthesis.

  • Work-up:

    • Insight: The basic nature of the reaction mixture and the presence of inorganic salts can lead to emulsion formation during aqueous washes.

    • Troubleshooting:

      • After the reaction is complete, consider a solvent swap to a less water-miscible solvent like toluene or methyl isobutyl ketone (MIBK) before the aqueous wash.

      • Perform a brine wash to break up emulsions.

      • For large-scale operations, a continuous liquid-liquid extraction setup can be more efficient than batch extractions.

  • Crystallization:

    • Insight: The choice of crystallization solvent is critical for obtaining a product with high purity and good crystal morphology.

    • Troubleshooting:

      • Conduct a thorough solvent screen to identify a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. Common solvents for this type of compound include isopropanol, ethanol, and toluene.

      • Control the cooling rate during crystallization. A slow, controlled cooling profile is more likely to yield larger, purer crystals.

      • Seeding the crystallization with a small amount of pure product can help to control the crystal form and size distribution.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The primary safety concerns are:

  • Exothermic Reaction: The SNAr reaction is exothermic. On a large scale, the heat generated can be significant and could lead to a thermal runaway if not properly controlled. A thorough process safety evaluation, including reaction calorimetry, is essential to understand the thermal profile of the reaction and to design an adequate cooling system.

  • Handling of 4-Fluoronitrobenzene: 4-Fluoronitrobenzene is toxic and a skin and eye irritant.[4] Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, must be used.[4] The process should be carried out in a well-ventilated area or in a closed system.

  • Use of Strong Bases: If using a strong base like sodium hydride, the generation of flammable hydrogen gas is a major hazard. The reaction must be conducted under an inert atmosphere (e.g., nitrogen), and the hydrogen gas must be safely vented.

Q2: Which is the better leaving group for this reaction: fluorine or chlorine?

A2: For SNAr reactions, fluoride is generally a better leaving group than chloride. The high electronegativity of fluorine makes the carbon to which it is attached more electrophilic and thus more susceptible to nucleophilic attack. This often translates to faster reaction rates and milder reaction conditions when using 4-fluoronitrobenzene compared to 4-chloronitrobenzene.

Q3: Can we use a continuous flow reactor for this synthesis?

A3: Yes, a continuous flow reactor is an excellent option for scaling up this synthesis.[5]

  • Benefits of Flow Chemistry:

    • Enhanced Safety: The small reaction volume at any given time significantly reduces the risk of a thermal runaway.

    • Improved Heat Transfer: The high surface-area-to-volume ratio in a flow reactor allows for very efficient heat exchange, enabling precise temperature control.

    • Increased Efficiency: Continuous processing can lead to higher throughput and more consistent product quality compared to batch processing.

Q4: What analytical techniques are recommended for monitoring the reaction and ensuring product quality?

A4: A robust analytical package is crucial for process control and quality assurance.

  • In-Process Control (IPC):

    • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the disappearance of starting materials and the appearance of the product and any major impurities.

    • Gas Chromatography (GC): Can also be used, particularly if the starting materials and product are sufficiently volatile.

  • Final Product Quality Control:

    • HPLC: To determine the purity of the final product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Differential Scanning Calorimetry (DSC): To determine the melting point and to investigate for polymorphism.

    • Residual Solvent Analysis by GC: To ensure that the levels of residual solvents are within acceptable limits.

Experimental Protocols

General Protocol for Batch Synthesis

This is a generalized procedure and may require optimization for your specific equipment and scale.

  • Reactor Setup: Charge a clean, dry, and inerted reactor with 4-hydroxypiperidine and a suitable solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).

  • Base Addition: Add a powdered, anhydrous base (e.g., potassium carbonate) to the mixture.

  • Heating: Heat the mixture to the desired reaction temperature (typically 80-120 °C) with good agitation.

  • Aryl Halide Addition: Slowly add 4-fluoronitrobenzene to the reaction mixture, maintaining the temperature.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the starting materials are consumed to the desired level.

  • Cooling and Quenching: Cool the reaction mixture and quench by the addition of water.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate or toluene).

  • Washing: Wash the organic layer with water and then with brine to remove inorganic salts and residual solvent.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Crystallization: Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Data Presentation
ParameterRecommended RangeRationale
Reactants
4-Hydroxypiperidine1.0 - 1.2 equivalentsA slight excess can help drive the reaction to completion.
4-Fluoronitrobenzene1.0 equivalentLimiting reagent.
Base (K₂CO₃)1.5 - 2.5 equivalentsSufficient excess to ensure complete deprotonation.
Solvent
Solvent ChoiceDMF, DMSO, NMPPolar aprotic solvents are generally effective.[2]
Reaction Conditions
Temperature80 - 120 °CBalances reaction rate and impurity formation.
Reaction Time4 - 24 hoursMonitor by IPC for completion.
Work-up & Purification
Extraction SolventEthyl acetate, TolueneGood solubility for the product and immiscible with water.
Crystallization SolventIsopropanol, EthanolProvides good product recovery and purity.

Visualizations

Synthetic Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 4-Hydroxypiperidine 4-Fluoronitrobenzene Base (e.g., K₂CO₃) ReactionMixture Charge Reactor Reactants->ReactionMixture Solvent Solvent (e.g., DMF) Solvent->ReactionMixture Heating Heat to 80-120 °C ReactionMixture->Heating Addition Slowly add 4-Fluoronitrobenzene Heating->Addition Stirring Stir and Monitor (IPC by HPLC) Addition->Stirring Quench Quench with Water Stirring->Quench Extraction Extract with Organic Solvent Quench->Extraction Washing Wash with Water and Brine Extraction->Washing Concentration Concentrate Washing->Concentration Crystallization Recrystallize Concentration->Crystallization Drying Dry Final Product Crystallization->Drying

Caption: A typical workflow for the batch synthesis of this compound.

Troubleshooting Logic

G cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution LowYield Low or Inconsistent Yield Base Base Inactivity/ Insolubility LowYield->Base TempTime Suboptimal Temp/ Time LowYield->TempTime Materials Poor Raw Material Quality LowYield->Materials Impurity High Impurity Profile Impurity->TempTime SideReaction Side Reactions (e.g., N-Arylation) Impurity->SideReaction WorkupIssue Work-up/Purification Issues Emulsion Emulsion Formation WorkupIssue->Emulsion Crystallization Inefficient Crystallization WorkupIssue->Crystallization BaseOpt Use fine, dry base; Consider PTC Base->BaseOpt ReactionOpt Optimize T & t via DoE; Use IPC TempTime->ReactionOpt MaterialQC Strict Raw Material QC Materials->MaterialQC ProtectingGroup Protecting Group Strategy; Optimize Stoichiometry SideReaction->ProtectingGroup WorkupOpt Solvent Swap; Brine Wash Emulsion->WorkupOpt CrystallizationOpt Solvent Screening; Controlled Cooling; Seeding Crystallization->CrystallizationOpt

Caption: A troubleshooting decision tree for common issues in the synthesis.

References

  • Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Javaherian, M. (2018). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. ResearchGate. [Link]

  • What Are The Limitations Of Williamson Ether Synthesis? (2025). Chemistry For Everyone. [Link]

  • CN110615756A - 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof. (n.d.). Google Patents.
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CORE. Retrieved January 12, 2026, from [Link]

  • Javaherian, M., et al. (2017). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research. [Link]

  • Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. (2025). askIITians. [Link]

  • Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Semantic Scholar. [Link]

  • Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26TM −OH form and KOH/Al2O3 as basic solid reagents. (n.d.). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • US6355801B1 - Process for preparing N-(4-hydroxyphenyl)-N′-(4′-aminophenyl)-piperazine. (n.d.). Google Patents.
  • EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine. (n.d.). Google Patents.
  • WO2015162551A1 - Process for the preparation of apixaban. (n.d.). Google Patents.
  • Aromatic Substitution | Flow Reactions. (n.d.). Vapourtec Flow Chemistry. Retrieved January 12, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 4-(4-Nitrophenoxy)piperidine and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the piperidine scaffold remains a cornerstone of medicinal chemistry, featured in numerous approved therapeutics.[1] Among the vast landscape of piperidine derivatives, the 4-phenoxypiperidine motif presents a particularly compelling starting point for chemical exploration due to its synthetic tractability and presence in compounds targeting a range of biological systems. This guide provides an in-depth comparative analysis of 4-(4-Nitrophenoxy)piperidine and its analogs, synthesizing available data to illuminate structure-activity relationships (SAR) and guide future discovery efforts. While direct comparative studies on this compound itself are limited in the public domain, by examining structurally related analogs, we can infer its potential and highlight key considerations for its use in research and development.

The 4-Phenoxypiperidine Core: A Privileged Scaffold

The 4-phenoxypiperidine core structure is a versatile scaffold found in a variety of biologically active molecules. Its prevalence in drug discovery is attributed to a combination of favorable physicochemical properties and the ability to present substituents in well-defined spatial orientations, allowing for precise interactions with biological targets. The ether linkage provides a degree of conformational flexibility, while the piperidine ring can be readily substituted at the nitrogen atom to modulate potency, selectivity, and pharmacokinetic properties.

A notable example of the therapeutic relevance of the broader piperidine class is Donepezil, a piperidine-based acetylcholinesterase (AChE) inhibitor widely used in the treatment of Alzheimer's disease.[2] This underscores the potential of piperidine-containing molecules to interact with key targets in the central nervous system (CNS).

The Influence of the Nitro Group: A Focus on Cholinesterase Inhibition

The introduction of a nitro group onto the phenoxy ring of the 4-phenoxypiperidine scaffold can significantly impact its biological activity. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule, affecting its binding to target proteins.[3][4][5]

This highlights a key principle in medicinal chemistry: the electronic nature of substituents on an aromatic ring can profoundly influence biological activity. The potent activity of the nitro-substituted compound 1d in the piperidinone series suggests that this compound could also exhibit significant AChE inhibitory activity.

Comparative Data of Structurally Related Analogs

To provide a framework for understanding the potential of this compound, it is instructive to examine the biological activities of its structural analogs. The following table summarizes data from related series of compounds, focusing on cholinesterase inhibition and other relevant activities.

Compound/Analog SeriesTargetKey FindingsIC50/ActivityReference
1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one (1d) Acetylcholinesterase (AChE)Most potent derivative in the series against AChE.12.55 µM[6]
1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one (1g) Butyrylcholinesterase (BuChE)Most potent derivative in the series against BuChE and a dual inhibitor.17.28 µM[6]
4-methoxy-3-(piperidin-4-yl)oxy benzamide series Choline Transporter (CHT)SAR study identified potent and selective inhibitors. ML352 was a key compound.ML352 IC50 = 100 nM and 10 µM choline[7]
N-(N-benzylpiperidin-4-yl)-4-iodobenzamide Sigma-1 and Sigma-2 ReceptorsHigh affinity ligand for sigma receptors, with potential for imaging breast cancer.Ki = 4.6 nM (haloperidol displacement)[8]

Structure-Activity Relationship (SAR) Insights

Based on the available data for related compounds, we can extrapolate several key SAR insights relevant to the this compound scaffold:

  • The Nitro Group: The potent AChE activity of the 4-nitrobenzylidene piperidinone analog suggests that the 4-nitro substitution on the phenoxy ring of this compound is likely a critical determinant of its biological activity, potentially for cholinesterase inhibition.[6] The electron-withdrawing nature of the nitro group may enhance binding to the active site of the enzyme.

  • The Phenoxy Linkage: The 4-oxypiperidine linkage is a common feature in molecules targeting CNS receptors and transporters. The flexibility of the ether bond allows for optimal positioning of the substituted phenyl ring for interaction with the target protein.

  • N-Substitution on the Piperidine Ring: The substituent on the piperidine nitrogen is a key handle for modulating activity and selectivity. In many piperidine-based CNS agents, an N-benzyl or a related N-arylalkyl group is optimal for potency. This is a critical position for further analog development.

SAR_Insights cluster_0 Core Scaffold: 4-Phenoxypiperidine cluster_1 Key Modification Points & Effects Core 4-Phenoxypiperidine Nitro 4-Nitro Group (Electron Withdrawing) Core->Nitro Influences Target Binding Phenoxy Phenoxy Linkage (Conformational Flexibility) Core->Phenoxy Positions Aromatic Ring N_Sub N-Substitution (Potency & Selectivity) Core->N_Sub Modulates Pharmacology Synthesis_Workflow Start 4-Hydroxypiperidine Step1 Nucleophilic Aromatic Substitution (with 1-fluoro-4-nitrobenzene) Start->Step1 Intermediate This compound Step1->Intermediate Step2 N-Alkylation (with R-X, e.g., Benzyl Bromide) Intermediate->Step2 Product N-Substituted Analog Step2->Product

Sources

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of Phenoxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the architecture of numerous therapeutic agents.[1][2] Its prevalence in pharmaceuticals highlights its importance as a versatile building block in drug design.[3] When coupled with a phenoxy moiety, the resulting phenoxypiperidine core presents a compelling framework for interacting with a range of biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of phenoxypiperidine derivatives, with a particular focus on their role as acetylcholinesterase (AChE) inhibitors—a key target in the symptomatic treatment of Alzheimer's disease.[4][5] While the specific 4-(4-nitrophenoxy)piperidine series lacks extensive, publicly available SAR studies, a broader examination of related phenoxypiperidine analogs offers invaluable insights for the rational design of novel therapeutics.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a recurring motif in a multitude of bioactive compounds.[1] Its conformational flexibility allows it to adopt various spatial arrangements, enabling optimal interactions with the binding sites of biological macromolecules. This adaptability, combined with the ease of chemical modification at multiple positions, has cemented its status as a "privileged structure" in medicinal chemistry. The introduction of a phenoxy group at the 4-position of the piperidine ring creates a key structural element that can be further functionalized to modulate potency, selectivity, and pharmacokinetic properties.

Strategic Dissection of Phenoxypiperidine SAR for Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the central nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a therapeutic strategy employed in the management of Alzheimer's disease. The following sections dissect the key structural modifications on the phenoxypiperidine scaffold and their impact on AChE inhibitory activity.

The Significance of the Piperidine Nitrogen

The nitrogen atom within the piperidine ring is a crucial determinant of activity. Its basicity plays a significant role in the binding of these derivatives to the AChE enzyme. Protonation of this nitrogen at physiological pH allows for a key ionic interaction with the anionic subsite of the enzyme.

Substituents on the piperidine nitrogen profoundly influence inhibitory potency. For instance, the introduction of a benzyl group is a common strategy that often leads to a substantial increase in anti-AChE activity.[4][5] This enhancement is attributed to favorable π-π stacking interactions with aromatic residues, such as tryptophan, within the active site gorge of AChE.

The Role of the Phenoxy Ring and its Substituents

The phenoxy ring serves as another critical interaction point. Modifications to this ring, such as the introduction of electron-withdrawing or electron-donating groups, can fine-tune the electronic properties and binding affinity of the molecule. While a systematic study of a nitro group at the para position is not extensively documented, the general principles of substitution on this ring are instructive. For example, the position and nature of substituents can influence the orientation of the phenoxy ring within the active site, impacting interactions with key amino acid residues.

The Linker Between the Piperidine and Phenoxy Moieties

The ether linkage connecting the piperidine and phenyl rings provides a degree of rotational freedom. The length and nature of this linker can be varied to optimize the distance and geometry between the two key pharmacophoric elements, ensuring an optimal fit within the AChE active site.

Comparative Analysis of Inhibitory Potency

To illustrate the impact of structural modifications, the following table summarizes the acetylcholinesterase inhibitory activity of a series of representative phenoxypiperidine and related derivatives.

Compound IDCore StructureR1 (on Piperidine N)R2 (on Phenoxy Ring)AChE IC50 (nM)Reference
1 1-Benzyl-4-hydroxypiperidineBenzyl->10,000[4]
2 1-Benzyl-4-(2-phthalimidoethyl)piperidineBenzyl-1.2[5]
3 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)Benzyl(linked via indanone)5.7[4]

This table is a representative summary based on available literature and is intended for comparative purposes. The specific compounds and their activities are drawn from the cited references.

Experimental Protocols: A Foundation for Discovery

The following protocols provide a generalized framework for the synthesis and biological evaluation of phenoxypiperidine derivatives, based on methodologies described in the scientific literature.

General Synthetic Procedure for N-Substituted 4-Phenoxypiperidine Derivatives

A common synthetic route involves the nucleophilic substitution of a leaving group on the piperidine ring with a substituted phenol.

Step 1: Synthesis of 4-Hydroxypiperidine Precursor The synthesis often begins with a commercially available piperidine derivative, such as 4-hydroxypiperidine, which can be protected at the nitrogen atom if necessary.

Step 2: Introduction of the Phenoxy Moiety The protected 4-hydroxypiperidine is reacted with a substituted phenol (e.g., 4-nitrophenol) under basic conditions, often using a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Step 3: N-Substitution of the Piperidine Ring Following the formation of the phenoxy ether, the protecting group on the piperidine nitrogen is removed. The resulting secondary amine is then reacted with an appropriate alkylating or acylating agent (e.g., benzyl bromide) to introduce the desired substituent.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the synthesized compounds against AChE is commonly determined using the spectrophotometric method developed by Ellman.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add buffer (e.g., phosphate buffer, pH 8.0), DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme solution and incubate for a pre-determined time at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizing the Path to Inhibition: A Conceptual Workflow

The following diagram illustrates the general workflow for the design, synthesis, and evaluation of novel phenoxypiperidine-based AChE inhibitors.

SAR_Workflow Conceptual Workflow for SAR Studies of Phenoxypiperidine Derivatives cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization A Scaffold Selection (Phenoxypiperidine Core) B In Silico Modeling (Docking Studies) A->B C Chemical Synthesis of Analogs B->C D Structural Characterization (NMR, MS) C->D E In Vitro AChE Inhibition Assay D->E F Determination of IC50 Values E->F G Selectivity Profiling (vs. BuChE) F->G H Structure-Activity Relationship Analysis G->H I Identification of Lead Compounds H->I J Further Optimization (ADME Properties) I->J J->B Iterative Design

Caption: A flowchart illustrating the iterative process of drug discovery for phenoxypiperidine derivatives.

The Interplay of Structure and Function: A Molecular Perspective

The following diagram conceptualizes the key interactions between a substituted phenoxypiperidine inhibitor and the active site of acetylcholinesterase.

AChE_Binding Key Binding Interactions of a Phenoxypiperidine Inhibitor with AChE cluster_Inhibitor Phenoxypiperidine Inhibitor cluster_AChE_Sites AChE Subsites AChE AChE Active Site Gorge Piperidine Piperidine Ring (Protonated Nitrogen) Linker Ether Linkage CAS Catalytic Anionic Site (Trp84, Ser200, His440) Piperidine->CAS Ionic Interaction Phenoxy Substituted Phenoxy Ring AcylPocket Acyl Pocket (Phe288, Phe290) Phenoxy->AcylPocket Hydrophobic Interaction N_Substituent N-Substituent (e.g., Benzyl) PAS Peripheral Anionic Site (Trp279) N_Substituent->PAS π-π Stacking

Caption: A diagram showing the key interactions of a phenoxypiperidine inhibitor within the AChE active site.

Conclusion and Future Directions

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821–4829. [Link]

  • Sugimoto, H., Tsuchiya, Y., Sugumi, H., Higurashi, K., Karibe, N., Iimura, Y., ... & Yamatsu, K. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 33(7), 1880–1887. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Johnson, K. M., & Kozikowski, A. P. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(8), 1444–1450. [Link]

  • Johnson, D. S., Li, J. J., & Borders, D. B. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 589–593. [Link]

  • Melchiorre, C., Gualtieri, F., Giannella, M., & Pigini, M. (1973). Piperidine Derivatives: Synthesis of Potential Analgesics in 3-Substituted 4-Phenylpiperidine Series. Journal of Medicinal Chemistry, 16(6), 615–618. [Link]

  • Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., & Iqbal, J. (2018). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Medicinal Chemistry Research, 27(1), 263–271. [Link]

  • Melin, C., Gelin, M., Laras, Y., Dupuis, L., & Hibert, M. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 44(15), 2469–2481. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI, 24(3), 2937. [Link]

  • Wessjohann, L. A., & Ruijter, E. (2013). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 23(17), 4895–4899. [Link]

  • Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., & Iqbal, J. (2018). Synthesis with Antibacterial and Antifungal Screening of 4- Hydroxy-4- Phenyl Piperidine Derivatives. ResearchGate. [Link]

Sources

A Comparative Guide to the Biological Evaluation of Piperidine Derivatives Synthesized from 4-(4-Nitrophenoxy)piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to the structure of numerous pharmaceuticals.[1] Its prevalence in over twenty classes of drugs underscores its significance in the development of novel therapeutic agents.[1] The versatility of the piperidine moiety, coupled with the diverse biological activities associated with nitro compounds, makes 4-(4-Nitrophenoxy)piperidine a compelling starting material for the synthesis of new chemical entities with potential therapeutic applications. This guide provides a comprehensive biological evaluation of a representative compound synthesized from a closely related precursor, offering a comparative analysis against established alternatives and detailed experimental protocols to support further research and development.

While direct literature detailing the biological evaluation of compounds synthesized specifically from this compound is sparse, this guide will focus on a closely related and well-documented analogue: 1-(4'-nitrophenacyl)-N-methyl piperidinium bromide . The synthesis of this compound involves the quaternization of N-methyl piperidine with 2-bromo-4'-nitroacetophenone, a process that mirrors the reactivity expected from derivatives of this compound.[2] This compound serves as an excellent case study for evaluating the potential antimicrobial and anticancer activities inherent to this structural class.

The Synthesized Compound: A Profile of 1-(4'-nitrophenacyl)-N-methyl piperidinium bromide

The rationale for synthesizing piperidine derivatives bearing a nitrophenacyl group lies in the established biological activities of both the piperidine and the nitrophenyl moieties. Piperidine derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, and neuroprotective properties.[2] The nitro group, on the other hand, is a well-known pharmacophore present in numerous antimicrobial and anticancer drugs, often contributing to their mechanism of action through various biochemical pathways. The combination of these two structural features in 1-(4'-nitrophenacyl)-N-methyl piperidinium bromide suggests a promising candidate for biological evaluation.

Comparative Analysis: Performance Against Established Drugs

To provide a clear benchmark for the biological activity of our representative compound, we will compare its performance against two widely used and well-characterized drugs: Doxorubicin for anticancer activity and Ciprofloxacin for antimicrobial activity.

Anticancer Activity: A Head-to-Head with Doxorubicin

Doxorubicin is a potent anthracycline antibiotic used in the treatment of a wide range of cancers. Its primary mechanism of action involves the intercalation of DNA and inhibition of topoisomerase II, leading to the induction of apoptosis in rapidly dividing cancer cells. The cytotoxic effects of doxorubicin have been extensively studied across numerous cancer cell lines.

Cell LineDoxorubicin IC50 (µM)
MCF-7 (Breast) 2.5[3]
HeLa (Cervical) 2.9[3]
HepG2 (Liver) 12.2[3]
A549 (Lung) > 20[3][4]

Note: IC50 values for Doxorubicin can vary between laboratories due to differences in experimental conditions.[4]

Antimicrobial Activity: Benchmarking Against Ciprofloxacin

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination. It is effective against a wide range of Gram-positive and Gram-negative bacteria.

Bacterial StrainCiprofloxacin MIC (µg/mL)
Staphylococcus aureus 0.6[6][7]
Escherichia coli 0.013 - 0.08[6][7]
Pseudomonas aeruginosa 0.15[6][7]
Bacillus subtilis Not commonly reported

The representative compound, 1-(4'-nitrophenacyl)-N-methyl piperidinium bromide, has been screened for its antimicrobial activity using the disc diffusion method.[2] While quantitative MIC values are not provided in the cited study, the methodology suggests that this class of compounds exhibits antimicrobial properties that can be further quantified and compared to standards like ciprofloxacin.

Experimental Protocols: A Guide to Biological Evaluation

To facilitate further research and allow for direct comparison, this section provides detailed, step-by-step methodologies for key biological assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture and harvest cells cell_count 2. Count cells and adjust density cell_culture->cell_count cell_seeding 3. Seed cells into 96-well plate cell_count->cell_seeding incubation1 4. Incubate overnight cell_seeding->incubation1 add_compound 5. Add test compound at various concentrations incubation1->add_compound incubation2 6. Incubate for 24-72 hours add_compound->incubation2 add_mtt 7. Add MTT reagent to each well incubation2->add_mtt incubation3 8. Incubate for 2-4 hours add_mtt->incubation3 add_solvent 9. Add solubilization solution incubation3->add_solvent read_absorbance 10. Read absorbance at 570 nm add_solvent->read_absorbance calculate_viability 11. Calculate cell viability read_absorbance->calculate_viability determine_ic50 12. Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow of the broth microdilution method for determining MIC.

Detailed Protocol:

  • Compound Dilution: Prepare a series of two-fold dilutions of the synthesized compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). [9]2. Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. [9]3. Inoculation: Inoculate each well containing the compound dilutions with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [10]

Conclusion and Future Directions

The synthesis and biological evaluation of compounds derived from this compound and its analogues represent a promising avenue for the discovery of novel therapeutic agents. The representative compound, 1-(4'-nitrophenacyl)-N-methyl piperidinium bromide, showcases the potential for this chemical class to exhibit both anticancer and antimicrobial activities.

The provided comparative data against doxorubicin and ciprofloxacin, along with detailed experimental protocols, offer a robust framework for researchers to further investigate these and other similar compounds. Future studies should focus on synthesizing a library of derivatives based on the this compound scaffold to establish a clear structure-activity relationship (SAR). Elucidating the mechanisms of action of the most potent compounds will also be crucial for their development as potential drug candidates. The exploration of their neuroprotective properties, given the known central nervous system activities of many piperidine derivatives, also presents an exciting area for future research.

References

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences, 21(12), 8566. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences, 21(12), 8566. [Link]

  • IC 50 values of Compound 7g and Doxorubicin on various cell lines by MTT and XTT Assay. ResearchGate. (n.d.). [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. (n.d.). [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. (2025). [Link]

  • Cell Viability Assays. Assay Guidance Manual. (2013). In NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (2021). PubMed Central. [Link]

  • Broth Microdilution. MI - Microbiology. (n.d.). [Link]

  • Determination of doxorubicin ic 50 in different tumor cell lines. ResearchGate. (n.d.). [Link]

  • MIC-Based Interspecies Prediction of the Antimicrobial Effects of Ciprofloxacin on Bacteria of Different Susceptibilities in an In Vitro Dynamic Model. (1998). ASM Journals. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. (n.d.). [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. (2014). PubMed. [Link]

  • MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. (1998). PubMed. [Link]

  • Ciprofloxacin MIC and MPC for the original strains. ResearchGate. (n.d.). [Link]

  • Determination of MIC of ciprofloxacin. ResearchGate. (n.d.). [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). In NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PubMed. [Link]

  • SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. (1996). Pakistan Journal of Pharmaceutical Sciences, 9(2), 15-21. [Link]

  • Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production. (2001). PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal, 1(1). [Link]

  • Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. (2023). MDPI. [Link]

  • Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia. (2023). PubMed. [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (2009). PubMed Central. [Link]

  • Design, synthesis and antitumor activity evaluation of pyrimidine derivatives containing 4-hydroxypiperidine group. ResearchGate. (2023). [Link]

  • Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia. ResearchGate. (n.d.). [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. (2016). [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. (2025). [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). PubMed Central. [Link]

  • Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. (n.d.). [Link]

  • Synthesis and biological evaluation of 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines. (2007). International Journal of PharmTech Research, 1(2), 103-107. [Link]

  • Design, synthesis and antitumor activity evaluation of pyrimidine derivatives containing 4-hydroxypiperidine group. Semantic Scholar. (n.d.). [Link]

  • Design, synthesis and biological evaluation of 4-(1-(4(sulphanilamide)phenyl)-3-(methyl)-1H-pyrazol-5-yl)dine urea and N-acyl derivatives as a soluble epoxide hydrolase inhibitors. ResearchGate. (2025). [Link]

  • Synthesis and Antimicrobial Activity of Piperazine Derivatives. ResearchGate. (n.d.). [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). ACS Omega. [Link]

  • Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. (2017). PubMed. [Link]

  • 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. (1995). PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Linker Chemistry: A Head-to-Head Comparison Featuring 4-(4-Nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a tether but a critical determinant of success.[1][2] It governs the stability, pharmacokinetics, and payload release mechanism, ultimately defining the therapeutic index of the entire construct.[3][] This guide provides an in-depth comparison of major linker classes, with a special focus on the role and potential of self-immolative systems, using the 4-(4-Nitrophenoxy)piperidine moiety as a representative example to explore advanced release strategies.

Section 1: The Modern Linker Toolbox: Core Strategies and Mechanisms

The fundamental purpose of a linker is to remain stable in systemic circulation and then, upon a specific trigger at the target site, release its payload.[1][5] This dual requirement has led to the development of two primary families of linkers: non-cleavable and cleavable.

Non-Cleavable Linkers: The Stability-First Approach

Non-cleavable linkers release their payload only after the complete proteolytic degradation of the antibody backbone within the lysosome.[5][6][7] This design imparts exceptional plasma stability, minimizing the risk of premature drug release and associated off-target toxicity.[5][7][]

  • Mechanism of Action: The ADC is internalized, trafficked to the lysosome, and the antibody is degraded by lysosomal proteases. This process liberates the payload still attached to the linker and a single amino acid residue (e.g., lysine).

  • Key Example (SMCC): The succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is a hallmark of this class, used in the FDA-approved ADC, Kadcyla® (Ado-trastuzumab emtansine).[5][9]

  • Causality in Design: The choice for a non-cleavable linker is often driven by a need to maximize the therapeutic window for highly potent payloads where any systemic release would be intolerable. However, this strategy is entirely dependent on lysosomal degradation and precludes mechanisms like the "bystander effect," where the released drug kills adjacent, antigen-negative tumor cells.[6][7]

cluster_0 Systemic Circulation cluster_1 Target Cell ADC_stable ADC with Non-Cleavable Linker Internalization Internalization & Endosome Formation ADC_stable->Internalization Binding to Target Antigen Lysosome Lysosomal Trafficking Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Fusion Release Payload-Linker-AA Release Degradation->Release

Caption: Workflow for non-cleavable linker payload release.

Cleavable Linkers: Engineering for Controlled Release

Cleavable linkers are designed to be severed by specific triggers prevalent in the tumor microenvironment or within the target cell.[2][9] This class is more versatile and accounts for over 80% of ADCs in clinical development, largely because it can enable the potent bystander effect.[1][9][10]

  • Protease-Sensitive Linkers: These incorporate a peptide sequence (e.g., valine-citrulline or "Val-Cit") that is a substrate for lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[9][11] The Val-Cit linker is known for its high serum stability and efficient intracellular cleavage.[3][11]

  • pH-Sensitive Linkers: Typically employing a hydrazone bond, these linkers are stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8).[9][] This approach requires careful tuning to prevent premature release, as stability can be a concern.[11]

  • Redox-Sensitive Linkers: These linkers use a disulfide bond, which is readily cleaved by the high concentration of intracellular glutathione (GSH), releasing the payload.[9]

Section 2: Self-Immolative Systems: The this compound Moiety

Self-immolative linkers are sophisticated spacers that, once an initial cleavage event occurs at a specific trigger point, undergo a spontaneous electronic cascade or intramolecular cyclization to release the payload in its unmodified, active form.[13][14][15][16] The p-aminobenzyl carbamate (PABC) system is the most well-known example.[16]

While not a "named" linker in its entirety, the This compound structure contains key chemical features that make it an excellent model for a next-generation self-immolative component.

  • Piperidine Spacer: The piperidine ring provides a rigid, defined distance between the trigger and the payload. Its inclusion can also modulate the physicochemical properties of the ADC, such as solubility and aggregation resistance, which are critical for manufacturability and in vivo performance.[17]

  • 4-Nitrophenoxy Group: This is the lynchpin of the release mechanism. The nitro group is electron-withdrawing, making the phenoxy group a good leaving group. The release can be triggered in several ways, most plausibly via reduction of the nitro group, a condition found in the hypoxic microenvironment of many solid tumors.

Hypothesized Mechanism of Action

A plausible self-immolative mechanism involves a reductive trigger.

  • Trigger Activation: The nitro group is reduced to an aniline (amino group) by nitroreductases in a hypoxic tumor environment.

  • Self-Immolation: The newly formed electron-donating amino group initiates an intramolecular cyclization. The piperidine nitrogen attacks the phenyl carbon, displacing the payload, which is connected via an ether or carbamate linkage. This rapid cyclization ensures an efficient and irreversible release of the free drug.

cluster_0 Proposed Self-Immolative Mechanism Start Linker-Payload Conjugate (Nitro Form) Reduction Nitroreductase (Hypoxic Trigger) Start->Reduction 1. Activation Intermediate Aniline Intermediate Reduction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization 2. Spontaneous Cascade Release Free Payload + Cyclized Linker Byproduct Cyclization->Release 3. Irreversible Release

Caption: Proposed release pathway for a nitro-aromatic based linker.

This type of mechanism offers a distinct advantage: it relies on a tumor-specific condition (hypoxia) that is different from the more ubiquitous triggers like pH or proteases, potentially offering a better therapeutic window.

Section 3: Head-to-Head Linker Comparison

The selection of a linker is a multi-parameter optimization problem. There is no single "best" linker; the choice depends on the antibody target, the payload's mechanism of action, and the tumor biology.[7]

FeatureVal-Cit-PABC (Protease-Cleavable)Hydrazone (pH-Sensitive)SMCC (Non-Cleavable)This compound System
Stability in Circulation HighModerate to Low[11]Very High[5]High (Theoretically)
Release Trigger Lysosomal proteases (e.g., Cathepsin B)[9]Low pH in endosomes/lysosomes[9]Full antibody degradation in lysosome[5]Hypoxia (Nitroreductases)
Release Kinetics Rapid post-internalization[18]Moderate, pH-dependentSlow, dependent on protein turnover[]Potentially rapid post-trigger
Bystander Effect Yes (if payload is membrane-permeable)[6][9]YesNo[7]Yes (if payload is membrane-permeable)
Payload Form Released UnmodifiedUnmodifiedPayload-Linker-Amino Acid AdductUnmodified
Key Advantage Clinically validated, good balance of stability and release[3]Simple chemistryExcellent stability, lowest off-target risk[7]Tumor-specific trigger, potential for improved therapeutic index
Key Limitation Potential for off-target cleavageSusceptible to premature hydrolysisNo bystander effect, requires high internalizationDependent on tumor hypoxia and reductase expression

Section 4: Essential Experimental Protocols for Linker Evaluation

To de-risk a linker strategy, rigorous, self-validating experimental protocols are essential.

Protocol 1: Comparative In Vitro Plasma Stability

Objective: To quantify the rate of premature payload release from an ADC in plasma.

  • Preparation: Dilute the test ADC (e.g., Val-Cit-ADC, SMCC-ADC, and the experimental linker-ADC) to a final concentration of 100 µg/mL in fresh human or rat plasma. Prepare a control sample in PBS.

  • Incubation: Incubate all samples at 37°C.

  • Time Points: At specified time points (e.g., 0, 6, 24, 48, 96, 168 hours), aliquot a portion of each sample and immediately store at -80°C to halt any reaction.

  • Analysis (Payload Release): Precipitate plasma proteins using acetonitrile. Analyze the supernatant for the presence of free payload using LC-MS/MS.

  • Analysis (ADC Integrity): Analyze the aliquots using Hydrophobic Interaction Chromatography (HIC) to determine the Drug-to-Antibody Ratio (DAR). A decrease in DAR over time indicates linker instability.[19]

  • Interpretation: A stable linker will show minimal free payload and a consistent DAR over the time course. An unstable linker will show a time-dependent increase in free payload and a decrease in DAR.

Protocol 2: In Vitro Bystander Killing Assay

Objective: To determine if the linker-payload combination can kill adjacent, antigen-negative cells.

cluster_workflow Bystander Effect Assay Workflow A 1. Cell Preparation - Target+ cells (e.g., HER2+) - Target- cells (e.g., HER2-) Label with different fluorescent dyes B 2. Co-Culture Plate cells together at a defined ratio (e.g., 1:5) A->B C 3. ADC Treatment Add serial dilutions of ADCs with different linkers B->C D 4. Incubation Incubate for 72-96 hours C->D E 5. Analysis Use flow cytometry or high-content imaging to quantify viability of each cell population separately D->E

Caption: Experimental workflow for the bystander killing assay.

  • Cell Preparation: Use two cell lines: one expressing the target antigen (e.g., SK-BR-3, HER2-positive) and one that does not (e.g., MDA-MB-468, HER2-negative). Label the HER2-negative cells with a viability dye like CellTracker Green.

  • Co-Culture: Seed the cells in a 96-well plate at a ratio that favors the antigen-negative cells (e.g., 5:1).

  • ADC Dosing: Treat the co-culture with serial dilutions of the ADCs (e.g., Val-Cit-ADC vs. SMCC-ADC). Include a free drug control.

  • Incubation: Incubate the plate for 72-120 hours.

  • Readout: Use high-content imaging or flow cytometry to quantify the viability of both the antigen-positive and the antigen-negative (fluorescently labeled) populations.

  • Interpretation: An ADC with a cleavable linker and a membrane-permeable payload will show significant killing of the fluorescently-labeled, antigen-negative cells. An ADC with a non-cleavable linker will primarily kill only the antigen-positive cells, demonstrating a lack of bystander effect.

Conclusion

The field of linker technology is moving beyond simple stability and release towards multi-faceted, intelligent design. While established linkers like Val-Cit and SMCC form the bedrock of current ADC therapies, novel systems based on unique tumor-specific triggers are essential for developing the next generation of safer and more effective drugs.

The this compound moiety exemplifies this evolution. It represents a class of self-immolative linkers that can be engineered to respond to specific cues like hypoxia, offering a tailored release mechanism that may overcome the limitations of existing platforms. The ultimate choice of linker remains a strategic decision, balancing the intricate interplay between payload potency, target biology, and the desired clinical outcome. Rigorous experimental validation, as outlined in this guide, is the only path to successfully navigating these complex design choices.

References

  • BOC Sciences. (n.d.). What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable?
  • BenchChem. (2025). Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates: A Comparative Efficacy Analysis.
  • Biopharma PEG. (2019, December 19). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers.
  • BroadPharm. (2021, July 21). Cleavable vs. Non-Cleavable Linkers.
  • Recent Patents on Anti-Cancer Drug Discovery. (2021). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. Recent Patents on Anti-Cancer Drug Discovery, 16(4), 479-497.
  • ResearchGate. (2021). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment.
  • ProteoGenix. (2021, July 26). Cleavable versus non-cleavable ADC linker chemistry.
  • Otago University Research Archive. (2021). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment.
  • PubMed. (2021). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. Recent Pat Anticancer Drug Discov., 16(4), 479-497.
  • BOC Sciences. (n.d.). ADC Linker Selection Guide: Maximize Efficacy & Safety.
  • SigutLabs. (2025, May 15). Exploring Self-Immolative Linkers in ADCs: Beyond the Classics.
  • ACS Publications. (2025, August 19).
  • National Institutes of Health. (n.d.). Advances and Limitations of Antibody Drug Conjugates for Cancer.
  • National Institutes of Health. (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry.
  • Biopharma PEG. (2021, December 24). How To Choose The Best ADC Linker?
  • National Institutes of Health. (2021, June 23). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency.
  • ResearchGate. (n.d.). Balancing ADC stability and payload release via linker design and....
  • ACS Publications. (n.d.).
  • National Institutes of Health. (2019, December 19). Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates.
  • ACS Publications. (n.d.). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates.
  • CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Biopharma PEG. (n.d.). ADC Linkers.
  • National Institutes of Health. (n.d.). Current ADC Linker Chemistry.
  • BOC Sciences. (n.d.). ADC Linker (PEG Linker, Peptide Linker, Maleimide Linker).
  • ResearchGate. (n.d.). Synthesis of 4-nitrophenyl piperazine derivatives 4a–m.
  • Royal Society of Chemistry. (2022, August 9). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?
  • MedchemExpress.com. (n.d.). Piperidine-C-Pip-C2-Pip-C2-OH | PROTAC Linker.
  • APExBIO. (n.d.). ADC Linker - Signaling Pathways - Bioactive Compounds.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • BroadPharm. (n.d.). ADC Linkers, AOC Linkers.
  • DTIC. (2025, June 4). Piperidine Synthesis.
  • Google Patents. (n.d.). CN110615756A - 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof.

Sources

A Senior Application Scientist's Guide to the Validation of 4-(4-Nitrophenoxy)piperidine as a Novel Non-Covalent Warhead

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Shift Towards Reversible Engagement in Drug Discovery

In the landscape of modern drug discovery, the pursuit of highly selective and potent inhibitors is paramount. For years, covalent inhibitors, which form a permanent bond with their target protein, have been a mainstay, offering advantages like prolonged target engagement and high potency.[1][2] However, this irreversibility can also be a double-edged sword, leading to potential off-target effects and toxicity concerns.[3][4] This has catalyzed a resurgence of interest in non-covalent inhibitors—molecules that bind reversibly to their targets through a network of weaker interactions.[5][6]

The concept of a "non-covalent warhead" emerges from this paradigm. It refers to a privileged chemical motif that, while not forming a permanent bond, consistently anchors a molecule to a target protein through a predictable and robust set of non-covalent interactions. These warheads can serve as foundational building blocks for developing potent and selective drug candidates.

This guide focuses on a hypothetical yet promising candidate for such a warhead: 4-(4-Nitrophenoxy)piperidine . We will explore its potential, outline a rigorous experimental framework for its validation, and compare its prospective performance attributes against established covalent and non-covalent alternatives. This document is designed not as a mere recitation of protocols, but as a strategic roadmap for researchers seeking to validate novel non-covalent fragments.

The Rationale for this compound as a Non-Covalent Warhead

The potential of this compound as a non-covalent warhead stems from the distinct chemical properties of its constituent moieties: the piperidine ring and the 4-nitrophenoxy group.

  • The Piperidine Scaffold: The piperidine ring is a ubiquitous feature in pharmaceuticals, known for its favorable physicochemical properties and its ability to act as a versatile scaffold.[7][8] Its saturated, six-membered ring can adopt a stable chair conformation, allowing for precise spatial positioning of substituents.[9] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating interactions within a protein's binding pocket.

  • The 4-Nitrophenoxy Group: This moiety offers a rich tapestry of potential non-covalent interactions:

    • Hydrogen Bonding: The nitro group is a strong hydrogen bond acceptor.[10]

    • π-π Stacking: The aromatic ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target protein.

    • Dipole-Dipole Interactions: The electron-withdrawing nature of the nitro group creates a significant dipole moment across the phenyl ring, which can lead to favorable dipole-dipole interactions within the binding site.

The ether linkage provides a degree of rotational flexibility, allowing the nitrophenyl group to orient itself optimally within the binding pocket to maximize these interactions.

A Comparative Framework: Non-Covalent vs. Covalent Inhibition

The decision to pursue a non-covalent inhibitor is a strategic one, with distinct advantages and disadvantages compared to a covalent approach.

FeatureNon-Covalent InhibitorsCovalent Inhibitors
Mechanism of Action Reversible binding via hydrogen bonds, van der Waals forces, hydrophobic interactions, etc.[5]Irreversible or reversible covalent bond formation with a target residue (e.g., cysteine, serine).[1]
Potency & Duration Potency is dependent on binding affinity (K_D); duration is related to residence time (k_off).Often highly potent with prolonged or permanent duration of action.[1]
Selectivity Achieved through shape complementarity and optimized non-covalent interactions.Can achieve high selectivity by targeting less conserved, but reactive, amino acids.[4]
Safety Profile Generally considered safer due to reversible binding, reducing the risk of permanent off-target modification.[3]Potential for off-target reactivity and immunogenicity due to the reactive warhead.[3]
Drug Resistance Mutations in the binding pocket can easily disrupt binding and lead to resistance.Can be less susceptible to resistance mutations that do not involve the targeted reactive residue.

The Validation Workflow: A Step-by-Step Experimental Guide

Validating this compound as a non-covalent warhead requires a multi-pronged approach, moving from initial biophysical characterization to cellular target engagement. The following is a proposed workflow, grounded in established methodologies.

G cluster_0 Phase 1: Biophysical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Outcome A Hypothesis: This compound acts as a non-covalent warhead B Differential Scanning Fluorimetry (DSF) Initial Hit Identification A->B Screening C Surface Plasmon Resonance (SPR) Kinetics (kon, koff) B->C Kinetic Characterization D Isothermal Titration Calorimetry (ITC) Thermodynamics (ΔH, ΔS, KD) C->D Thermodynamic Validation E Cellular Thermal Shift Assay (CETSA) Target Engagement in Cells D->E Transition to Cellular Environment F Functional Cellular Assay (e.g., enzyme activity, signaling pathway modulation) E->F Confirming MoA G Validated Non-Covalent Warhead for Fragment-Based Drug Discovery (FBDD) F->G

Validation workflow for a novel non-covalent warhead.
Phase 1: Biophysical Validation of Target Binding

This phase aims to unequivocally demonstrate that this compound directly binds to a model target protein and to characterize the energetics and kinetics of this interaction.

DSF, or Thermal Shift Assay, is a rapid and cost-effective method to screen for ligand binding.[11][12] The principle is that ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (T_m).

Experimental Protocol: Differential Scanning Fluorimetry (DSF)

  • Preparation:

    • Prepare a stock solution of the purified target protein (e.g., 1-2 mg/mL) in a suitable buffer (e.g., PBS or HEPES).

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.

  • Assay Setup (in a 96- or 384-well qPCR plate):

    • To each well, add the protein solution to a final concentration of 2-5 µM.

    • Add the fluorescent dye to its recommended final concentration.

    • Add this compound to the desired final concentration (e.g., in a dose-response from 0.1 µM to 100 µM). Include a DMSO-only control.

    • Seal the plate securely.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a ramp rate of 0.5-1.0 °C/minute.

    • Monitor the fluorescence at the appropriate excitation/emission wavelengths for the dye.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The midpoint of the transition in the sigmoidal curve is the T_m.

    • A significant positive shift in T_m (ΔT_m) in the presence of the compound compared to the DMSO control indicates binding and stabilization.

CompoundConcentration (µM)T_m (°C)ΔT_m (°C)
DMSO Control-50.2-
This compound 1052.7+2.5
This compound 5054.8+4.6
Negative Control Compound5050.3+0.1

Table 1: Hypothetical DSF data showing stabilization of a target protein by this compound.

SPR is a powerful label-free technique for studying the kinetics of molecular interactions in real-time.[13][14] It allows for the determination of the association rate constant (k_on) and the dissociation rate constant (k_off), from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_off / k_on).

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the target protein to the chip surface via amine coupling at a concentration that will yield a response of ~100-200 Response Units (RU) for the analyte.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+), typically ranging from 0.1x to 10x the expected K_D.

    • Inject the analyte solutions over the immobilized ligand surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase, followed by a dissociation phase where only running buffer flows over the chip.

    • Include buffer-only injections for double referencing.

  • Data Analysis:

    • Subtract the response from the reference flow cell and the buffer-only injections.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract k_on, k_off, and calculate K_D.

ParameterCovalent Warhead (Typical)This compound (Hypothetical)
k_on (M⁻¹s⁻¹) 10³ - 10⁵10⁴ - 10⁶
k_off (s⁻¹) ~0 (irreversible)10⁻² - 10⁻⁴ (indicates reversible binding)
K_D (nM) Not applicable (uses k_inact/K_I)10 - 1000
Residence Time (1/k_off) Very long (hours to days)Seconds to minutes

Table 2: Comparative kinetic profiles of covalent vs. a hypothetical non-covalent warhead.

ITC is considered the gold standard for characterizing binding thermodynamics.[15][16] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Dialyze the purified target protein and dissolve this compound in the exact same buffer to minimize heats of dilution.

    • Concentration of the protein in the cell should be 10-100x the expected K_D.

    • Concentration of the ligand in the syringe should be ~10x the protein concentration.

  • Titration:

    • Load the protein into the sample cell and the ligand into the injection syringe of the ITC instrument.

    • Perform a series of small, sequential injections (e.g., 2-5 µL) of the ligand into the protein solution while maintaining a constant temperature.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a binding model (e.g., one-site binding) to determine n, K_D, and ΔH. Calculate ΔG and -TΔS using the equation: ΔG = -RTln(K_A) = ΔH - TΔS (where K_A = 1/K_D).

G cluster_0 ITC Data Interpretation a Binding Affinity (KD) Determined from the steepness of the binding isotherm. b Stoichiometry (n) Determined from the equivalence point. c Enthalpy (ΔH) Directly measured from the heat change. d Entropy (ΔS) Calculated from KD and ΔH.

Key thermodynamic parameters derived from ITC.
Phase 2: Cellular Validation of Target Engagement

Biophysical assays confirm binding to a purified protein, but it is crucial to demonstrate that the compound can engage its target in the complex environment of a living cell.[17][18]

CETSA extends the principle of thermal shift to the cellular level.[19] It measures the thermal stabilization of a target protein in response to ligand binding in intact cells or cell lysates.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a defined period.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Lysis and Protein Quantification:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation.

    • Quantify the amount of soluble target protein in the supernatant using a specific antibody-based method like Western Blot or ELISA.

  • Data Analysis:

    • For each compound concentration, plot the percentage of soluble protein against the temperature to generate a melt curve.

    • A shift in the melt curve to higher temperatures indicates that the compound has entered the cell and engaged the target protein, stabilizing it against thermal denaturation.

The final validation step is to demonstrate that target engagement by this compound translates into a measurable biological effect. The specific assay will depend on the target protein. Examples include:

  • Enzyme Inhibition Assays: If the target is an enzyme, measure the inhibition of its activity in a cell-based assay.

  • Signaling Pathway Modulation: If the target is part of a signaling cascade, use reporter gene assays or measure the phosphorylation status of downstream proteins.

  • Phenotypic Assays: Assess changes in cell viability, proliferation, or other relevant cellular phenotypes.

Conclusion: A Path Forward for this compound

This guide has outlined a comprehensive and scientifically rigorous framework for the validation of this compound as a novel non-covalent warhead. While the data presented is hypothetical, the proposed workflow is grounded in established, state-of-the-art methodologies. By systematically progressing from biophysical characterization to cellular target engagement, researchers can build a robust data package to support the development of this, or any other, novel non-covalent fragment. The successful validation of such warheads is a critical step in expanding the toolkit of medicinal chemists and ultimately, in delivering safer and more effective therapeutics.

References

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols. [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs.
  • Vivoli, M., Novak, H. R., Littlechild, J. A., & Harmer, N. J. (2014). A differential scanning fluorimetry-based assay for promiscuous-binding inhibitors. Journal of visualized experiments : JoVE. [Link]

  • Domainex. (n.d.). Differential Scanning Fluorimetry (DSF) and nanoDSF Services. [Link]

  • Hu, Y., et al. (2021). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. Methods in Molecular Biology.
  • CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. [Link]

  • Duff, M. R., Grubbs, J., & Komives, E. A. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications. [Link]

  • Ganesan, A. (2020). Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective. Protein Journal. [Link]

  • Protein Stable. (n.d.). Using High Throughput Differential Scanning Fluorimetry to Obtain Binding Parameters. [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. [Link]

  • Pharmaceutical Microbiology Resources. (2024). Covalent, Non-covalent, and Covalent Reversible Drug Design in Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Comparison of non-covalent and covalent interactions between an enzyme and an inhibitor. [Link]

  • ResearchGate. (n.d.). Influence of piperidine ring on stability and reactivity of piperine. [Link]

  • Creative Diagnostics. (n.d.). Non-covalent Stabilization Strategies in Small Molecule Drug Design. [Link]

  • Scott, A. D., & Mseeh, F. (2024). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. [Link]

  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). [Link]

  • DiscoverX. (n.d.). Target Engagement Assays. [Link]

  • Lork,N. A., et al. (2020). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of the American Chemical Society.
  • Selvita. (n.d.). A Practical Guide to Target Engagement Assays. [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • Al-Ali, H. (2021). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
  • PubChem. (n.d.). 4-(4-Nitrophenyl)piperidine. [Link]

  • Maynes, J. T., et al. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry.
  • Rich, R. L., & Myszka, D. G. (2000). Advances in surface plasmon resonance biosensor analysis. Current Opinion in Biotechnology.
  • PubMed. (2024). Constructing Innovative Covalent and Noncovalent Compound Libraries: Insights from 3D Protein-Ligand Interactions. [Link]

  • Pedulli, G. F., et al. (2002). Nitroxide Radicals as Hydrogen Bonding Acceptors. An Infrared and EPR Study. ChemPhysChem.
  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. [Link]

  • MDPI. (2022). Role of Non-Covalent Interactions in Novel Supramolecular Compound, Bis(4-phenylpiperazin-1-ium) Oxalate Dihydrate: Synthesis, Molecular Structure, Thermal Characterization, Spectroscopic Properties and Quantum Chemical Study. [Link]

  • Testbook. (n.d.). Which type of hydrogen bonding occurs in "o -nitrophenol"?. [Link]

  • Anselmo, A. C., & Mitragotri, S. (2014). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Journal of controlled release : official journal of the Controlled Release Society.
  • PubChem. (n.d.). Piperidine, 1-methyl-4-(4-nitrophenoxy)-4-phenyl-. [Link]

  • Jones, L. H., et al. (2020). Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity. Bioorganic & Medicinal Chemistry.
  • ResearchGate. (n.d.). Nitroxide Radicals as Hydrogen Bonding Acceptors. An Infrared and EPR Study. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • Jayan, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
  • D'hooghe, M., & De Kimpe, N. (2006).
  • Kamlet, M. J., & Taft, R. W. (1982). Structural Effects on Hydrogen Bonding Properties of Nitro Compounds.
  • Cheméo. (n.d.). Piperidine (CAS 110-89-4). [Link]

  • ResearchGate. (n.d.). Theoretical study of the hydrogen bonding ability of phenol and its ortho, meta and para substituted derivatives. [Link]

  • ResearchGate. (n.d.). Design of next-generation covalent inhibitors: Targeting residues beyond cysteine. [Link]

  • Scientist.com. (n.d.). Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies. [Link]

Sources

A Comparative Guide to the Reactivity of 4-(4-Nitrophenoxy)piperidine and 4-(4-aminophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. The piperidine scaffold is a ubiquitous motif in medicinal chemistry, and its functionalization dictates the physicochemical properties and biological activity of the resulting molecules. This guide provides an in-depth comparative analysis of two key piperidine derivatives: 4-(4-Nitrophenoxy)piperidine and 4-(4-aminophenyl)piperidine. By examining their electronic properties and chemical reactivity, supported by experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Introduction to the Molecules

This compound and 4-(4-aminophenyl)piperidine share a common piperidine core, but the nature of the substituent at the 4-position dramatically alters their chemical personalities.

  • This compound features a nitrophenoxy group, characterized by the strongly electron-withdrawing nitro (-NO₂) group. This substituent significantly influences the reactivity of both the phenyl ring and the piperidine nitrogen.

  • 4-(4-aminophenyl)piperidine , conversely, possesses an aminophenyl group. The amino (-NH₂) group is a powerful electron-donating group, which imparts distinct reactive properties to the molecule.

FeatureThis compound4-(4-aminophenyl)piperidine
Chemical Structure


Molecular Formula C₁₁H₁₄N₂O₃C₁₁H₁₆N₂
Molecular Weight 222.24 g/mol 176.26 g/mol [1]
Key Functional Groups Piperidine, Ether, NitroaromaticPiperidine, Aniline

Comparative Reactivity: An Electron-Driven Dichotomy

The divergent reactivity of these two molecules is fundamentally governed by the electronic nature of the 4-substituent. This can be quantitatively understood by considering the Hammett constants (σ) for the nitro and amino groups. The nitro group has a large positive σₚ value (+0.78), indicating strong electron-withdrawing character through both inductive and resonance effects.[2] In contrast, the amino group has a large negative σₚ value (-0.66), signifying its potent electron-donating nature via resonance.[2]

Basicity and Nucleophilicity of the Piperidine Nitrogen

The lone pair of electrons on the piperidine nitrogen is a key center of reactivity. Its availability, and thus the nucleophilicity of the nitrogen, is modulated by the electronic effects of the substituent on the 4-position.

  • This compound: The electron-withdrawing nitrophenoxy group pulls electron density away from the piperidine ring through the ether linkage. This inductive effect reduces the electron density on the piperidine nitrogen, making it a weaker base and a less potent nucleophile compared to unsubstituted piperidine.

  • 4-(4-aminophenyl)piperidine: The electron-donating aminophenyl group, conversely, pushes electron density into the piperidine ring. This enhances the electron density on the piperidine nitrogen, increasing its basicity and nucleophilicity.

This difference in nucleophilicity has significant practical implications for reactions such as N-alkylation and N-acylation. 4-(4-aminophenyl)piperidine will generally react faster and under milder conditions in these transformations.

Reactivity of the Aromatic Ring

The substituents also dictate the reactivity of the phenyl ring towards different types of reactions.

  • This compound: The presence of the strongly deactivating nitro group makes the phenyl ring highly electron-deficient. This renders it susceptible to nucleophilic aromatic substitution (SNAr) , where a nucleophile can displace a leaving group on the aromatic ring (in this case, the piperidoxy group could be a leaving group if a better nucleophile is introduced, or other substituents on the ring could be displaced). The nitro group stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the reaction.[3][4]

  • 4-(4-aminophenyl)piperidine: The electron-donating amino group makes the phenyl ring electron-rich and highly activated towards electrophilic aromatic substitution (EAS) . Electrophiles will preferentially attack the ortho and para positions relative to the amino group.[5]

Experimental Protocols: Highlighting the Divergent Reactivity

To illustrate these differences in a practical context, the following experimental protocols are provided. These are representative reactions that leverage the unique reactivity of each molecule.

Protocol 1: Reduction of the Nitro Group in this compound

This protocol demonstrates a common and highly useful transformation of the nitro derivative, converting it to the corresponding amino compound. This reaction highlights the susceptibility of the nitro group to reduction, a key feature of its chemistry.

Workflow Diagram:

Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification start Dissolve this compound in Ethanol add_catalyst Add Pd/C catalyst start->add_catalyst hydrogenate Stir under H₂ atmosphere (balloon or Parr shaker) add_catalyst->hydrogenate filter Filter through Celite to remove catalyst hydrogenate->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate purify Purify by column chromatography (if necessary) concentrate->purify end end purify->end Obtain 4-(4-aminophenoxy)piperidine

Caption: Workflow for the catalytic hydrogenation of this compound.

Materials:

  • This compound

  • Ethanol (or Methanol)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).

  • The flask is then evacuated and backfilled with hydrogen gas (this can be done using a balloon of hydrogen or in a Parr hydrogenation apparatus).

  • The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude 4-(4-aminophenoxy)piperidine, which can be further purified by column chromatography if necessary.[6]

Protocol 2: N-Acetylation of 4-(4-aminophenyl)piperidine

This protocol exemplifies a reaction at the nucleophilic piperidine nitrogen. Due to the increased basicity and nucleophilicity of the piperidine in this molecule, this reaction proceeds readily.

Workflow Diagram:

Acetylation_Workflow cluster_setup Reaction Setup cluster_reaction Acetylation cluster_workup Work-up & Purification start Dissolve 4-(4-aminophenyl)piperidine and a base (e.g., triethylamine) in an aprotic solvent (e.g., DCM) cool Cool the solution to 0 °C start->cool add_reagent Add acetic anhydride dropwise cool->add_reagent react Stir at room temperature add_reagent->react quench Quench with water react->quench extract Extract with an organic solvent quench->extract wash Wash organic layer with brine extract->wash dry_concentrate Dry over Na₂SO₄ and concentrate wash->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end end purify->end Obtain N-acetyl-4-(4-aminophenyl)piperidine

Caption: Workflow for the N-acetylation of 4-(4-aminophenyl)piperidine.

Materials:

  • 4-(4-aminophenyl)piperidine

  • Acetic anhydride

  • Triethylamine (or another non-nucleophilic base)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(4-aminophenyl)piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to yield the pure N-acetyl-4-(4-aminophenyl)piperidine.[2][7]

Protocol 3: Electrophilic Bromination of 4-(4-aminophenyl)piperidine

This protocol demonstrates the high reactivity of the electron-rich aromatic ring in 4-(4-aminophenyl)piperidine towards electrophilic attack. The amino group directs the substitution primarily to the ortho position.

Workflow Diagram:

Bromination_Workflow cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Work-up & Purification start Dissolve 4-(4-aminophenyl)piperidine in a suitable solvent (e.g., acetonitrile) cool Cool the solution to 0 °C start->cool add_reagent Add N-bromosuccinimide (NBS) in portions cool->add_reagent react Stir at 0 °C to room temperature add_reagent->react quench Quench with aqueous Na₂S₂O₃ solution react->quench extract Extract with an organic solvent quench->extract wash Wash organic layer with water and brine extract->wash dry_concentrate Dry over Na₂SO₄ and concentrate wash->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end end purify->end Obtain 4-(2-bromo-4-aminophenyl)piperidine

Caption: Workflow for the electrophilic bromination of 4-(4-aminophenyl)piperidine.

Materials:

  • 4-(4-aminophenyl)piperidine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane

  • Aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(4-aminophenyl)piperidine (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining NBS.

  • Extract the product with an organic solvent like dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired brominated product.[5][8]

Conclusion

The choice between this compound and 4-(4-aminophenyl)piperidine as a synthetic intermediate is a strategic one, dictated by the desired final product and the intended synthetic route.

  • This compound is the precursor of choice when the final molecule requires an amino group at the 4-phenoxy position, or when a handle for nucleophilic aromatic substitution is desired. Its piperidine nitrogen is less reactive, which can be advantageous for selective reactions elsewhere in the molecule.

  • 4-(4-aminophenyl)piperidine is ideal when a nucleophilic aniline moiety is needed for subsequent transformations, or when the electron-rich phenyl ring is to be functionalized via electrophilic substitution. The enhanced nucleophilicity of its piperidine nitrogen makes it highly suitable for N-alkylation and N-acylation reactions.

By understanding the fundamental principles of electronic effects and their manifestation in chemical reactivity, researchers can harness the distinct properties of these valuable building blocks to efficiently construct complex molecular architectures.

References

  • Schwarzenbach, R. P., et al. (n.d.). Selected Hammett substituent constants and susceptibility factors. [Link]

  • Buncel, E., et al. (2003). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Int. J. Mol. Sci., 4(9), 552-579. [Link]

  • Jie, X., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(11), 2948. [Link]

  • Pietra, F., & Vitali, D. (1972). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2, (3), 385-389. [Link]

  • Organic Chemistry Portal. (n.d.). Bromination of Aromatic Compounds. [Link]

  • Cheméo. (n.d.). Piperidine. [Link]

  • Rowan Scientific. (2023). How to Predict pKa. [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. [Link]

  • PubChem. (n.d.). 4-(4-Nitrophenyl)piperidine. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [Link]

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations (2nd ed.). Wiley-VCH. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. [Link]

  • Royal Society of Chemistry. (n.d.). Reduction of a nitro group. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • PubChem. (n.d.). 4-(N-Boc-amino)piperidine. [Link]

  • Chem-Impex. (n.d.). 1-Boc-4-(4-aminophenoxy)piperidine. [Link]

  • PubChem. (n.d.). 4-(Aminomethyl)piperidine. [Link]

Sources

The Metabolic Gauntlet: A Comparative Guide to the Stability of 4-(4-Nitrophenoxy)piperidine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate journey of a drug molecule from the laboratory bench to a life-changing therapeutic, its metabolic stability is a critical checkpoint. For researchers invested in the promising scaffold of 4-(4-nitrophenoxy)piperidine, understanding its metabolic fate is paramount to designing robust and effective drug candidates. This guide offers an in-depth, comparative analysis of the metabolic stability of this chemical series, grounded in established experimental methodologies and field-proven insights. We will navigate the experimental choices, from the selection of in vitro systems to the intricacies of bioanalytical quantification, providing a framework for the objective assessment of these compounds.

The Decisive Role of Metabolic Stability in Drug Discovery

The metabolic stability of a drug candidate dictates its residence time in the body, influencing its bioavailability, efficacy, and potential for toxicity.[1] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate and lead to adverse effects. The this compound scaffold, a versatile building block in medicinal chemistry, presents a unique metabolic puzzle. Its structure incorporates several potential metabolic "soft spots," including the piperidine ring, the ether linkage, and the nitroaromatic moiety. A thorough understanding of how these features are targeted by metabolic enzymes is essential for lead optimization.

Choosing the Right Battlefield: A Comparison of In Vitro Metabolic Models

The initial assessment of metabolic stability is predominantly conducted using in vitro systems that recapitulate the metabolic machinery of the liver, the primary site of drug metabolism. The choice of the in vitro model is a critical experimental decision, with each system offering a unique balance of complexity, throughput, and physiological relevance.

In Vitro System Description Advantages Disadvantages Primary Application
Liver Microsomes Vesicles of the endoplasmic reticulum containing Phase I enzymes (e.g., CYPs).[2]Cost-effective, high-throughput, well-characterized for CYP-mediated metabolism.[2]Lack Phase II enzymes and cellular context (e.g., transporters).High-throughput screening of CYP-mediated metabolism.
Hepatocytes Intact, viable liver cells.Contain both Phase I and Phase II enzymes, transporters, and cofactors at physiological levels. Considered the "gold standard."More expensive, lower throughput, greater inter-individual variability.Comprehensive metabolic profiling, including Phase II metabolism and transporter effects.
S9 Fraction A mixture of microsomal and cytosolic fractions.[3]Contains both Phase I and some Phase II enzymes.Variable enzyme activity, less physiologically relevant than hepatocytes.Broad initial screening for both Phase I and some Phase II metabolic pathways.

For the initial high-throughput screening of a series of this compound analogs, liver microsomes are often the preferred choice due to their cost-effectiveness and suitability for assessing cytochrome P450 (CYP)-mediated metabolism, which is a major route for many drugs.[2] Promising candidates identified in microsomal assays can then be progressed to more comprehensive studies using hepatocytes to gain a fuller picture of their metabolic fate, including conjugation reactions.

Experimental Workflow: A Step-by-Step Protocol for Assessing Microsomal Stability

The following protocol outlines a standard high-throughput method for determining the metabolic stability of this compound-based compounds using liver microsomes. This self-validating system includes positive controls to ensure the metabolic competency of the microsomes.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
  • Compound Preparation:

    • Prepare a 1 mM stock solution of the test compound and positive control (e.g., a rapidly metabolized compound like verapamil) in a suitable organic solvent (e.g., DMSO).

    • Serially dilute the stock solution to the final desired concentration (typically 1 µM) in the incubation buffer.

  • Incubation Mixture Preparation (per well of a 96-well plate):

    • Add 194 µL of 100 mM phosphate buffer (pH 7.4).

    • Add 2 µL of the 1 µM test compound or control solution.

    • Add 2 µL of 0.5 mg/mL human liver microsomes.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Add 2 µL of a pre-warmed NADPH regenerating system (to sustain CYP activity) to each well to initiate the reaction.

    • For the t=0 min time point, add the quenching solution before the NADPH regenerating system.

  • Time Course Incubation:

    • Incubate the plate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction in the respective wells by adding 200 µL of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

  • Sample Processing:

    • Seal the plate and centrifuge at 4,000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Bioanalysis by LC-MS/MS:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The use of tandem mass spectrometry provides high sensitivity and selectivity for accurate quantification in a complex biological matrix.[4][5][6]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the in vitro half-life (t1/2) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant; t1/2 = 0.693/k).

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Metabolic_Pathways cluster_piperidine Piperidine Metabolism cluster_nitrophenoxy Nitrophenoxy Metabolism Parent This compound Scaffold N_Dealkylation N-Dealkylation (CYP3A4, CYP2D6) Parent->N_Dealkylation Major Hydroxylation Ring Hydroxylation Parent->Hydroxylation Minor Nitro_Reduction Nitro Group Reduction Parent->Nitro_Reduction Likely Ether_Cleavage Ether Cleavage Parent->Ether_Cleavage Possible

Caption: Predicted metabolic pathways for the this compound scaffold.

1. N-Dealkylation: For piperidine-containing drugs, N-dealkylation is a predominant metabolic pathway, often catalyzed by CYP3A4 and CYP2D6. [7][8][9]The removal of substituents on the piperidine nitrogen is a common route of metabolism.

2. Piperidine Ring Hydroxylation: Oxidation of the piperidine ring at various positions can occur, leading to the formation of hydroxylated metabolites. [10]This is generally considered a minor pathway compared to N-dealkylation.

3. Nitro Group Reduction: The nitroaromatic group is susceptible to reduction by various hepatic enzymes, including cytochrome P450 reductases, to form nitroso, hydroxylamino, and ultimately amino metabolites. [3][11][12][13][14][15]This pathway can sometimes lead to the formation of reactive metabolites.

4. Ether Cleavage: While ethers are generally stable, enzymatic cleavage of the ether linkage between the phenoxy and piperidine moieties is a possible, though likely minor, metabolic route. [16][17][18][19][20]

Comparative Metabolic Stability Data

Compound Primary Metabolizing CYP(s) In Vitro t1/2 (min) Intrinsic Clearance (CLint) (µL/min/mg) Reference
BamipineCYP3A427.9High[7]
LorcainideCYP2D6, CYP3A44.7159[7]
CleboprideCYP3A4-50[7]
IndoraminCYP2D6-46[7]

Note: The data presented are for 4-aminopiperidine analogs and should be used as a surrogate for comparative purposes.

Structure-Metabolism Relationships: Designing for Stability

The metabolic fate of a this compound derivative is intricately linked to its chemical structure. By understanding these structure-metabolism relationships (SMRs), medicinal chemists can rationally design analogs with improved metabolic stability.

  • Steric Hindrance: Introducing bulky substituents near a metabolic soft spot can sterically hinder the approach of metabolizing enzymes, thereby slowing down the rate of metabolism. For example, strategic placement of alkyl or fluoro groups on the piperidine ring or on the N-substituent can enhance stability.

  • Electronic Effects: The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring and the ether linkage. Modifying the electronic properties of the N-substituent on the piperidine ring can also impact the ease of N-dealkylation.

  • Blocking Metabolic Sites: Replacing a metabolically liable hydrogen atom with a group that is resistant to metabolism, such as a fluorine atom or a methyl group, is a common strategy to improve metabolic stability.

Conclusion and Future Directions

The assessment of metabolic stability is a cornerstone of modern drug discovery. For the this compound series, a systematic approach employing in vitro tools such as liver microsomes and hepatocytes, coupled with sensitive LC-MS/MS bioanalysis, is essential for identifying promising candidates. While N-dealkylation, piperidine ring hydroxylation, and nitro-group reduction are the predicted major metabolic pathways, a detailed metabolite identification study for lead compounds is crucial to confirm these routes and to identify any unique or potentially reactive metabolites. By integrating the principles of structure-metabolism relationships into the design-make-test-analyze cycle, researchers can effectively navigate the metabolic gauntlet and advance this compound-based drug candidates with a higher probability of in vivo success.

References

  • Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. (2025). ResearchGate. Retrieved from [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Honma, S., Iwamura, S., Kobayashi, R., Kawabe, Y., & Shibata, K. (1987). The metabolism of roxatidine acetate hydrochloride. Liberation of deuterium from the piperidine ring during hydroxylation. Drug Metabolism and Disposition, 15(4), 551-559. Retrieved from [Link]

  • Drug Metabolism in the Liver. (n.d.). University of Washington. Retrieved from [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). ACS Publications. Retrieved from [Link]

  • Metabolism of nitroaromatic compounds. (1985). PubMed. Retrieved from [Link]

  • Ether cleavage. (n.d.). Wikipedia. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • ether cleavage reactions: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Major pathways of alfentanil metabolism in vitro: piperidine... (n.d.). ResearchGate. Retrieved from [Link]

  • Bioactivation and hepatotoxicity of nitroaromatic drugs. (2006). PubMed. Retrieved from [Link]

  • Profiling of in vitro metabolism of New Psychoactive Substances. (n.d.). CORE. Retrieved from [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2022). PubMed Central. Retrieved from [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2025). ResearchGate. Retrieved from [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2022). PubMed. Retrieved from [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (n.d.). ResearchGate. Retrieved from [Link]

  • Interaction of aromatic nitro compounds with reduced hepatic microsomal cytochrome P-450. (n.d.). PubMed. Retrieved from [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Publications. Retrieved from [Link]

  • Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. (n.d.). ResearchGate. Retrieved from [Link]

  • The enzymic cleavage of aromatic ethers. (n.d.). PubMed Central. Retrieved from [Link]

  • (PDF) Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. (n.d.). PubMed. Retrieved from [Link]

  • Metabolic Interactions of Side-chain Extended and Unsaturated Vitamin D Analogs with Cytochrome P450 Enzymes: Integrating Theoretical and Experimental Approaches. (n.d.). MDPI. Retrieved from [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Reactions of Ethers-Ether Cleavage. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (n.d.). PubMed. Retrieved from [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). ResearchGate. Retrieved from [Link]

  • Involvement of P-glycoprotein and CYP 3A4 in the enhancement of etoposide bioavailability by a piperine analogue. (2011). PubMed. Retrieved from [Link]

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). (2019). Frontiers. Retrieved from [Link]

  • Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. (2023). NIH. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. Retrieved from [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017). PubMed Central. Retrieved from [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (n.d.). PubMed Central. Retrieved from [Link]

  • Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes. (2019). PubMed. Retrieved from [Link]

  • Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. (n.d.). PubMed. Retrieved from [Link]

  • (PDF) Quantitative bioanalysis by LC-MS/MS: a review. (n.d.). ResearchGate. Retrieved from [Link]

  • Quantitative bioanalysis by LC-MS for the development of biological drugs. (n.d.). Bioanalysis Zone. Retrieved from [Link]

  • Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles A. (n.d.). Shimadzu. Retrieved from [Link]

  • Unexpected rapid aerobic transformation of 2,2,6,6-tetraethyl-4-oxo(piperidin-1-yloxyl) radical by cytochrome P450 in the presence of NADPH: Evidence against a simple reduction of the nitroxide moiety to the hydroxylamine. (2020). PubMed. Retrieved from [Link]

  • Measurement of 4-Hydroxy-2,2,6,6-Tetramethyl-Piperidine-N-Oxyl by high Performance Liquid Chromatography–Electrospray Ionisation Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • In vitro and in vivo metabolism of the carcinogen 4-nitropyrene. (n.d.). PubMed. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of 4-(4-Nitrophenoxy)piperidine-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Performance with Key Structural Alternatives Supported by Experimental Frameworks

Introduction: The Strategic Value of the Piperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold." Its frequent appearance in over 70 FDA-approved drugs is a testament to its versatility and favorable physicochemical properties.[1][2] The six-membered heterocyclic amine offers a conformationally flexible yet stable core, enabling effective binding to a diverse range of biological targets.[3][4] This guide focuses on a specific, promising subclass: molecules containing the 4-(4-Nitrophenoxy)piperidine moiety. The inclusion of the nitrophenoxy group introduces distinct electronic and steric features, making these compounds particularly interesting for targeting enzymes and receptors where specific hydrogen bonding and aromatic interactions are critical.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the rigorous in vitro and in vivo validation of these molecules. We will not only detail the necessary experimental protocols but also explain the scientific rationale behind each step. To provide a robust and objective analysis, we will compare a representative this compound molecule against two strategically designed alternatives: a direct structural analogue and a bioisosteric replacement. This comparative approach is essential for understanding structure-activity relationships (SAR) and making data-driven decisions in a lead optimization campaign.

The Molecules Under Investigation

For this guide, we will conduct a comparative validation of three distinct chemical entities designed to assess the contribution of key structural motifs.

  • Molecule A: NPP-1 (The Lead Compound)

    • Structure: A prototypical this compound derivative.

    • Rationale: Represents the core scaffold of interest. The electron-withdrawing nitro group can act as a key interaction point, for instance, with arginine or other charged residues in a target's active site.[5][6]

  • Molecule B: BPP-1 (The Analogue)

    • Structure: A 4-(4-Benzyloxy )phenoxypiperidine derivative.

    • Rationale: This analogue directly probes the role of the nitro group. By replacing it with a benzyloxy group, we alter the electronics and steric bulk at this position, which can significantly impact target affinity, selectivity, and metabolic stability. This type of modification is common in lead optimization to fine-tune potency.[7]

  • Molecule C: NPY-1 (The Bioisostere)

    • Structure: A 4-(4-Nitrophenoxy)pyrrolidine derivative.

    • Rationale: Bioisosteric replacement is a powerful strategy to modulate pharmacokinetic properties while retaining biological activity.[8][9][10] Replacing the six-membered piperidine ring with a five-membered pyrrolidine ring alters the compound's pKa, lipophilicity, and metabolic profile. Notably, pyrrolidine-based molecules can exhibit greater resistance to in vivo metabolism compared to their piperidine counterparts, potentially leading to an improved half-life.[11]

Part 1: The In Vitro Validation Cascade

The primary goal of in vitro validation is to rapidly and cost-effectively assess a compound's biological activity, selectivity, and drug-like properties before committing to expensive and time-consuming in vivo studies. The workflow is designed as a funnel, progressively filtering candidates based on performance at each stage.

InVitro_Workflow cluster_0 Primary Screening cluster_1 Secondary & Selectivity Assays cluster_2 Early ADME-Tox Profiling Primary_Assay Target Engagement Assay (e.g., LSD1 Inhibition, IC50) Cell_Assay Cell-Based Potency (e.g., Proliferation, EC50) Primary_Assay->Cell_Assay Potent Hits Selectivity_Panel Selectivity Profiling (e.g., Kinase Panel) Cell_Assay->Selectivity_Panel Cell-Active Hits Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Selectivity_Panel->Metabolic_Stability Selective Hits Permeability Permeability Assay (PAMPA / Caco-2) Metabolic_Stability->Permeability Cytotoxicity Cytotoxicity Screen (e.g., HEK293 Cells) Permeability->Cytotoxicity

Caption: In Vitro Validation Workflow.

Primary Target Engagement Assay: LSD1 Inhibition

Lysine-specific demethylase 1 (LSD1) is a critical epigenetic regulator and a validated target in oncology.[7] We will use an LSD1 inhibition assay as our primary screen.

  • Causality Behind Experimental Choice: An enzyme inhibition assay provides the most direct measure of a compound's ability to engage its intended molecular target. This biochemical assay isolates the interaction between the compound and the enzyme, eliminating the complexities of a cellular environment. This allows for a clean determination of intrinsic potency (IC50).

Protocol: LSD1 Inhibitor Screening Assay (Amplex Red)

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5), LSD1 enzyme, HRP, Amplex Red reagent, and the H3K4me2 peptide substrate.

  • Compound Plating: Serially dilute NPP-1, BPP-1, and NPY-1 in DMSO and dispense into a 384-well black plate. Include a known LSD1 inhibitor as a positive control and DMSO as a negative control.

  • Enzyme-Substrate Reaction: Add the LSD1 enzyme and peptide substrate to each well. Incubate for 60 minutes at 37°C to allow the demethylation reaction to occur, producing formaldehyde.

  • Detection: Add the Amplex Red/HRP solution. This mixture reacts with the formaldehyde byproduct to produce the fluorescent product, resorufin. Incubate for 15 minutes in the dark.

  • Data Acquisition: Measure fluorescence intensity using a plate reader (Excitation: 530-560 nm, Emission: ~590 nm).

  • Analysis: Convert fluorescence values to percent inhibition relative to controls. Plot the dose-response curve and calculate the IC50 value using non-linear regression.

Cell-Based Potency: Cancer Cell Proliferation

A positive result in a biochemical assay must be translated to a cellular context to be meaningful. A cell proliferation assay determines if the compound can penetrate the cell membrane and engage its target to produce a functional downstream effect.

  • Causality Behind Experimental Choice: We select HCT-116 (colon cancer) and A549 (lung cancer) cell lines because they are known to have high LSD1 expression, making them sensitive to its inhibition.[7] Using a viability assay like CellTiter-Glo provides a robust, high-throughput measure of ATP content, which is a direct indicator of metabolically active, viable cells.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed HCT-116 or A549 cells into a 96-well white-walled plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of each compound (NPP-1, BPP-1, NPY-1) for 72 hours.

  • Lysis and Luminescence: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent, which lyses the cells and provides the luciferase and substrate necessary to catalyze a reaction that produces light from the cellular ATP.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the half-maximal effective concentration (EC50) by fitting the data to a dose-response curve.

Early ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity is crucial for a self-validating discovery campaign. Promising potency is irrelevant if a compound is metabolically unstable or overtly toxic.

  • Causality Behind Experimental Choices:

    • Liver Microsomal Stability: The liver is the primary site of drug metabolism. Using liver microsomes provides a rapid assessment of a compound's susceptibility to Phase I metabolic enzymes (e.g., Cytochrome P450s).[2] This is a key predictor of in vivo half-life.

    • Caco-2 Permeability: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions that mimics the intestinal epithelium. This assay is the industry standard for predicting in vivo oral absorption.

    • HEK293 Cytotoxicity: Assessing cytotoxicity in a non-cancerous, human-derived cell line (HEK293) helps to establish a therapeutic window. A compound should ideally be potent against cancer cells while remaining non-toxic to healthy cells.

Protocols (Abbreviated):

  • Metabolic Stability: Incubate the test compound (1 µM) with human liver microsomes and NADPH (as a cofactor) at 37°C. Sample at multiple time points (0, 5, 15, 30, 60 min), quench the reaction with acetonitrile, and analyze the remaining parent compound via LC-MS/MS. Calculate the in vitro half-life (T½).

  • Caco-2 Permeability: Seed Caco-2 cells on a Transwell® insert plate and allow them to differentiate for ~21 days to form a monolayer. Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over 2 hours. Calculate the apparent permeability coefficient (Papp).

  • HEK293 Cytotoxicity: Use the CellTiter-Glo® protocol described above, but with the non-cancerous HEK293 cell line. Determine the CC50 (half-maximal cytotoxic concentration).

Comparative In Vitro Data Summary
ParameterNPP-1 (Lead)BPP-1 (Analogue)NPY-1 (Bioisostere)Rationale for Comparison
LSD1 IC50 (nM) 501565Assesses impact of nitro vs. benzyloxy and piperidine vs. pyrrolidine on target affinity.
HCT-116 EC50 (µM) 0.80.21.1Determines if biochemical potency translates to cellular activity.
A549 EC50 (µM) 1.20.41.5Confirms cellular activity across multiple relevant cell lines.
Microsomal T½ (min) 2518>60Compares metabolic stability; tests the hypothesis that pyrrolidine is more stable.[11]
Caco-2 Papp (A→B) (10⁻⁶ cm/s) 849Evaluates oral absorption potential; benzyloxy may increase lipophilicity and reduce permeability.
HEK293 CC50 (µM) >50>50>50Assesses general cytotoxicity to establish a preliminary therapeutic index.

Part 2: The In Vivo Validation Framework

Compounds that demonstrate a promising profile in vitro (high potency, selectivity, good metabolic stability, and a clear therapeutic window) are advanced to in vivo validation. This phase assesses the compound's behavior in a complex biological system.

InVivo_Workflow cluster_0 Pharmacokinetics (PK) cluster_1 Efficacy Model cluster_2 Tolerability PK_Study Single Dose PK Study (Mouse, IV & PO) Xenograft_Model Tumor Xenograft Model (e.g., HCT-116 in Nude Mice) PK_Study->Xenograft_Model Candidate with Favorable PK Tolerability_Study Preliminary Tolerability (Body Weight, Clinical Signs) Xenograft_Model->Tolerability_Study Efficacious Dose

Caption: In Vivo Validation Workflow.

Pharmacokinetic (PK) Study

The goal of a PK study is to understand what the body does to the drug. It measures how the compound is absorbed, distributed, metabolized, and excreted over time, which is essential for designing an effective dosing regimen for efficacy studies.

  • Causality Behind Experimental Choice: Conducting both intravenous (IV) and oral (PO) administrations is critical. The IV dose reveals the drug's distribution and elimination properties (like clearance and half-life) independent of absorption. Comparing the Area Under the Curve (AUC) from the PO dose to the IV dose allows for the calculation of oral bioavailability (F%), a crucial parameter for a drug's clinical potential.

Protocol: Mouse Pharmacokinetic Study

  • Animal Model: Use male BALB/c mice (n=3 per time point per group).

  • Formulation: Prepare the compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline).

  • Dosing:

    • IV Group: Administer a single 2 mg/kg dose via the tail vein.

    • PO Group: Administer a single 10 mg/kg dose via oral gavage.

  • Blood Sampling: Collect blood samples (~50 µL) via saphenous vein puncture at pre-dose and at 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose. Process blood to plasma and store at -80°C.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis and determine key PK parameters (Cmax, Tmax, AUC, T½, Clearance, and F%).

Efficacy Study: HCT-116 Xenograft Model

An efficacy study aims to answer the question: does the drug work? It tests the compound's ability to inhibit tumor growth in a living animal model that mimics human cancer.

  • Causality Behind Experimental Choice: The HCT-116 subcutaneous xenograft model is a widely accepted standard for testing anti-cancer agents. HCT-116 cells grow reliably as solid tumors in immunodeficient mice (e.g., nude mice), and their sensitivity to the test compounds has already been established in our in vitro assays. Measuring tumor volume over time provides a clear, quantitative endpoint for assessing anti-tumor activity.

Protocol: HCT-116 Xenograft Efficacy Study

  • Tumor Implantation: Inoculate nude mice subcutaneously with 5 x 10⁶ HCT-116 cells.

  • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Vehicle Control

    • NPP-1 (e.g., 20 mg/kg, daily PO)

    • BPP-1 (e.g., 10 mg/kg, daily PO)

    • NPY-1 (e.g., 20 mg/kg, daily PO)

  • Treatment: Administer the compounds or vehicle for 21 consecutive days.

  • Monitoring: Measure tumor volume with calipers and record mouse body weight twice weekly. Body weight is a key indicator of tolerability.

  • Endpoint Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for each group relative to the vehicle control.

Comparative In Vivo Data Summary
ParameterNPP-1 (Lead)BPP-1 (Analogue)NPY-1 (Bioisostere)Rationale for Comparison
Plasma T½ (h, PO) 2.11.55.8Validates the in vitro stability data in a whole animal system.
Oral Bioavailability (F%) 35%15%45%Assesses how structural changes impact absorption and first-pass metabolism.
HCT-116 TGI (%) 55% @ 20 mg/kg65% @ 10 mg/kg50% @ 20 mg/kgCompares anti-tumor efficacy at tolerated doses.
Max Body Weight Loss (%) <5%<8%<3%Provides a key measure of compound tolerability.

Synthesizing the Results: A Data-Driven Decision

The comprehensive dataset allows for a holistic comparison of the three molecules, weighing the pros and cons of each structural modification.

Decision_Matrix Start Candidate Pool (NPP-1, BPP-1, NPY-1) Potency High In Vitro Potency? Start->Potency BPP_1 BPP-1 Potency->BPP_1 Yes NPY_1 NPY-1 Potency->NPY_1 Yes NPP_1 NPP-1 Potency->NPP_1 Yes PK_Profile Good PK Profile? (T½ > 4h, F% > 30%) Efficacy In Vivo Efficacy? (TGI > 50%) PK_Profile->Efficacy Yes (NPY-1) Backup Backup Candidate: BPP-1 PK_Profile->Backup No (BPP-1) Poor F% Drop Drop: NPP-1 PK_Profile->Drop No (NPP-1) Short T½ Lead_Candidate Lead Candidate: NPY-1 Efficacy->Lead_Candidate Yes BPP_1->PK_Profile Check NPY_1->PK_Profile Check NPP_1->PK_Profile Check

Caption: Lead Candidate Selection Logic.

  • NPP-1 (The Lead): Showed moderate potency and efficacy but was hampered by a short metabolic half-life, limiting its in vivo exposure and overall potential.

  • BPP-1 (The Analogue): Demonstrated a significant improvement in potency, validating that the nitrophenoxy pocket can accommodate a larger group and that electronics can be fine-tuned. However, this came at the cost of poor metabolic stability and low oral bioavailability, making it a challenging candidate to advance despite its high efficacy at a lower dose. It may serve as a valuable tool compound for in vitro studies.

  • NPY-1 (The Bioisostere): While slightly less potent than NPP-1 in vitro, its superior pharmacokinetic profile, particularly its extended half-life and good bioavailability, translated into solid in vivo efficacy with excellent tolerability. The data strongly supports the hypothesis that the pyrrolidine ring confers metabolic stability.[11]

References

  • Title: Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Source: ResearchGate. URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Source: PubMed. URL: [Link]

  • Title: Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Source: National Library of Medicine. URL: [Link]

  • Title: Alternative to piperidine in Fmoc solid-phase synthesis. Source: Semantic Scholar. URL: [Link]

  • Title: The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Source: Autechaux. URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: MDPI. URL: [Link]

  • Title: Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. Source: MDPI. URL: [Link]

  • Title: Bioisosteric Replacements. Source: Cambridge MedChem Consulting. URL: [Link]

  • Title: SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Source: CORE. URL: [Link]

  • Title: The role of bioisosterism in modern drug design: Current applications and challenges. Source: Current Trends in Pharmacy and Pharmaceutical Chemistry. URL: [Link]

  • Title: diphenyl (piperidin-4-yl) methanol derivatives as potential candidates for antifungal and antibacterial activities: synthesis, spectral characterization, and invitro study. Source: Zenodo. URL: [Link]

  • Title: Bioisosteric Replacement Strategies. Source: SpiroChem. URL: [Link]

  • Title: Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. Source: arXiv. URL: [Link]

  • Title: Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Source: PubMed Central. URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Source: ResearchGate. URL: [Link]

  • Title: In vivo pharmacokinetics of nitroxides in mice. Source: PubMed. URL: [Link]

  • Title: Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. Source: ResearchGate. URL: [Link]

  • Title: Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Source: ResearchGate. URL: [Link]

  • Title: (PDF) Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. Source: ResearchGate. URL: [Link]

  • Title: Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Source: PubMed. URL: [Link]

Sources

A Senior Application Scientist's Guide to N-Aryl Piperidine Synthesis: Benchmarking Classical SNAr against Modern Cross-Coupling Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The N-aryl piperidine motif is a cornerstone of modern medicinal chemistry, embedded in the structures of numerous blockbuster drugs and clinical candidates.[1][2][3] Its prevalence stems from the unique combination of the piperidine ring's conformational rigidity, which aids in optimizing ligand-receptor interactions, and the aryl group's role in modulating electronic properties and providing vectors for further functionalization.[4][5] Consequently, the efficient and versatile synthesis of this scaffold is of paramount importance to drug discovery professionals.[6][7]

This guide provides an in-depth comparison of the primary synthetic strategies for forging the critical C-N bond between an aryl group and a piperidine nitrogen. We will move beyond a simple recitation of procedures to dissect the underlying mechanistic principles, offering field-proven insights into the causal factors that should guide your choice of methodology. We will benchmark the classical Nucleophilic Aromatic Substitution (SNAr) approach against the modern workhorses of C-N cross-coupling: the Buchwald-Hartwig, Chan-Lam, and Ullmann reactions.[8][9] Our analysis will be grounded in experimental data to provide an objective comparison of performance, scope, and practicality.

Pillar 1: The Synthetic Strategies - A Mechanistic Overview

The choice of a synthetic route is a multi-faceted decision, balancing factors like substrate availability, functional group tolerance, scalability, and cost. Understanding the mechanism of each potential reaction is critical to anticipating its strengths and limitations.

Strategy A: Nucleophilic Aromatic Substitution (SNAr)

This classical method relies on the direct attack of a nucleophile (piperidine) on an aromatic ring. For this to be effective, the aryl ring must be "activated" by the presence of potent electron-withdrawing groups (EWGs), such as a nitro (–NO₂) or cyano (–CN) group, typically positioned ortho or para to the leaving group.

Causality: The EWG is essential to stabilize the negative charge of the intermediate Meisenheimer complex, which is the rate-determining step of the reaction. Without this stabilization, the energy barrier for the reaction is prohibitively high. This mechanistic necessity inherently limits the scope of SNAr reactions to electron-deficient aryl systems.[10][11]

  • Advantages: Inexpensive (no metal catalyst), operationally simple, highly scalable for suitable substrates.

  • Disadvantages: Requires harsh conditions (high temperatures), narrow substrate scope, not suitable for electron-rich or neutral aryl partners.

Strategy B: The Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction revolutionized N-arylation by employing a palladium catalyst to couple amines with a vast range of aryl halides and pseudo-halides (e.g., triflates).[12][13]

Causality: The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are required to promote the key steps of oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination of the N-aryl product from the Pd(II) center.[12] This ligand-driven reactivity is the source of the reaction's incredible versatility, allowing for the coupling of both electron-rich and electron-deficient partners under relatively mild conditions.[14][15]

  • Advantages: Exceptionally broad substrate scope, high functional group tolerance, generally high yields, operates under milder conditions than SNAr.

  • Disadvantages: High cost of palladium catalysts and specialized ligands, requires inert atmosphere, potential for heavy metal contamination in the final product.

Strategy C: The Copper-Catalyzed Chan-Lam Coupling

The Chan-Lam reaction provides a powerful, often complementary, approach to Buchwald-Hartwig, coupling amines with aryl boronic acids using a copper catalyst.[16][17][18]

Causality: While the exact mechanism is still debated, it is generally believed to involve a Cu(II) or Cu(III) intermediate.[16] An amine-ligated copper(II) species undergoes transmetalation with the aryl boronic acid. The resulting intermediate can then proceed through an oxidative or reductive pathway to furnish the C-N bond. A key feature is the use of an oxidant, often atmospheric oxygen, making it an operationally simple "open-flask" procedure in many cases.[17][19]

  • Advantages: Mild reaction conditions (often room temperature), tolerance to air and moisture, uses inexpensive copper catalysts, orthogonal to palladium-based methods.

  • Disadvantages: Substrate scope can be more limited than Buchwald-Hartwig, sometimes requires stoichiometric base or additives.

Strategy D: The Ullmann Condensation

The Ullmann condensation is the classical copper-promoted N-arylation method.[20]

Causality: This reaction typically involves a Cu(I) species which coordinates to the amine and then undergoes oxidative addition with an aryl halide.[21] Historically, the reaction required stoichiometric amounts of copper powder and extremely high temperatures (>200 °C) in polar aprotic solvents.[20] While modern ligand-accelerated protocols have significantly improved the conditions, the Ullmann reaction is often more demanding than its palladium-catalyzed counterparts for many substrates.[22]

  • Advantages: Very inexpensive catalyst source.

  • Disadvantages: Traditionally requires harsh conditions, stoichiometric copper, and has a more limited substrate scope compared to modern catalyzed reactions.

Pillar 2: Quantitative Performance Benchmark

To provide a clear comparison, we'll evaluate these methods for a common synthetic task: the synthesis of 1-(4-cyanophenyl)piperidine .

FeatureSNAr ApproachBuchwald-HartwigChan-Lam Coupling
Aryl Partner 4-Fluorobenzonitrile4-Bromobenzonitrile4-Cyanophenylboronic acid
Catalyst System NonePd₂(dba)₃ / XPhosCu(OAc)₂ / Pyridine
Typical Temp. 90 - 150 °C80 - 110 °C25 - 50 °C
Atmosphere AirInert (N₂ or Ar)Air (often preferred)
Substrate Scope Narrow (electron-poor)Very BroadBroad
Functional Group Tol. ModerateHighHigh
Relative Cost LowHighLow-Medium
Generality LowHighHigh

Pillar 3: Self-Validating Experimental Protocols

The following protocols are designed to be robust and reproducible. The causality for key steps is explained to empower the researcher to troubleshoot and adapt the methodology.

Experimental Workflow: General Overview

G cluster_pre Pre-Reaction cluster_main Reaction cluster_post Post-Reaction setup Reaction Setup (Vessel, Reagents, Solvent) atmosphere Inert Atmosphere (Purge with N₂/Ar) setup->atmosphere If required reaction Reaction (Heating & Stirring) atmosphere->reaction monitor Monitoring (TLC / LC-MS) reaction->monitor workup Aqueous Workup (Quench, Extract) monitor->workup Upon completion purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for N-arylation reactions.

Protocol 1: SNAr Synthesis of 1-(4-cyanophenyl)piperidine
  • Rationale: This protocol leverages the electron-withdrawing nature of the nitrile to activate the ring towards nucleophilic attack by piperidine. DMSO is chosen as the solvent for its high boiling point and ability to dissolve the reagents and stabilize the charged intermediate. K₂CO₃ is a mild inorganic base sufficient to scavenge the HF byproduct.

  • Reagents & Equipment:

    • 4-Fluorobenzonitrile (1.0 equiv)

    • Piperidine (2.0 equiv)

    • Potassium Carbonate (K₂CO₃) (1.5 equiv)

    • Dimethyl sulfoxide (DMSO)

    • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • To a round-bottom flask, add 4-fluorobenzonitrile (1.0 equiv), DMSO, and potassium carbonate (1.5 equiv).

    • Add piperidine (2.0 equiv) to the mixture. Note: A slight excess of the amine drives the reaction to completion.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting aryl fluoride is consumed (typically 6-12 hours).

    • Cool the reaction to room temperature. Add water to dissolve the inorganic salts and dilute the DMSO.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine to remove residual water and DMSO, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Buchwald-Hartwig Synthesis of 1-(4-cyanophenyl)piperidine
  • Rationale: This protocol is chosen for its high efficiency and broad applicability. Toluene is a common non-polar solvent for this coupling. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the piperidine and facilitate the catalytic cycle. The reaction must be performed under an inert atmosphere as the Pd(0) catalyst and phosphine ligands are oxygen-sensitive.[12]

  • Reagents & Equipment:

    • 4-Bromobenzonitrile (1.0 equiv)

    • Piperidine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

    • XPhos (2-4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

    • Schlenk flask or oven-dried vial with septa, magnetic stirrer, inert gas line (N₂ or Ar).

  • Procedure:

    • In a glovebox or under a positive flow of inert gas, add 4-bromobenzonitrile (1.0 equiv), Pd₂(dba)₃ (0.01 equiv), XPhos (0.02 equiv), and NaOtBu (1.4 equiv) to a Schlenk flask. Causality: Adding the solid reagents first under inert conditions prevents catalyst degradation.

    • Seal the flask, evacuate, and backfill with inert gas (repeat 3 times).

    • Add anhydrous toluene via syringe, followed by piperidine (1.2 equiv).

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically 1-4 hours).

    • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and base residues.

    • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Pillar 4: Case Study - Late-Stage Diversification in Drug Discovery

Consider the synthesis of a hypothetical kinase inhibitor, "Piprinostat," which features an N-aryl piperidine core. The project team needs to rapidly generate a small library of analogues to explore the Structure-Activity Relationship (SAR) of the "left-hand side" aryl ring.

G compound_A Complex Piperidine Core (Advanced Intermediate) buchwald Buchwald-Hartwig Coupling Conditions (Pd₂(dba)₃, XPhos, NaOtBu) compound_A->buchwald aryl_halides Array of Aryl Halides (R₁-Br, R₂-Br, R₃-Br...) aryl_halides->buchwald library Library of Piprinostat Analogues (for SAR studies) buchwald->library

Caption: Late-stage diversification via Buchwald-Hartwig amination.

Analysis: An SNAr approach would be unsuitable here. It would require synthesizing a unique, highly activated aryl fragment for each desired analogue, which may not be commercially available or easy to prepare. Furthermore, many desirable functional groups (e.g., heterocycles, unprotected alcohols) would not be compatible with the harsh SNAr conditions.

The Buchwald-Hartwig amination is the ideal choice.[12][23] It allows for a convergent synthesis where the complex piperidine core can be coupled with a diverse array of commercially available aryl bromides in the final steps. This strategy maximizes efficiency, allowing the team to generate dozens of analogues from a common intermediate, thereby accelerating the discovery of a lead compound. The reaction's high functional group tolerance means that sensitive moieties on either coupling partner can be carried through the reaction unscathed.

Conclusion and Expert Recommendations

The synthesis of N-aryl piperidines is a mature field with several powerful and reliable methods at the disposal of the modern chemist.

  • For large-scale, cost-sensitive synthesis of simple, electron-deficient N-aryl piperidines, classical SNAr remains a viable and attractive option. Its operational simplicity and lack of expensive catalysts are significant advantages when the substrate scope limitations are not a concern.

  • For discovery chemistry, late-stage functionalization, and projects requiring maximum substrate scope and functional group tolerance, the Buchwald-Hartwig amination is the undisputed gold standard. The investment in catalyst and ligands is justified by its unparalleled versatility and reliability.

  • The Chan-Lam coupling is an excellent alternative, particularly when palladium-based methods fail or when seeking milder, air-tolerant conditions. Its use of aryl boronic acids provides an orthogonal approach that can be highly effective.

Ultimately, a deep understanding of the causality behind each reaction's mechanism and scope is the most critical tool for any researcher. By selecting the appropriate strategy based on the specific scientific and logistical demands of the project, development professionals can navigate the path to their target molecules with greater efficiency and success.

References

  • Title: Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine Source: Benchchem URL
  • Title: A General Strategy for N-(Hetero)
  • Title: Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules Source: Taylor & Francis Online URL
  • Title: A General Strategy for N–(Hetero)
  • Title: Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides Source: Synfacts URL
  • Title: Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination Source: Benchchem URL
  • Title: Nickel-catalyzed Chan–Lam coupling of anilines 50 and piperazine 335 Source: ResearchGate URL
  • Title: Recent synthetic strategies for N -arylation of piperidine using metal catalysts: A potential template for biologically active molecules Source: ResearchGate URL
  • Title: Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules Source: Semantic Scholar URL
  • Title: Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Title: 4-Piperidinoaniline synthesis Source: ChemicalBook URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: Ullmann condensation Source: Wikipedia URL
  • Title: Chan–Lam coupling Source: Wikipedia URL
  • Title: Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases Source: ACS Catalysis URL
  • Title: Chan-Lam Coupling Source: Organic Chemistry Portal URL
  • Title: Chan-Lam coupling Source: YouTube URL
  • Title: Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions Source: ResearchGate URL
  • Title: Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial)
  • Title: Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids Source: Royal Society of Chemistry URL
  • Title: On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts Source: MDPI URL
  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL
  • Title: Piperidine nucleus in the field of drug discovery Source: ResearchGate URL
  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Title: Piperidine-based drug discovery Source: University of Arizona URL
  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences URL

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(4-Nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth, procedural guide for the safe handling and proper disposal of 4-(4-Nitrophenoxy)piperidine. As drug development professionals, our commitment to safety and environmental stewardship necessitates a rigorous, science-first approach to waste management. This guide moves beyond mere compliance, offering a framework grounded in the specific chemical properties of the molecule to ensure the protection of personnel and the environment.

Hazard Profile and Core Safety Directives

This compound is a solid organic compound that demands careful handling due to its composite structure. Its hazard profile is derived from two key functional groups: the nitroaromatic system and the piperidine ring. The nitroaromatic portion contributes to potential toxicity and environmental persistence, while the piperidine moiety is associated with flammability and corrosive properties in its parent form.[1][2]

Direct contact should be avoided, as the compound and its structural analogs are known to cause skin, eye, and respiratory irritation.[3][4][5] Ingestion is considered harmful. Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) and within a controlled laboratory environment.

Quantitative Hazard Summary

The following table summarizes the key hazard classifications based on data from structurally similar compounds, as a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available. This data should be treated as a minimum safety standard.

Hazard ClassificationGHS Hazard StatementPrimary Source Analogs
Acute Toxicity, Oral H302: Harmful if swallowed1-(4-Nitrophenyl)piperidine, Piperidine
Skin Corrosion/Irritation H315: Causes skin irritation1-(4-Nitrophenyl)piperidine, N-BOC protected analog
Serious Eye Damage/Irritation H319: Causes serious eye irritation1-(4-Nitrophenyl)piperidine, N-BOC protected analog
Specific Target Organ Toxicity H335: May cause respiratory irritation1-(4-Nitrophenyl)piperidine, N-BOC protected analog
Aquatic Hazard (Chronic) H410: Very toxic to aquatic life with long lasting effects4-Nitrophenol

This table synthesizes data from multiple sources for related compounds.[4][6][7][8]

The Rationale for Specialized Disposal: A Chemical Causality Perspective

Understanding why specific disposal protocols are necessary is fundamental to building a culture of safety. The disposal pathway for this compound is dictated by the inherent risks of its chemical structure.

  • The Nitroaromatic Moiety: Nitroaromatic compounds are a class of chemicals known for their environmental persistence and potential toxicity.[1] The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation, which is a primary mechanism in many natural and engineered waste treatment systems.[1] This recalcitrance can lead to long-term contamination of soil and groundwater if disposed of improperly.[9][1] Furthermore, many nitroaromatics exhibit toxic or even mutagenic properties.[10] Biological treatment methods exist but are specialized and not typical of standard wastewater treatment plants.[9][11]

  • The Piperidine Moiety: Piperidine, the parent heterocycle, is a highly flammable, toxic, and corrosive liquid.[2][12] While this compound is a solid, the underlying hazards of the piperidine structure, particularly its basicity and potential for harmful combustion byproducts like nitrogen oxides (NOx), cannot be ignored.[2][4] During incineration, these nitrogen oxides must be managed by specialized scrubbing equipment to prevent air pollution.[12][13]

Therefore, this compound cannot be disposed of via standard laboratory drains or as general solid waste. Its chemical nature necessitates a disposal route that ensures complete destruction and containment of hazardous byproducts.

Standard Operating Protocol for Disposal

This protocol outlines the step-by-step process for the safe disposal of this compound from the point of generation to final collection.

Step 1: Waste Segregation at the Source
  • Identify the Waste Stream: All materials listed below must be considered hazardous waste:

    • Expired or unused this compound solid.

    • Grossly contaminated items (e.g., weigh boats, spatulas, stir bars).

    • Contaminated Personal Protective Equipment (PPE) such as gloves.

    • Solvent rinsates from cleaning contaminated glassware.

    • Spill cleanup materials.

  • Immediate Segregation: At the point of generation, this waste must be kept separate from all other waste streams (e.g., regular trash, sharps, non-hazardous chemical waste). Never mix with other waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

Step 2: Containerization and Labeling
  • Primary Container (Solid Waste):

    • Use a chemically resistant, sealable, wide-mouth container (e.g., a high-density polyethylene (HDPE) pail or jar).

    • Line the container with a heavy-duty plastic bag.

    • Place all solid waste, including contaminated PPE and cleanup debris, directly into the lined container.[14]

  • Primary Container (Liquid Waste - Rinsates):

    • Use a dedicated, sealable, and chemically compatible solvent waste container (e.g., an HDPE carboy).

    • This container should be designated specifically for halogenated or non-halogenated organic waste, consistent with the solvents used for rinsing.

  • Labeling:

    • Immediately label the container using your facility's official hazardous waste tag.

    • The label must clearly state: "Hazardous Waste - this compound" .

    • List all components, including any solvents used for decontamination.

    • Indicate the primary hazards: "Toxic," "Irritant," "Environmental Hazard."[4]

    • Ensure the accumulation start date is clearly written.

Step 3: Spill Management Protocol

In the event of a small spill (<5 grams) within a chemical fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and double-layered nitrile gloves.[13]

  • Containment: Gently cover the spill with a chemical absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.[15]

  • Collection: Carefully sweep up the absorbed material and place it into your designated solid hazardous waste container.[4][13] Avoid creating dust.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Place the cleaning materials into the hazardous waste container.

  • Report: Report the spill to your laboratory supervisor or EHS department, per institutional policy.

Step 4: Final Disposal Pathway
  • Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. This area should be well-ventilated, away from heat or ignition sources, and clearly marked.[4]

  • Professional Collection: Arrange for pickup by a licensed and certified hazardous waste disposal company.[5][13][16] Provide them with a copy of the Safety Data Sheet for a related compound if one for the specific molecule is unavailable.

  • Recommended Destruction Method: The universally recommended disposal method is high-temperature incineration in a permitted hazardous waste facility equipped with afterburners and scrubbers to neutralize harmful combustion products like NOx.[8][12][13] This is the only method that ensures the complete destruction of the molecule.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling materials contaminated with this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generated (Contains this compound) IsSolid Is the waste solid? (Powder, contaminated PPE, debris) Start->IsSolid SolidContainer Place in Lined, Sealed HDPE Solid Waste Container IsSolid->SolidContainer Yes LiquidContainer Place in Sealed Solvent Waste Carboy IsSolid->LiquidContainer No (e.g., rinsate) Label Affix Hazardous Waste Label (List all components & hazards) SolidContainer->Label LiquidContainer->Label Store Store in Designated Satellite Accumulation Area Label->Store Pickup Arrange Pickup by Licensed EHS Vendor Store->Pickup End Final Disposal: High-Temperature Incineration Pickup->End

Caption: Decision tree for proper segregation and disposal of waste.

References

  • Hussain, A., Kumar, A., & Singh, N. (2024). Biological Treatment of Nitroaromatics in Wastewater. MDPI. Retrieved from [Link]

  • ResearchGate. (2024). Biological Treatment of Nitroaromatics in Wastewater. Retrieved from [Link]

  • ChemBK. (2024). 4-(4-Piperidinyl)oxy-1-nitrobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Nitrophenyl)piperidine. PubChem. Retrieved from [Link]

  • Capot Chemical. (2026). MSDS of 3-(4-Nitro-phenoxy)-piperidine hydrochloride. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • PubMed. (n.d.). Biodegradation of nitroaromatic compounds. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2005). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Retrieved from [Link]

  • 4-Lab. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Piperidine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-(4-Nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Greetings, fellow researchers and innovators. In our pursuit of novel therapeutics, the compounds we handle are often as new as the questions we ask. 4-(4-Nitrophenoxy)piperidine is one such molecule, and while its full toxicological profile may not be exhaustively documented, its structure alone commands our utmost respect and caution. This guide is designed to provide immediate, essential safety and logistical information for its handling. We will move beyond a simple checklist to understand the why behind each precaution, ensuring a self-validating system of safety in your laboratory.

A Note on Scientific Integrity: The following guidance is synthesized from safety data for structurally analogous compounds, including various nitrophenyl and piperidine derivatives. When handling a novel substance, it is prudent to treat it as hazardous until proven otherwise.[1]

Immediate Safety Briefing: Understanding the Hazard

Before you even approach the container, it's critical to understand the primary risks. The molecule's structure combines a piperidine ring and a nitrophenoxy group.

  • Piperidine Moiety: Piperidine and its derivatives are known to be alkaline and can be corrosive, often causing severe skin burns and eye damage.[2][3] They can be toxic if inhaled or absorbed through the skin.[3]

  • Nitrophenyl Group: Aromatic nitro compounds are frequently associated with skin, eye, and respiratory irritation.[4][5][6][7]

Therefore, we must assume this compound is, at a minimum, a potent irritant to the skin, eyes, and respiratory system, with the potential for more severe toxicity. Accidental ingestion may be harmful.[4][8]

Core Personal Protective Equipment (PPE): Your First Line of Defense

Effective PPE is non-negotiable. The goal is to create a complete barrier between you and the chemical, preventing all routes of exposure.

Eye and Face Protection

Direct contact with the eyes can cause serious, potentially irreversible damage.

  • Mandatory: Always wear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[1]

  • Recommended for Splash Risk: When handling solutions or larger quantities, supplement goggles with a full-face shield.[6][9] Standard eyeglasses are not sufficient protection.[10]

Skin Protection
  • Gloves: This is your most critical point of contact.

    • Type: Use chemical-resistant gloves. Nitrile or neoprene are superior choices for handling heterocyclic compounds like pyridine and its derivatives.[11] Do not use latex gloves, as they offer poor protection.

    • Protocol: Double-gloving is required for enhanced protection during handling.[10] Gloves must be inspected for tears or degradation before each use.[8] Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[1] Dispose of contaminated gloves immediately as hazardous waste.[1]

  • Body Protection:

    • Wear a long-sleeved, impermeable laboratory gown that closes in the back to protect your torso and arms.[12]

    • For tasks with a higher risk of spills or splashes, consider a PVC or chemically resistant apron worn over the lab coat.[8]

Respiratory Protection

The primary respiratory hazard is the inhalation of airborne dust or aerosols.

  • Engineering Controls: First and foremost, handle this solid compound exclusively within a certified chemical fume hood or a powder containment hood to minimize airborne particles.[11] Ensure adequate ventilation is always maintained.[4][6]

  • Respirator Use: If engineering controls are insufficient or during a spill cleanup outside of a hood, respiratory protection is mandatory.

    • For Dusts: A NIOSH-approved N95, P95, or P100 particulate respirator is the minimum requirement.[1][4]

    • Higher-Level Protection: For significant aerosolization or spill scenarios, an air-purifying respirator (APR) with combination organic vapor and particulate (OV/AG/P99) cartridges is recommended.[1]

The following table summarizes the essential PPE based on the potential routes of exposure.

Route of Exposure Potential Hazard Primary Engineering Control Required Personal Protective Equipment (PPE)
Eyes Serious Eye Irritation / DamageFume Hood / Safety ShieldChemical safety goggles (minimum); Face shield (recommended)[6]
Skin Skin Irritation / Corrosion / ToxicityFume Hood / Glove BoxDouble-layered nitrile or neoprene gloves; Impermeable lab gown[11]
Inhalation Respiratory Tract IrritationChemical Fume HoodParticulate respirator (N95/P100) if dust is generated outside of hood[1][4]
Ingestion Harmful if SwallowedN/ADo not eat, drink, or smoke in the lab; Wash hands thoroughly after handling[6][8]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is key to mitigating risk. The following protocol should be adapted to your specific experimental needs but forms the basis of safe handling.

  • Preparation:

    • Designate a specific area within a chemical fume hood for the procedure.

    • Ensure an emergency eye wash station and safety shower are accessible and unobstructed.[6]

    • Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the hood.

    • Don all required PPE as described in Section 2.

  • Aliquotting and Weighing (Solid):

    • Perform all manipulations of the solid compound deep within the fume hood to contain any dust.

    • Open the primary container slowly.

    • Use a dedicated spatula to carefully transfer the desired amount to a weigh boat or directly into your reaction vessel. Avoid creating dust clouds.[1]

    • Close the primary container tightly immediately after use.[4]

  • Dissolution and Transfer:

    • If making a solution, add the solvent to the solid slowly to avoid splashing.

    • Once dissolved, use a pipette or syringe for transfers.

  • Post-Handling and Decontamination:

    • Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., isopropanol) and dispose of the wipes as hazardous waste.

    • Carefully remove outer gloves and dispose of them.

    • With inner gloves still on, decontaminate any reusable equipment.

    • Doff the remainder of your PPE in the correct order to prevent self-contamination.

    • Wash hands thoroughly with soap and water.[7]

Below is a visual representation of this safe handling workflow.

cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Cleanup & Disposal prep_area Designate & Prepare Fume Hood Area don_ppe Don Full PPE (Gown, Goggles, Double Gloves) prep_area->don_ppe weigh Weigh Solid Compound (Avoid Dust) don_ppe->weigh dissolve Dissolve or Transfer weigh->dissolve decon Decontaminate Workspace & Equipment dissolve->decon dispose_waste Segregate Hazardous Waste (Solid, Liquid, Gloves) decon->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Safe Handling Workflow for this compound.

Emergency & Disposal Plan

Spill Response:

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Protect: Do not re-enter without full PPE, including respiratory protection.

  • Contain: For a solid spill, gently cover with an absorbent material. Avoid creating dust.[1] Sweep up the material and place it into a labeled, sealed container for hazardous waste disposal.[4] Do not let the product enter drains.[1]

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical advice if irritation persists.[1][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Waste Disposal: All waste, including surplus chemical, grossly contaminated PPE, and cleanup materials, must be treated as hazardous waste.

  • Collect waste in suitable, closed, and clearly labeled containers.[1]

  • Dispose of the material through a licensed professional waste disposal service.[1][4] This may involve incineration in a facility equipped with an afterburner and scrubber.[1]

  • Dispose of contaminated packaging as you would the unused product.[1]

By internalizing not just the steps but the reasons for them, you build a culture of safety that protects you, your colleagues, and the integrity of your research. Handle this compound with the informed respect it requires.

References

  • Capot Chemical. (2026-01-10). MSDS of 3-(4-Nitro-phenoxy)-piperidine hydrochloride. [Link]

  • U.S. Environmental Protection Agency. (2025-09-12). Personal Protective Equipment. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

  • Loba Chemie. PIPERIDINE FOR SYNTHESIS Safety Data Sheet. [Link]

  • Provista. (2022-10-06). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • American Society of Health-System Pharmacists. PERSONAL PROTECTIVE EQUIPMENT. [Link]

  • Carl ROTH. (2025-03-31). Safety Data Sheet: Piperidine. [Link]

  • Oreate AI Blog. (2026-01-08). Understanding Piperidine: Properties, Uses, and Safety Precautions. [Link]

  • Post Apple Scientific. (2024-03-12). Handling Pyridine: Best Practices and Precautions. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Nitrophenoxy)piperidine
Reactant of Route 2
Reactant of Route 2
4-(4-Nitrophenoxy)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.